Lenalidomide 4'-alkyl-C3-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |
InChI Key |
BUOALKMQQKQMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of Lenalidomide 4'-alkyl-C3-azide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the core principle of action of Lenalidomide 4'-alkyl-C3-azide, a chemically modified derivative of the immunomodulatory drug lenalidomide. Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, its application as a chemical probe, and relevant experimental protocols.
Core Principle of Action: A Functionalized Cereblon Ligand
This compound is a functionalized analog of lenalidomide, an established therapeutic agent. The fundamental principle of action of this modified compound remains consistent with its parent molecule: it acts as a potent ligand for the E3 ubiquitin ligase cereblon (CRBN). The key structural feature of this compound is the incorporation of a 4'-alkyl-C3-azide group. This modification serves as a versatile chemical handle for "click chemistry," a type of bioorthogonal reaction. This functional group allows for the covalent attachment of the lenalidomide core to other molecules, such as fluorescent dyes, biotin tags, or custom linkers for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The binding of the lenalidomide moiety to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This "molecular glue" effect induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event that underlies the anti-proliferative and immunomodulatory effects of lenalidomide in various hematological malignancies.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of lenalidomide and its functionalized analogs. This data is compiled from studies investigating the mechanism of lenalidomide and the characterization of chemical probes derived from it.
| Parameter | Molecule | Cell Line | Value | Assay Type | Reference |
| IKZF1/IKZF3 Degradation | Lenalidomide | MM.1S | Comparable to photo-lenalidomide | Western Blot | [1][2] |
| IKZF1/IKZF3 Degradation | Photo-lenalidomide | MM.1S | Effective at 10 µM | Western Blot | [1][2] |
| Anti-proliferative Activity | Lenalidomide | MM.1S | IC50 ~1 µM | Cell Viability (MTT) Assay | [3] |
| Anti-proliferative Activity | Photo-lenalidomide | MM.1S | IC50 ~1 µM | Cell Viability (MTT) Assay | [3] |
| CRBN Binding | Lenalidomide | U266 cell extracts | IC50 ~2 µM | Competitive Binding Assay | [4] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with CRBN initiates a cascade of downstream signaling events. The primary consequence is the degradation of IKZF1 and IKZF3, which in turn affects various cellular processes.
Lenalidomide-Induced Protein Degradation Pathway
Caption: this compound mediated protein degradation pathway.
Experimental Workflow: Target Identification using a Lenalidomide-Azide Probe
The azide functionality of this compound makes it an ideal tool for chemical proteomics studies aimed at identifying its cellular binding partners. A common workflow involves photoaffinity labeling followed by click chemistry and quantitative mass spectrometry.
Caption: Experimental workflow for target identification using a lenalidomide-azide probe.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of a lenalidomide-based chemical probe and its application in a target identification experiment. These protocols are based on established methodologies and should be adapted and optimized for specific experimental conditions.
Synthesis of a Lenalidomide-based PROTAC Building Block
This protocol describes a general method for the alkylation of lenalidomide to introduce a linker with a terminal azide, similar to the structure of this compound.
Materials:
-
Lenalidomide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
1-Azido-3-iodopropane (or a similar azido-alkyl-halide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve lenalidomide (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-20 minutes.
-
Add the 1-azido-3-iodopropane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Protocol for Target Identification using a Lenalidomide-Azide Probe and Click Chemistry
This protocol outlines the key steps for identifying cellular targets of a lenalidomide-azide probe using a click chemistry-based proteomics approach. This protocol is adapted from methodologies used for similar photo-lenalidomide probes.[1]
Materials:
-
Lenalidomide-azide probe (e.g., this compound, potentially with a photo-activatable group)
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-alkyne tag
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired density.
-
Treat the cells with the lenalidomide-azide probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO) and a competition control (co-treatment with excess unmodified lenalidomide).
-
If using a photo-reactive probe, irradiate the cells with UV light to induce covalent cross-linking.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following reagents in order, vortexing after each addition: biotin-alkyne, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction at room temperature for 1-2 hours to allow for the cycloaddition reaction to proceed.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate with rotation at 4 °C for 2-4 hours to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Add trypsin and digest the proteins overnight at 37 °C.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Perform quantitative proteomic analysis to identify proteins that are significantly enriched in the probe-treated samples compared to the controls. Proteins that show reduced enrichment in the competition control are considered high-confidence targets.
-
Conclusion
This compound represents a powerful chemical tool for dissecting the complex biology of lenalidomide. Its core principle of action, centered on the binding to CRBN and subsequent degradation of neosubstrates, is retained from the parent molecule. The integrated azide functionality, however, opens up a wide array of applications in chemical biology and drug discovery, particularly in the realms of target identification and the development of novel PROTAC therapeutics. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage this and similar probes to further unravel the mechanisms of immunomodulatory drugs and to accelerate the design of next-generation targeted protein degraders.
References
An In-depth Technical Guide to Lenalidomide 4'-alkyl-C3-azide: A Core Component for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), has become a cornerstone in the treatment of various hematological malignancies.[1] Its mechanism of action involves binding to the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the degradation of specific protein substrates.[2] This ability to hijack the ubiquitin-proteasome system has led to the development of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that link a target protein to an E3 ligase, leading to the target's degradation.
This technical guide focuses on a key building block for PROTAC synthesis: Lenalidomide 4'-alkyl-C3-azide . This derivative incorporates a linker with a terminal azide group at the 4'-position of the lenalidomide scaffold, enabling its conjugation to a target protein ligand via "click chemistry."[3] This document provides a comprehensive overview of its structure, synthesis, mechanism of action, and the experimental protocols relevant to its application in targeted protein degradation.
Core Structure and Function
This compound is a chemically modified version of lenalidomide designed for the facile synthesis of PROTACs.[3] The core structure retains the essential pharmacophore for CRBN binding, while the appended alkyl-azide linker provides a reactive handle for conjugation.
Key Structural Features:
-
Lenalidomide Scaffold: The foundational component responsible for binding to the CRBN E3 ligase.
-
4'-alkyl Linker: A spacer that connects the lenalidomide core to the reactive azide group. The linker's length and composition are critical for optimal ternary complex formation in a PROTAC.
-
C3-azide Group: A terminal azide moiety that allows for highly efficient and specific conjugation to an alkyne-functionalized target protein ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
The primary function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target-binding ligand, the resulting PROTAC can induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data
| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | Human CRBN-DDB1 complex |
| Lenalidomide | Not Specified | ~2 µM (IC50) | Endogenous CRBN in U266 cell extracts |
Note: The addition of the linker and azide group at the 4'-position is not expected to significantly disrupt the binding of the glutarimide moiety of lenalidomide to CRBN, which is the primary interaction site. However, empirical determination of the binding affinity for the specific PROTAC is always recommended.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound typically involves the alkylation of the 4-amino group of lenalidomide with a bifunctional linker containing a terminal azide. The following is a representative, generalized protocol based on established chemical methodologies for the synthesis of similar lenalidomide derivatives.[4]
Materials:
-
Lenalidomide
-
1-bromo-3-azidopropane (or a similar C3-azide linker with a leaving group)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve lenalidomide in NMP in a reaction vessel.
-
Add DIPEA to the solution to act as a base.
-
Add 1-bromo-3-azidopropane to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using an appropriate method, such as preparative HPLC, to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PROTAC Synthesis via Click Chemistry
This compound can be conjugated to an alkyne-functionalized protein of interest (POI) ligand using CuAAC.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand for copper)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve this compound and the alkyne-functionalized POI ligand in a suitable solvent system (e.g., DMSO/water).
-
Add an aqueous solution of CuSO₄.
-
(Optional) Add an aqueous solution of THPTA.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-24 hours, monitoring by LC-MS.
-
Purify the resulting PROTAC using preparative HPLC.
Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC synthesized from this compound.[5][6]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effects of the PROTAC on cells.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Signaling Pathways and Workflows
Lenalidomide-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC derived from this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unlocking New Avenues in Targeted Protein Degradation: A Technical Guide to Azide-Modified Lenalidomide for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a feat often accomplished using derivatives of immunomodulatory drugs (IMiDs) such as lenalidomide. This technical guide provides an in-depth exploration of azide-modified lenalidomide, a key building block for the modular synthesis of PROTACs via click chemistry. We will delve into its synthesis, provide detailed experimental protocols for its application in click chemistry, and present quantitative data to inform the design and execution of research in targeted protein degradation.
The Core Principle: Lenalidomide as a CRBN Ligand
Lenalidomide functions as a "molecular glue" by binding to the CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This binding event allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5] This mechanism of action is central to its therapeutic effects in multiple myeloma.[2][3][4][5] By functionalizing lenalidomide with a reactive handle, such as an azide group, it can be readily incorporated into heterobifunctional PROTAC molecules.
Synthesis of Azide-Modified Lenalidomide
The synthesis of azide-modified lenalidomide typically involves the chemoselective alkylation of the 4-amino group of the phthalimide ring. This position provides a solvent-exposed vector for the attachment of a linker without significantly disrupting the crucial interactions with CRBN.[6] A common strategy involves reacting lenalidomide with a bifunctional linker containing a terminal azide and a reactive group, such as a halide, for the alkylation reaction.
General Synthesis Workflow
A generalized workflow for the synthesis of a lenalidomide-based PROTAC using click chemistry begins with the synthesis of the azide-modified lenalidomide, followed by the click reaction with an alkyne-functionalized ligand for the protein of interest (POI). The resulting PROTAC is then purified and subjected to biological evaluation.
Quantitative Data for Lenalidomide and Derivatives
The efficacy of a lenalidomide-based PROTAC is influenced by several factors, including its binding affinity to CRBN and the target protein, as well as its ability to induce target degradation. The following tables summarize key quantitative data for lenalidomide and representative PROTACs.
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Lenalidomide | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| 6-fluoro lenalidomide | KD = 2.83 ± 0.17 µM | Not Specified | [8] |
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative BRD4 PROTAC | BRD4 | Various | Illustrative: 1-100 | >90 | [2] |
| HDAC PROTAC 7 | HDAC1/HDAC3 | HCT116 | 910/640 | Not Specified | [9] |
| HDAC PROTAC 9 | HDAC1/HDAC3 | HCT116 | 550/530 | Not Specified | [9] |
| HDAC PROTAC 22 | HDAC3 | HCT116 | 440 | 77 | [9] |
Experimental Protocols
Synthesis of Azide-Modified Lenalidomide (Illustrative Protocol)
This protocol describes a general method for the synthesis of a lenalidomide-PEG-azide linker, a common building block for PROTAC synthesis.
Materials:
-
Lenalidomide
-
Bromo-PEG-azide (e.g., 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve lenalidomide (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the bromo-PEG-azide linker (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired azide-modified lenalidomide.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming a stable triazole linkage between an azide and a terminal alkyne.
Materials:
-
Azide-modified lenalidomide
-
Alkyne-functionalized protein of interest (POI) ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of DMSO and water or t-butanol and water)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent. A fresh solution of sodium ascorbate should be prepared before each use.
-
In a reaction vial, combine the azide-modified lenalidomide (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents).
-
In a separate tube, premix the CuSO4 solution (0.05-0.1 equivalents) with the THPTA ligand solution (0.25-0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1 equivalent).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, the crude product can be purified by preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Materials:
-
Azide-modified lenalidomide
-
DBCO-functionalized POI ligand
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the azide-modified lenalidomide and the DBCO-functionalized POI ligand in the chosen solvent.
-
Mix the two solutions. A slight excess (1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS. SPAAC reactions are generally slower than CuAAC, with reaction times ranging from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Purify the resulting PROTAC using an appropriate method, such as preparative HPLC.
Signaling Pathways and Experimental Workflows
The mechanism of action of a lenalidomide-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and CRBN, leading to the ubiquitination and degradation of the target.
A typical experimental workflow to evaluate the efficacy of a newly synthesized PROTAC involves a series of in vitro and cellular assays.
Conclusion
Azide-modified lenalidomide is a versatile and indispensable tool for the construction of PROTACs and other chemical biology probes. The modularity and efficiency of click chemistry, coupled with the well-characterized mechanism of lenalidomide as a CRBN E3 ligase ligand, provide a robust platform for the rapid development of novel therapeutics for targeted protein degradation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to harness the power of this technology to address a wide range of diseases.
References
- 1. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Azide Group in Lenalidomide Probes: A Technical Guide to a Bioorthogonal Linchpin
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific protein targets. To elucidate its complex mechanism of action, identify novel substrates, and develop more potent derivatives, researchers rely on chemical probes derived from the Lenalidomide scaffold. A frequently incorporated feature in these probes is the azide group (–N₃). This technical guide provides an in-depth exploration of the pivotal role of the azide moiety in Lenalidomide probes. It serves not merely as a structural component but as a versatile bioorthogonal handle, enabling a suite of advanced chemical biology techniques crucial for modern drug discovery. We will detail its function, impact on target engagement, and the experimental workflows it facilitates.
The Azide Group: A Versatile Bioorthogonal Handle
The primary function of the azide group in a Lenalidomide probe is to act as a bioorthogonal chemical reporter. Bioorthogonal reactions occur inside living systems without interfering with native biochemical processes.[1][2] The azide group is exceptionally stable in the cellular environment but can undergo highly specific and efficient covalent reactions with a partner functional group, typically an alkyne. This process, popularly known as "click chemistry," allows researchers to tag the Lenalidomide probe with a variety of molecules for detection, enrichment, and visualization.[3][4]
The two most common azide-alkyne cycloaddition reactions used are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction, though the copper catalyst can be toxic to cells, making it ideal for in vitro applications with cell lysates.[4]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, eliminating the need for a cytotoxic copper catalyst and is therefore the preferred method for live-cell imaging and experiments in intact organisms.[3][5]
This "two-step" labeling strategy is a cornerstone of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique to identify the protein targets of a small molecule in a complex biological sample.[6][7][8]
Application in Target Identification: Activity-Based Protein Profiling (ABPP)
ABPP uses reactive chemical probes to map the functional state of enzymes and other proteins directly in native biological systems.[6] An azide-functionalized Lenalidomide probe allows researchers to identify its binding partners, including both direct targets and components of larger protein complexes.
The typical workflow is as follows:
-
Incubation: Live cells or cell lysates are treated with the azide-Lenalidomide probe, which binds to its target proteins (e.g., CRBN).
-
Lysis & Ligation: The cells are lysed (if not already), and a reporter tag containing an alkyne group (e.g., biotin-alkyne or a fluorophore-alkyne) is added. A click chemistry reaction (CuAAC or SPAAC) is initiated, covalently attaching the tag to the probe.[9]
-
Analysis: The tagged proteins can now be visualized by in-gel fluorescence or enriched using the biotin tag (e.g., with streptavidin beads) for subsequent identification by mass spectrometry.
Caption: Workflow for target identification using an azide-Lenalidomide probe in an ABPP experiment.
Impact of Azide Modification on Target Engagement
A critical aspect of probe design is ensuring that the chemical modification does not significantly impair the probe's ability to bind its intended target. The addition of the azide group and a linker can alter the parent molecule's affinity for CRBN. Therefore, the position of this modification on the Lenalidomide scaffold is paramount. Probes are typically designed to place the azide handle at a position that does not interfere with the key interactions between the glutarimide ring and the CRBN binding pocket.[10]
The binding affinity of Lenalidomide and its analogs to CRBN is a key benchmark for probe validation. A successful probe should exhibit a comparable binding affinity to the parent drug.
Table 1: Quantitative Binding Affinity Data for Lenalidomide and Related Compounds to Cereblon (CRBN)
| Compound | Binding Affinity (IC₅₀ / KD) | Assay Method | Biological System |
| Lenalidomide | ~2 µM (IC₅₀)[11][12] | Competitive Binding | U266 Myeloma Extracts |
| Lenalidomide | 1.5 µM (IC₅₀)[13] | TR-FRET Binding Assay | Recombinant Protein |
| Lenalidomide | 2.69 µM (IC₅₀)[14] | TR-FRET Assay | Recombinant Protein |
| Lenalidomide | 0.64 µM (KD)[15] | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 Complex |
| Pomalidomide | ~2 µM (IC₅₀)[11][12] | Competitive Binding | U266 Myeloma Extracts |
| Pomalidomide | 1.2 µM (IC₅₀)[13] | TR-FRET Binding Assay | Recombinant Protein |
This table provides benchmark affinity values for the parent IMiDs. An effective azide-functionalized probe should retain a binding affinity within a similar micromolar range to ensure its biological relevance.
Experimental Protocols
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the labeling of an azide-probe-bound protein target in a cell lysate with a biotin-alkyne reporter for subsequent enrichment.
Materials:
-
Cell lysate (1-2 mg/mL total protein) pre-incubated with azide-Lenalidomide probe.
-
Biotin-Alkyne stock solution (e.g., 10 mM in DMSO).
-
Reaction Buffer: PBS or Tris buffer, pH 7.4.
-
Click-Chemistry Reagent Premix (prepare fresh):
-
Tris(2-carboxyethyl)phosphine (TCEP) stock (100 mM in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock (10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) stock (50 mM in water).
-
Sodium Ascorbate stock (100 mM in water, prepare immediately before use).
-
Procedure:
-
In a microcentrifuge tube, dilute 500 µL of the cell lysate (containing ~0.5-1.0 mg of protein) with Reaction Buffer to a final volume of 950 µL.
-
Add 10 µL of the 10 mM Biotin-Alkyne stock solution to achieve a final concentration of 100 µM. Mix gently.
-
Add 10 µL of the 100 mM TCEP stock solution (final concentration: 1 mM). TCEP is a reducing agent that keeps the copper in its active Cu(I) state.
-
Add 10 µL of the 10 mM TBTA stock solution (final concentration: 100 µM). TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.
-
Add 10 µL of the 50 mM CuSO₄ stock solution (final concentration: 0.5 mM).
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration: 1 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Following incubation, the biotin-labeled proteins are ready for enrichment via streptavidin affinity purification and subsequent analysis by western blot or mass spectrometry.
Lenalidomide's Core Mechanism of Action
The utility of a Lenalidomide probe is rooted in its ability to mimic the drug's mechanism of action. Lenalidomide functions as a "molecular glue," binding to CRBN and altering its substrate specificity. This leads to the recruitment of "neosubstrate" proteins, which are not typically recognized by CRBN, to the CRL4-DDB1-RBX1 E3 ubiquitin ligase complex. The complex then ubiquitinates these neosubstrates, marking them for degradation by the proteasome.
Caption: Mechanism of action of Lenalidomide as a molecular glue for the CRL4-CRBN E3 ligase complex.
Conclusion
The azide group is a powerful and indispensable tool in the development of Lenalidomide-based chemical probes. Its bioorthogonal nature provides a chemical handle for attaching a wide array of reporter tags, enabling sophisticated proteomic and imaging studies that are otherwise unfeasible. By facilitating techniques like Activity-Based Protein Profiling, these azide-containing probes allow for the unbiased identification of drug targets, the elucidation of complex biological pathways, and the assessment of target engagement in native environments. For researchers in drug discovery, a thorough understanding of the design and application of these probes is essential for dissecting the mechanism of existing drugs and for engineering the next generation of targeted protein degraders.
References
- 1. Bioorthogonal Probes for Analyzing Non-Enzymatic Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Lenalidomide as a Warhead for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the "warhead," a ligand that recruits an E3 ubiquitin ligase to the protein of interest. Lenalidomide, an immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design, effectively hijacking the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of the principles, applications, and experimental considerations for utilizing lenalidomide as a warhead in PROTAC development. We delve into the mechanism of action, synthetic strategies, key experimental protocols, and quantitative data to equip researchers with the foundational knowledge required to design and evaluate novel lenalidomide-based PROTACs.
Introduction: The Rise of Targeted Protein Degradation
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. However, many proteins lack enzymatic activity and are considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) offer a paradigm shift by inducing the degradation of a target protein rather than merely inhibiting it.[2][3] These heterobifunctional molecules consist of two key components connected by a linker: a ligand that binds to the protein of interest (POI) and a ligand, or "warhead," that recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3]
Lenalidomide and its analogs, such as thalidomide and pomalidomide, have gained prominence as E3 ligase-recruiting warheads due to their well-characterized interaction with Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][5] The favorable drug-like properties of these IMiDs, including their relatively small size and cell permeability, have made them a popular choice in PROTAC design.[2][]
Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase
The therapeutic effects of lenalidomide and its analogs stem from their ability to act as "molecular glues," modulating the substrate specificity of the CRBN E3 ligase.[2][7] When incorporated into a PROTAC, the lenalidomide moiety binds to CRBN, bringing the entire PROTAC-POI complex into proximity with the CRL4^CRBN^ machinery.[1] This ternary complex formation (POI-PROTAC-CRBN) is the critical step that initiates the ubiquitination cascade.[8]
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and CRBN, forming a stable ternary complex. The stability of this complex is a crucial determinant of degradation efficiency.[9]
-
Ubiquitination: The CRL4^CRBN^ complex, now in close proximity to the POI, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released after ubiquitination and can catalytically induce the degradation of multiple POI molecules.[3]
It is important to note that lenalidomide itself can induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[2][10][11] This off-target activity needs to be considered and evaluated during the development of lenalidomide-based PROTACs.[4][12]
Figure 1: General mechanism of action for a lenalidomide-based PROTAC.
Synthesis and Chemical Biology Considerations
The synthesis of lenalidomide-based PROTACs typically involves the conjugation of a lenalidomide derivative to a POI-binding ligand via a chemical linker. A common synthetic strategy is the chemoselective alkylation of lenalidomide.[5][13][14] The choice of linker attachment point on the lenalidomide scaffold is critical and can significantly impact PROTAC stability, ternary complex formation, and neosubstrate degradation.[15]
Commonly used lenalidomide analogs for PROTAC synthesis include derivatives with functional groups amenable to linker attachment, such as Lenalidomide-OH and Lenalidomide-I.[16][17] The linker itself is a key determinant of PROTAC efficacy, influencing factors like solubility, cell permeability, and the spatial orientation of the POI and CRBN.[3]
Quantitative Data on Lenalidomide-Based PROTACs
The efficacy of a PROTAC is characterized by several key parameters, including its degradation capability (DC50 and Dmax) and its anti-proliferative activity (IC50). The binding affinities of the PROTAC for its target protein and for CRBN are also important considerations.
| PROTAC Name/ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| PG PROTAC 4c (SJ995973) | BRD4 | MV4-11 | 0.87 | >95 | 0.003 | [18][19] |
| Compound 21 | BRD4 | THP-1 | Not Reported | Effective Degradation | 810 | [20] |
| Compound 13b | Androgen Receptor (AR) | AR-positive cancer cells | Not Reported | Successful Degradation | Not Reported | [21] |
| Compound 16c | EGFRdel19 | PC9 | Not Reported | Effective Degradation | 413 | [22] |
| dBET1 | BET proteins | Not active in T. cruzi | Not Applicable | Not Applicable | Not Applicable | [1] |
Note: This table is a summary of selected examples and is not exhaustive. Data availability varies across publications.
Key Experimental Protocols
A robust evaluation of a lenalidomide-based PROTAC requires a combination of biochemical and cell-based assays.
Biochemical Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation [8]
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Methodology:
-
Reagents: Purified recombinant POI and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore.
-
Assay Setup: Combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in a microplate.
-
Incubation: Incubate to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation.
-
-
Figure 2: Workflow for a TR-FRET based ternary complex formation assay.
Cell-Based Assays
-
Western Blot for Target Protein Degradation [3]
-
Objective: To determine the DC50 and Dmax of a PROTAC.
-
Methodology:
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC for a defined time period.
-
Cell Lysis: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with antibodies against the POI and a loading control.
-
Data Analysis: Quantify band intensities to determine the percentage of remaining POI relative to the vehicle control.
-
-
-
HiBiT Protein Degradation Assay [8]
-
Objective: To measure protein degradation in real-time in live cells.
-
Methodology:
-
Cell Line Generation: Engineer a cell line to endogenously express the POI fused with a small HiBiT tag.
-
Cell Treatment: Treat the HiBiT-tagged cells with a serial dilution of the PROTAC.
-
Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Measurement: Measure the luminescent signal, which is proportional to the amount of remaining HiBiT-tagged POI.
-
-
-
Global Proteomics by LC-MS/MS for Off-Target Analysis [23]
-
Objective: To identify unintended protein degradation (off-targets and neosubstrates).
-
Methodology:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells, followed by protein digestion into peptides.
-
Isobaric Labeling: Label peptide samples with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins, comparing abundance between PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
-
-
References
- 1. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTACs with Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
In the realm of drug discovery, the focus has traditionally been on inhibiting the function of disease-causing proteins. However, a revolutionary strategy has emerged that does not just inhibit, but completely removes target proteins from the cellular environment. This approach, known as Targeted Protein Degradation (TPD), utilizes specially designed molecules to hijack the cell's own protein disposal machinery. At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), which have shown immense promise in targeting proteins previously considered "undruggable."[1]
PROTACs are heterobifunctional molecules, comprising two distinct ligands connected by a chemical linker.[2] One ligand is designed to bind to a specific protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding action brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[3] This ubiquitination acts as a molecular "tag," marking the POI for degradation by the 26S proteasome, the cell's natural protein recycling center.[4] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can initiate another cycle of degradation.[1]
A crucial component in the design of many potent PROTACs is the E3 ligase ligand. Among the most widely used are derivatives of thalidomide, such as Lenalidomide and Pomalidomide.[5] These molecules are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, acting as "molecular glues" to recruit specific proteins for degradation.[6][7] By incorporating Lenalidomide into a PROTAC, researchers can effectively harness the activity of the CRL4-CRBN E3 ligase complex to degrade a wide array of target proteins.[8] This guide provides a comprehensive technical overview of PROTACs featuring Lenalidomide, covering their mechanism of action, design principles, and the experimental protocols required for their evaluation.
Core Mechanism of Lenalidomide-Based PROTACs
The function of a Lenalidomide-based PROTAC is a stepwise process that culminates in the selective degradation of a target protein.
-
Binding to Target Protein and E3 Ligase : The PROTAC molecule, once inside the cell, simultaneously binds to the protein of interest (POI) via its specific ligand and to the Cereblon (CRBN) E3 ligase via its Lenalidomide moiety.[3]
-
Ternary Complex Formation : This dual binding results in the formation of a transient ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase.[3] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[6]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3]
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC is released and can participate in further rounds of degradation, allowing for a catalytic mode of action.[3]
Quantitative Analysis of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize quantitative data for several well-characterized Lenalidomide-based PROTACs targeting key oncogenic proteins.
Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4)
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | Pomalidomide | MV-4-11 | 4 | >98 |
| QCA570 | BRD2/4 | Lenalidomide | RS4;11 | 1.8 (BRD4) | >90 |
| PROTAC 4 | BRD4 | Lenalidomide | MV-4-11 | <0.01 | >95 |
Data compiled from various sources. Experimental conditions may vary.[9][10]
Table 2: Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| MT-802 | BTK (WT & C481S) | Lenalidomide | NAMALWA | 14.6 (WT) | >99 |
| P13I | BTK | Lenalidomide | MOLM-14 | ~10 | >90 |
| SJF620 | BTK | Lenalidomide | NAMALWA | ~5 | >95 |
Data compiled from various sources. Experimental conditions may vary.[9]
Key Signaling Pathways Modulated by Lenalidomide and its PROTACs
Lenalidomide and its derivatives, both as standalone molecular glues and as components of PROTACs, exert their therapeutic effects by degrading specific transcription factors, which in turn modulates key signaling pathways involved in cancer cell survival and proliferation.
The IKZF1/3-IRF4-MYC Axis in Multiple Myeloma
In multiple myeloma, Lenalidomide's efficacy is largely attributed to the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4] These factors are crucial for the survival of myeloma cells as they regulate the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell development. IRF4, in turn, controls the expression of the oncogene c-Myc. By inducing the degradation of IKZF1 and IKZF3, Lenalidomide effectively shuts down this oncogenic signaling cascade, leading to cell cycle arrest and apoptosis.[8][11]
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is also implicated in the cellular response to Lenalidomide.[3] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing Axin, APC, CK1, and GSK-3) and subsequently degraded by the proteasome. Wnt signaling disrupts this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target gene expression, including c-Myc and Cyclin D1.[3] Lenalidomide has been shown to suppress the expression of Casein Kinase 1α (CK1α), a component of the destruction complex, which can lead to the activation of Wnt/β-catenin signaling and potentially contribute to drug resistance.[1][12]
Experimental Protocols and Workflows
The development and validation of a Lenalidomide-based PROTAC involves a series of rigorous in vitro and cellular assays.
Overall Experimental Workflow
The journey from PROTAC design to a validated lead compound follows a structured workflow. This begins with the rational design and synthesis of the PROTAC molecule, followed by a cascade of assays to confirm its mechanism of action and efficacy.
Detailed Methodologies
1. Synthesis of a Lenalidomide-Based PROTAC
A common strategy for synthesizing Lenalidomide-based PROTACs is through the chemoselective alkylation of the Lenalidomide core, followed by coupling to the POI ligand.[13][14]
-
Objective : To synthesize a functionalized Lenalidomide building block for conjugation to a POI ligand.
-
Protocol :
-
Reaction Setup : Dissolve Lenalidomide (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO in a clean, dry flask.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Alkylation : Add the desired alkyl halide linker (e.g., an alkyl bromide or iodide containing a terminal functional group for subsequent conjugation, 1.2 equivalents) to the mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine.
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the functionalized Lenalidomide building block.[14]
-
Coupling to POI Ligand : The purified, functionalized Lenalidomide can then be coupled to the POI ligand using standard coupling chemistries (e.g., amide bond formation).
-
Final Purification and Characterization : Purify the final PROTAC product using preparative HPLC and characterize its identity and purity by LC-MS and NMR spectroscopy.[15]
-
2. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a high-throughput assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[16]
-
Objective : To measure the formation of the ternary complex in vitro.
-
Protocol :
-
Reagent Preparation : Label the purified recombinant POI and the CRBN-DDB1 complex with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.
-
Assay Setup : In a microplate, add the labeled POI, the labeled CRBN-DDB1 complex, and a dilution series of the PROTAC.
-
Incubation : Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection : Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.
-
Data Analysis : The FRET signal is proportional to the amount of ternary complex formed. Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[16]
-
3. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[13]
-
Objective : To detect the PROTAC-induced ubiquitination of the POI.
-
Protocol :
-
Reaction Setup : On ice, prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the purified CRL4-CRBN E3 ligase complex, the purified POI, ubiquitin, and ATP in a reaction buffer.
-
Initiation : Add the PROTAC at various concentrations (and a DMSO vehicle control) to initiate the reaction.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours.
-
Quenching : Stop the reaction by adding Laemmli sample buffer.
-
Detection : Analyze the reaction products by Western blotting using an antibody specific for the POI. A ladder of higher molecular weight bands indicates polyubiquitination.
-
4. Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells after PROTAC treatment.[17][18]
-
Objective : To determine the DC50 and Dmax of the PROTAC in a cellular context.
-
Protocol :
-
Cell Culture and Treatment : Plate a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis : Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting : Normalize the protein concentrations and separate the lysates by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and probe with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody. It is crucial to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[18]
-
Conclusion
PROTACs that incorporate Lenalidomide as a Cereblon E3 ligase ligand represent a powerful and versatile platform for targeted protein degradation. By understanding the intricate mechanism of action, leveraging quantitative assays to assess efficacy, and elucidating the impact on key signaling pathways, researchers can rationally design and optimize these novel therapeutics. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for scientists and drug developers seeking to harness the potential of Lenalidomide-based PROTACs to address a wide range of diseases, particularly in the field of oncology. The continued exploration and refinement of this technology hold the promise of delivering a new generation of medicines that can target and eliminate the root causes of disease at the protein level.
References
- 1. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of Wnt/β-catenin signaling pathway in the pathogenesis and treatment of multiple myeloma (review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 6. e-century.us [e-century.us]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.dana-farber.org [labs.dana-farber.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence of a role for activation of Wnt/beta-catenin signaling in the resistance of plasma cells to lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Unveiling the Interactome of Lenalidomide: A Technical Guide to Chemical Proteomics Applications of Lenalidomide Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of lenalidomide azide probes in chemical proteomics for the identification and characterization of its protein targets. Lenalidomide, a potent immunomodulatory agent, exerts its therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrates. The use of lenalidomide azide as a chemical probe, particularly in photoaffinity labeling and click chemistry-based approaches, has been instrumental in elucidating its mechanism of action and discovering novel cellular targets.
Core Concepts: Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its analogs function as "molecular glues," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This leads to the targeted degradation of proteins not normally recognized by this ligase, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1][4] The development of chemical probes incorporating an azide group allows for the covalent capture and subsequent identification of these and other interacting proteins.
Data Presentation: Quantitative Proteomic Analysis of Lenalidomide's Effects
Quantitative proteomics has been a cornerstone in understanding the cellular impact of lenalidomide. By employing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers have been able to precisely quantify changes in protein abundance and ubiquitination levels upon lenalidomide treatment.
Table 1: SILAC-based Quantitative Proteomics of Lenalidomide-Induced Changes in Protein Ubiquitination and Abundance in MM1S Cells. [1][2]
| Protein | Log2 Ratio (Lenalidomide/DMSO) - Ubiquitination (K-ε-GG sites) | Log2 Ratio (Lenalidomide/DMSO) - Protein Abundance |
| IKZF1 (Ikaros) | Increased | Decreased |
| IKZF3 (Aiolos) | Increased | Decreased |
| CRBN | No significant change | No significant change |
| CK1α | Increased | Decreased |
Data synthesized from findings reported in Krönke J, et al. Science 2014.[2]
Table 2: Quantitative Proteomic Identification of Photo-lenalidomide Targets in MM.1S Cells. [5]
| Protein | Enrichment Ratio (Photo-lenalidomide / Competition with Lenalidomide) | Putative Role |
| CRBN | Significantly Enriched | Primary direct target |
| IKZF1 | Significantly Enriched | Known neosubstrate |
| eIF3i | Significantly Enriched | Novel interactor |
Data synthesized from findings reported in Lin, Z., et al. bioRxiv 2021.[5]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental strategies, the following diagrams have been generated using the DOT language.
Caption: Lenalidomide-induced degradation of IKZF1 and IKZF3.
Caption: Experimental workflow for photoaffinity labeling.
Caption: Lenalidomide's effect on Wnt/β-catenin signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of lenalidomide azide probes. These protocols are synthesized from established methods in the field.[5][6][7]
Protocol 1: Photoaffinity Labeling and Target Identification using Photo-lenalidomide
This protocol outlines the steps for identifying cellular targets of lenalidomide using a photo-activatable probe.
Materials:
-
Photo-lenalidomide (containing a diazirine or other photoreactive group and an alkyne handle)
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and supplements
-
Lenalidomide (for competition experiment)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
UV lamp (365 nm)
Methodology:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to a density of approximately 1-2 x 10⁶ cells/mL.
-
Treat cells with photo-lenalidomide (e.g., 10 µM) or DMSO for a specified time (e.g., 1-4 hours). For competition experiments, pre-incubate cells with an excess of lenalidomide (e.g., 100 µM) for 1 hour before adding the photo-lenalidomide probe.
-
-
Photo-crosslinking:
-
Transfer the cell suspension to a petri dish and place on ice.
-
Irradiate the cells with UV light (365 nm) for 10-15 minutes to induce covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
To the cleared lysate, add biotin-azide (e.g., 100 µM), TCEP or sodium ascorbate (e.g., 1 mM), TBTA (e.g., 100 µM), and CuSO₄ (e.g., 1 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
On-bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT (e.g., 10 mM) at 56°C for 30 minutes.
-
Alkylate with IAA (e.g., 55 mM) in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins using appropriate database search algorithms (e.g., Sequest, MaxQuant). Proteins significantly enriched in the photo-lenalidomide treated sample compared to the competition control are considered potential targets.
-
Protocol 2: Synthesis of a Lenalidomide-Azide Probe (Conceptual Outline)
The synthesis of a lenalidomide-azide probe typically involves modifying the lenalidomide scaffold with a linker containing an azide group. The following is a conceptual outline based on synthetic strategies for lenalidomide derivatives.[8][9]
Starting Materials:
-
A suitable lenalidomide precursor, such as 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione.
-
A linker molecule containing a reactive group on one end (e.g., a halide) and an azide group on the other.
-
Appropriate solvents (e.g., DMF, DMSO) and reagents for chemical synthesis.
General Synthetic Steps:
-
Reduction of the Nitro Group: The nitro group on the isoindolinone ring of the precursor is reduced to an amine. This is a common step in the synthesis of lenalidomide itself.
-
Functionalization of the Amino Group: The resulting amino group can be functionalized with the azide-containing linker. This could be achieved through various chemical reactions, such as nucleophilic substitution or amide coupling, depending on the nature of the linker.
-
Purification and Characterization: The final lenalidomide-azide probe is purified using techniques like column chromatography or HPLC. Its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.
This guide provides a comprehensive overview of the chemical proteomics applications of lenalidomide azide, offering both the theoretical framework and practical methodologies for researchers in the field of drug discovery and development. The ability to identify and validate the cellular targets of lenalidomide is crucial for understanding its therapeutic effects and potential off-target activities, paving the way for the design of next-generation molecular glues with improved efficacy and safety profiles.
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to Lenalidomide 4'-alkyl-C3-azide: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Lenalidomide 4'-alkyl-C3-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a functionalized cereblon (CRBN) E3 ligase ligand and provides available data on its synthesis, characterization, and utility in the rapidly evolving field of targeted protein degradation.
Introduction
This compound is a synthetic derivative of Lenalidomide, an immunomodulatory drug with established anti-cancer properties.[1] This modification introduces a three-carbon alkyl linker terminating in an azide group at the 4'-position of the phthaloyl ring of the Lenalidomide scaffold. This functionalization is key to its application in PROTAC technology, enabling its conjugation to a target protein ligand via "click chemistry."[1]
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide and its derivatives are widely used as E3 ligase ligands that bind to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3]
Physicochemical Properties
Quantitative data for this compound is summarized in Table 1. For comparison, key properties of the parent compound, Lenalidomide, are also provided.
| Property | This compound | Lenalidomide |
| Molecular Formula | C₁₆H₁₈N₆O₃[1] | C₁₃H₁₃N₃O₃[4] |
| Molecular Weight | 342.35 g/mol [1] | 259.26 g/mol [4] |
| Appearance | - | Off-white to pale-yellow solid powder |
| Melting Point | - | 265-268 °C[5] |
| Solubility | Soluble in suitable organic solvents for onward chemistry. | Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (≤1 mg/mL).[6] Generally soluble in organic solvent/water mixtures and buffered aqueous solutions, with higher solubility in low pH solutions.[4] |
| Stability | - | Stable in hot water (55°C) for 24 hours in suspension.[7] Solutions in DMSO may be stored at -20°C for up to 3 months.[5] |
| CAS Number | 2399455-71-9[1] | 191732-72-6[4] |
Synthesis and Characterization
General Synthetic Approach
The synthesis of this compound typically involves the chemoselective alkylation of the 4-amino group of Lenalidomide. A common strategy employs an organic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction between Lenalidomide and a bifunctional linker precursor containing a leaving group (e.g., a halide) on one end and the azide functionality on the other.[8] This approach offers a direct and efficient route to a library of functionalized Lenalidomide derivatives for PROTAC synthesis.[8]
A generalized synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chemoselective Alkylation
The following is a representative, generalized protocol based on methodologies for synthesizing similar Lenalidomide derivatives for PROTAC libraries.[8]
Materials:
-
Lenalidomide
-
1-Bromo-3-azidopropane
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Lenalidomide in DMF, add DIPEA.
-
Add 1-bromo-3-azidopropane to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford this compound.
Characterization: The final product should be characterized by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the successful attachment of the alkyl-azide linker.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic azide stretch.
While specific spectra for this compound are not publicly available, predicted ¹H NMR data for the parent Lenalidomide can be found in databases such as the Human Metabolome Database.[9] Mass spectrometry data for Lenalidomide is also available, showing a protonated molecular ion at m/z 260.[10]
Role in PROTAC Development and Signaling Pathways
This compound serves as a critical E3 ligase-recruiting moiety in the construction of PROTACs. The terminal azide group allows for its efficient conjugation to a target protein-binding ligand that has been functionalized with a complementary reactive group, such as an alkyne, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."
The mechanism of action of a PROTAC utilizing a Lenalidomide-based ligand is illustrated below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 6. Lenalidomide - LKT Labs [lktlabs.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage Conditions of Lenalidomide and Related Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions pertinent to Lenalidomide and, by extension, related azide compounds. Due to the limited availability of public data specifically on "Lenalidomide azide," this document synthesizes findings from forced degradation studies of Lenalidomide with established safety protocols for handling and storing organic azides. This information is critical for ensuring the integrity of research materials and the safety of laboratory personnel.
Stability of Lenalidomide under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2] Lenalidomide has been subjected to various stress conditions, including acid, base, oxidation, heat, and light, to identify its degradation pathways and potential impurities.[1][2]
Summary of Lenalidomide Degradation
The following table summarizes the observed degradation of Lenalidomide under different stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Observed Degradation | Key Impurities Formed |
| Acidic Hydrolysis | 0.5 N - 1N HCl at 60-80°C for 24 hours | High degradation (e.g., 20%) | Impurity C, other unidentified impurities |
| Alkaline Hydrolysis | 0.5 N NaOH at 60°C for 24 hours | Extensive degradation | Multiple degradation products |
| Oxidative Degradation | 10% H₂O₂ at 60°C for 24 hours | Moderate degradation | Impurities B, C, D, and E |
| Thermal Degradation | Hot Air Oven at 80-105°C for 10 days | Substantial degradation | Impurities B, C |
| Photolytic Degradation | UV Chamber / Sunlight for 24 hours - 10 days | Generally stable, minor degradation observed in some studies | Minimal degradation products |
Note: Impurity designations (B, C, D, E) are as reported in the cited literature and may vary between studies.[2]
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on Lenalidomide, based on methodologies described in the scientific literature.[3][4]
1.2.1. Preparation of Stock Solution: A standard stock solution of Lenalidomide is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[4]
1.2.2. Acid Degradation: To study acid-induced degradation, the Lenalidomide stock solution is mixed with an equal volume of a strong acid (e.g., 0.5 N or 1 N HCl) and heated in a water bath at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24 hours).[2][3] The solution is then neutralized with a corresponding base (e.g., 0.5 N or 1 N NaOH) before analysis.
1.2.3. Base Degradation: For base-induced degradation, the stock solution is treated with a strong base (e.g., 0.5 N NaOH) and heated under similar conditions as the acid degradation study.[3] The resulting solution is neutralized with an equivalent amount of acid (e.g., 0.5 N HCl) prior to analysis.
1.2.4. Oxidative Degradation: To assess oxidative stability, the Lenalidomide solution is exposed to an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂), at a controlled temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[3]
1.2.5. Thermal Degradation: Solid Lenalidomide API or its formulation is exposed to dry heat in a hot air oven at temperatures ranging from 80°C to 105°C for an extended period, such as 10 days.[2][3] Samples are then dissolved in a suitable solvent for analysis.
1.2.6. Photolytic Degradation: To evaluate light sensitivity, a solution of Lenalidomide in a solvent like methanol is exposed to UV light in a photostability chamber or to direct sunlight for a specified duration (e.g., 24 hours to 10 days).[3][4] A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
1.2.7. Analytical Method: The analysis of stressed samples is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with UV detection.[1][2][3] The method should be capable of separating the intact drug from its various degradation products.
General Stability and Storage of Organic Azide Compounds
Organic azides are energetic molecules that require careful handling and storage to prevent decomposition, which can be explosive.[5][6] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[5][7]
Key Stability Considerations for Organic Azides
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. A common guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms.[5]
-
"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to make the compound relatively safe to handle with standard precautions.[5]
-
Sensitivity: Organic azides can be sensitive to heat, shock, friction, and light, which can lead to violent decomposition.[5][6]
Recommended Storage Conditions for Organic Azides
The following table outlines the recommended storage conditions for organic azide compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place, typically at -20°C or below room temperature.[7][8] | To minimize thermal decomposition. |
| Light | Protect from light by using amber vials or wrapping containers in aluminum foil.[7] | To prevent light-induced decomposition. |
| Container | Store in tightly sealed containers. Plastic or plastic-coated amber containers are preferred over glass with ground glass joints.[5][6] | To prevent leakage and exposure to atmospheric moisture. Avoids potential for explosive decomposition from scratching on ground glass joints. |
| Storage Form | If possible, store as a solution in a suitable solvent rather than as a neat compound. Concentrations should generally not exceed 1 M.[5][7] | Dilution reduces the risk of explosive decomposition. |
| Incompatible Materials | Store away from acids, heavy metals and their salts, halogenated solvents, bromine, carbon disulfide, and dimethyl sulfate.[5][6][8] | To prevent the formation of highly toxic and explosive hydrazoic acid or other unstable compounds. |
Visualizations
Lenalidomide Degradation Pathways
Caption: Conceptual overview of Lenalidomide degradation under various stress conditions.
Workflow for Safe Handling and Storage of Organic Azides
Caption: Recommended workflow for the safe handling and storage of organic azide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. rjptonline.org [rjptonline.org]
- 4. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
safety precautions for handling azide-containing compounds
An In-depth Technical Guide to Safety Precautions for Handling Azide-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azide-containing compounds are invaluable reagents in research and pharmaceutical development, notably in the synthesis of heterocycles and bioconjugation via "click chemistry".[1][2][3] However, their utility is matched by significant hazards, including high toxicity and the potential for explosive decomposition.[2][4] This guide provides a comprehensive overview of the essential safety precautions required for handling, storing, and disposing of both inorganic and organic azides. It includes quantitative data on the hazardous properties of representative azides, detailed experimental protocols for common laboratory procedures, and a summary of the toxicological pathways. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.
Understanding the Hazards
Azide compounds are characterized by the energetic azide functional group (-N₃). This nitrogen-rich moiety renders many azides prone to rapid, exothermic decomposition, releasing nitrogen gas. The primary hazards associated with azides are their potential for explosive decomposition and their high acute toxicity.[2][4]
Explosive and Reactive Hazards
Both organic and inorganic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[2][4]
-
Heavy Metal Azides : Salts of hydrazoic acid with heavy metals (e.g., lead, copper, silver, mercury, zinc) are notoriously unstable and highly shock-sensitive explosives.[3][5] Lead(II) azide, for example, is used commercially as a detonator.[6] The formation of these salts can occur unintentionally when azide solutions come into contact with metal spatulas, plumbing (lead or copper pipes), or equipment containing these metals.[5][7]
-
Organic Azides : The stability of organic azides is highly dependent on their molecular structure. Low molecular weight organic azides are particularly dangerous. Stability can be estimated using two general rules of thumb:
-
Hydrazoic Acid (HN₃) : The protonated form of the azide anion, hydrazoic acid, is a highly toxic, volatile, and dangerously explosive liquid.[8][9] It can be formed when azide salts are mixed with acids.[8][9]
-
Incompatible Materials : Azides react violently with several classes of chemicals. Halogenated solvents like dichloromethane and chloroform can form extremely unstable di- and tri-azidomethane.[4] Other incompatibilities include carbon disulfide, bromine, nitric acid, and dimethyl sulfate.[3][7]
Toxicological Hazards
The azide ion is a potent systemic toxin with a toxicity profile comparable to that of cyanide.[8]
-
Mechanism of Action : The primary mechanism of azide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[8][10] This blocks oxidative phosphorylation, leading to a rapid decrease in cellular ATP synthesis and causing cellular hypoxia.[10][11] Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable.[10][11]
-
Routes of Exposure : Exposure can occur through inhalation, ingestion, or skin absorption.[2]
-
Symptoms of Exposure : Acute exposure can lead to symptoms within minutes, including headache, dizziness, nausea, vomiting, rapid heart rate, and low blood pressure.[2][12] Severe exposure can result in convulsions, respiratory failure, and death.[2][12]
Quantitative Hazard Data
The following tables summarize key quantitative data for several common azide compounds to provide a comparative basis for risk assessment.
Table 1: Toxicity Data for Sodium Azide
| Parameter | Value | Species | Reference |
| LD₅₀ (Oral) | 27 mg/kg | Rat | [13] |
| LD₅₀ (Dermal) | 20 mg/kg | Rabbit | [13] |
| LD₅₀ (Oral, Mouse) | 22 mg/kg (for Hydrazoic Acid) | Mouse | [5] |
Table 2: Physical and Explosive Properties of Selected Azides
| Compound | Molar Mass ( g/mol ) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Density (g/cm³) | Reference |
| Sodium Azide (NaN₃) | 65.01 | 275 | 4,630 | 3.00 | [14][15] |
| Potassium Azide (KN₃) | 81.12 | 355 | - | - | [15] |
| Silver Azide (AgN₃) | 149.89 | - | 4,000 | 4.00 | [14] |
| Lead(II) Azide (Pb(N₃)₂) | 291.20 | 190 (decomposes) | 5,180 | 4.71 | [6][14] |
| Hydrazoic Acid (HN₃) | 43.03 | Volatile Liquid | ~8,000 | - | [13] |
| β-FTT | 413.16 | - | 9,587 | 1.967 | [16] |
| 3-nitro-6-azide-1-trinitromethyl-1H-[1][4][17]triazolo[3,2-c][1][4][17]triazole |
Risk Assessment and Control
A thorough risk assessment must be conducted before any work with azides begins. The hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) should be applied.
Logical Workflow for Risk Assessment
The following diagram outlines a decision-making process for handling azide compounds.
Engineering Controls
-
Fume Hood : All work with azides, especially stock solutions and reactions that may generate hydrazoic acid or aerosols, must be performed in a certified chemical fume hood.[7]
-
Blast Shield : For reactions with known or suspected explosive potential, a blast shield must be placed between the apparatus and the user.[7]
-
Ventilation : Ensure adequate ventilation to prevent the accumulation of toxic vapors.
Administrative Controls
-
Standard Operating Procedures (SOPs) : A detailed, lab-specific SOP must be written and approved before work begins.[18]
-
Training : All personnel must be trained on the specific hazards of the azides they will be using and the emergency procedures.[19]
-
Designated Area : Clearly mark and designate a specific area within the fume hood for azide work.[7]
-
Work Alone Policy : Never work with highly hazardous azides alone.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash or explosion hazard.[19]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, 0.11mm minimum thickness). Change gloves frequently and immediately after contamination.[18]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7]
Detailed Experimental Protocols
The following are representative protocols for common procedures involving azides. These should be adapted to specific laboratory conditions and reagents as part of a comprehensive SOP.
Protocol 4.1: Synthesis of an Alkyl Azide from an Alkyl Halide
This protocol describes the nucleophilic substitution of an alkyl halide with sodium azide.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium azide (NaN₃)
-
Polar aprotic solvent (e.g., DMSO or DMF)
-
Stir plate and stir bar
-
Reaction flask and condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Setup : In a chemical fume hood, assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents : Dissolve the alkyl halide (1.0 eq) in the chosen polar aprotic solvent. In a separate container, carefully weigh and dissolve sodium azide (1.2-2.0 eq) in the solvent. Caution: Do not use metal spatulas to handle sodium azide.[20]
-
Reaction : Slowly add the sodium azide solution to the stirring alkyl halide solution at room temperature.
-
Heating : Gently heat the reaction mixture (e.g., to 60-100°C) and monitor the reaction progress by TLC or GC.[21]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., diethyl ether).
-
Extraction : Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure. Caution: Do not distill low molecular weight azides to dryness, as this can lead to an explosion.[3] Purification should be limited to extraction and precipitation where possible.[22]
Protocol 4.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol provides a general method for bioconjugation using CuAAC.
Materials:
-
Alkyne-functionalized molecule (e.g., protein, DNA) in an appropriate buffer (e.g., PBS).[23]
-
Azide-functionalized molecule ("cargo").[23]
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).[23]
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water).[23]
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[23]
Procedure:
-
Catalyst Preparation : In a microcentrifuge tube, prepare the catalyst complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio. Let it stand for a few minutes.[23]
-
Reaction Mixture : In a separate reaction tube, combine the alkyne-functionalized molecule and the azide-functionalized cargo molecule. The molar ratio will depend on the specific application (e.g., 1:4 to 1:10 antibody to drug).[23]
-
Initiation : Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[23]
-
Reduction : Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[23]
-
Incubation : Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[23]
-
Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and byproducts.[23]
Protocol 4.3: Deactivation of Sodium Azide Waste
This protocol describes the destruction of dilute (≤5%) aqueous sodium azide solutions using nitrous acid. This procedure must be performed in a chemical fume hood.[24]
Materials:
-
Aqueous waste solution containing ≤5% sodium azide.
-
Three-necked flask with a stirrer, addition funnel, and a gas outlet vented into the fume hood flue.
-
Sodium nitrite (NaNO₂) solution (20% aqueous).
-
Sulfuric acid (H₂SO₄) solution (20% aqueous).
-
Starch-iodide test paper.
-
Sodium hydroxide (NaOH) solution for final neutralization.
Procedure:
-
Setup : Place the aqueous azide waste into the three-necked flask equipped with a stir bar.
-
Nitrite Addition : While stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide in the waste.[24]
-
Acidification : Crucially, only after the nitrite has been added , slowly add the 20% sulfuric acid solution from the addition funnel until the mixture is acidic (test with pH paper). Warning: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).[24]
-
Reaction : Gas evolution (N₂ and toxic NO) will occur. Continue stirring until the gas evolution ceases.
-
Completion Test : Test the solution for excess nitrite by placing a drop on starch-iodide paper. A blue-black color indicates that the decomposition of azide is complete.
-
Neutralization : Neutralize the final solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.[24]
-
Disposal : The neutralized, deactivated solution should be collected as hazardous waste. Do not pour down the drain.[24]
Signaling Pathway of Azide Toxicity
Sodium azide exerts its toxicity primarily by disrupting cellular respiration. The following diagram illustrates the key molecular events following exposure.
As shown, azide directly inhibits Cytochrome c Oxidase, halting the electron transport chain.[8][17][25] This has several downstream consequences:
-
ATP Depletion : The primary result is a halt in aerobic ATP production, leading to rapid energy depletion.[10]
-
Increased ROS Production : Electrons can leak from the stalled ETC, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[26][27]
-
Apoptosis Induction : The disruption of mitochondrial function, including the loss of membrane potential, can trigger the release of cytochrome c into the cytosol, initiating the caspase cascade and programmed cell death (apoptosis).[26][27]
-
Pgc-1α Pathway Downregulation : Studies have shown that sodium azide can also downregulate the Pgc-1α signaling pathway, which is a master regulator of mitochondrial biogenesis. This further exacerbates the energy crisis by reducing the cell's ability to produce new mitochondria and respiratory chain components like Complex IV.[26][27]
Storage and Waste Management
Proper storage and disposal are critical to prevent accidents.
Storage
-
Store azides in a cool, dry, dark, and well-ventilated area.[3]
-
Keep them segregated from incompatible materials, especially acids and heavy metals.[3]
-
Use non-metal, tightly sealed containers. Polypropylene or amber plastic containers are preferred.[4]
-
Clearly label all containers with "ACUTELY TOXIC" and "EXPLOSION HAZARD".[18]
-
Do not store on metal shelves.[7]
Waste Disposal
-
NEVER pour azide solutions down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[19]
-
Collect all azide-containing waste (including solutions, contaminated paper towels, gloves, and pipette tips) in a designated, clearly labeled, non-metal hazardous waste container.[19]
-
Keep azide waste streams separate from acidic waste streams to prevent the formation of hydrazoic acid.[4]
-
Where feasible, organic azides should be converted to a more stable derivative (e.g., an amine via reduction) before disposal.[4]
-
Dispose of all azide waste through your institution's official hazardous waste program.[19]
Emergency Procedures
Immediate and correct response to an azide-related incident is vital.
Spills
-
Small Spill (in a fume hood) :
-
Alert others in the area.
-
Wear appropriate PPE (double gloves, goggles, lab coat).
-
For solids, gently cover with sand or other non-reactive absorbent. Do not sweep dry powder. Lightly wet the material with an alkaline water solution (pH > 9) to prevent dust formation.[18]
-
For liquids, cover with a chemical absorbent pad.
-
Carefully collect all contaminated material using non-metal, non-sparking tools (e.g., plastic scoop) and place it in a labeled hazardous waste container.[18]
-
Decontaminate the spill area with an alkaline soap and water solution, followed by 70% ethanol.[18]
-
-
Large Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's emergency response team (e.g., EH&S) immediately.[18]
-
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.[24]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[24]
-
Inhalation : Move the victim to fresh air immediately. Seek immediate medical attention.[24]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[24]
For all exposures, provide the Safety Data Sheet (SDS) for the specific azide compound to the responding medical personnel.
References
- 1. soest.hawaii.edu [soest.hawaii.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uh.edu [uh.edu]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Sodium azide - Wikipedia [en.wikipedia.org]
- 10. poison.org [poison.org]
- 11. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 15. Azide - Wikipedia [en.wikipedia.org]
- 16. Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic treatment with azide in situ leads to an irreversible loss of cytochrome c oxidase activity via holoenzyme dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uthsc.edu [uthsc.edu]
- 19. drexel.edu [drexel.edu]
- 20. tutorchase.com [tutorchase.com]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. benchchem.com [benchchem.com]
- 23. axispharm.com [axispharm.com]
- 24. chemistry.unm.edu [chemistry.unm.edu]
- 25. researchgate.net [researchgate.net]
- 26. Sodium azide induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Probing the Engagements of Lenalidomide: A Technical Guide to the Mechanism of Action of a 4'-Alkyl-C3-Azide Functionalized Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide, a cornerstone of therapy for multiple myeloma and other hematological malignancies, exerts its therapeutic effects by modulating the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). Understanding the precise molecular interactions of lenalidomide and its derivatives is paramount for the development of novel therapeutics, including targeted protein degraders. This technical guide delves into the mechanism of target engagement of lenalidomide, with a specific focus on the application of a chemically modified probe, lenalidomide 4'-alkyl-C3-azide, for the identification and characterization of its cellular binding partners. While direct experimental data on this specific azide probe for target identification is emerging, this guide leverages extensive findings from analogous chemical proteomics probes, particularly photoaffinity-labeled versions of lenalidomide, to provide a comprehensive overview of the underlying principles and experimental workflows.
The Core Mechanism: Lenalidomide as a "Molecular Glue"
Lenalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to the CRBN substrate receptor of the CRL4 E3 ubiquitin ligase complex, inducing a conformational change in the substrate-binding pocket.[1] This altered surface then recruits neosubstrates—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation by the proteasome.[1]
The primary and best-characterized neosubstrates of lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] Their degradation is central to the anti-myeloma and immunomodulatory effects of the drug.[2] The binding of lenalidomide to CRBN and the subsequent recruitment of IKZF1/3 form a ternary complex, the cornerstone of lenalidomide's mechanism of action.[3]
This compound: A Tool for Target Discovery
This compound is a functionalized derivative of lenalidomide designed for chemical biology applications.[4][5][6] It incorporates a C3-alkyl-azide moiety at the 4'-position of the lenalidomide core. This modification serves two key purposes:
-
Preservation of Binding: The 4'-position is known to be tolerant to modification without disrupting the core interactions with CRBN.
-
Bioorthogonal Handle: The terminal azide group is a bioorthogonal handle, meaning it is chemically inert within a biological system but can be selectively reacted with a complementary alkyne-containing molecule.[4] This "click chemistry" reaction is highly efficient and specific, enabling the attachment of reporter tags for visualization or enrichment.[4]
While primarily marketed as a building block for Proteolysis Targeting Chimeras (PROTACs), this probe is ideally suited for target identification studies using an affinity-based pulldown approach.[4][5][6]
Experimental Workflow for Target Identification
The following protocol outlines a typical workflow for identifying the cellular targets of lenalidomide using an azide-functionalized probe. This protocol is adapted from established chemical proteomics methodologies utilizing similar probes.[7]
Cell Treatment and Lysis
-
Cell Culture: Culture relevant cells (e.g., MM.1S multiple myeloma cells) to a desired confluency.
-
Probe Treatment: Treat the cells with this compound at a predetermined concentration (e.g., 10-50 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a competition control where cells are co-incubated with an excess of unmodified lenalidomide.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
Click Chemistry and Enrichment
-
Click Reaction: To the cell lysate, add the following click chemistry reagents in sequence:
-
An alkyne-biotin tag.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (CuSO4).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature to allow for the covalent ligation of the biotin tag to the azide-containing probe that is bound to its protein targets.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Proteomic Analysis
-
On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins enriched in the probe-treated sample compared to the control samples. True targets should be significantly enriched and this enrichment should be competed by an excess of free lenalidomide.
Quantitative Data from Analogous Probes
The following table summarizes protein enrichment data from a study using a photoaffinity-labeled lenalidomide probe (photolenalidomide), which provides a benchmark for the expected key targets.[8]
| Protein | Enrichment Ratio (Probe vs. Competition) | Function | Cell Line |
| CRBN | 8.01 | E3 Ubiquitin Ligase Substrate Receptor | MM.1S |
| IKZF1 | 6.86 | Lymphoid Transcription Factor | MM.1S |
| eIF3i | Significantly Enriched | Eukaryotic Translation Initiation Factor | HEK293T |
Data adapted from a study utilizing a photolenalidomide probe. The enrichment ratio is a measure of the relative abundance of the protein in the probe-treated sample versus a sample co-treated with a competing compound.[8]
Visualizing the Pathways and Processes
Lenalidomide's Mechanism of Action
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Lenalidomide 4'-alkylC3-azide | CAS 2399455-71-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Lenalidomide 4'-alkyl-C3-azide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Lenalidomide 4'-alkyl-C3-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of Lenalidomide, a well-established immunomodulatory agent that binds to the E3 ubiquitin ligase cereblon (CRBN), this compound serves as a versatile starting point for creating targeted protein degraders.[1][2][3] The protocol outlines a two-step synthetic route involving a chemoselective N-alkylation of the 4'-amino group of Lenalidomide, followed by the introduction of an azide moiety. This method is designed to be efficient and scalable for researchers in academic and industrial settings. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the experimental process.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[4] They consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] Lenalidomide is a widely used E3 ligase ligand that binds to CRBN.[1][2][3] By functionalizing Lenalidomide with a linker terminating in a reactive group, such as an azide, it can be readily conjugated to a target protein ligand using "click chemistry," a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5]
The title compound, this compound, is a key intermediate for this purpose. It incorporates a three-carbon alkyl linker at the 4'-position of the Lenalidomide isoindolinone ring, providing a suitable attachment point with an azide group for subsequent conjugation.[1][2][3] This document details a reliable and reproducible synthesis protocol for this important reagent.
Experimental Protocols
This synthesis is performed in two main steps:
-
Step 1: Synthesis of 4'-(3-bromopropyl)-Lenalidomide. This step involves the chemoselective N-alkylation of the 4'-amino group of Lenalidomide with 1,3-dibromopropane. The use of an organic base such as N,N-diisopropylethylamine (DIPEA) is crucial to favor alkylation at the desired 4'-position over the glutarimide nitrogen.[6]
-
Step 2: Synthesis of this compound. The bromide from the previous step is displaced with sodium azide to yield the final product.
Materials:
-
Lenalidomide
-
1,3-Dibromopropane
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Sodium Azide (NaN₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 4'-(3-bromopropyl)-Lenalidomide
-
To a solution of Lenalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Add 1,3-dibromopropane (5.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford 4'-(3-bromopropyl)-Lenalidomide.
Step 2: Synthesis of this compound
-
Dissolve 4'-(3-bromopropyl)-Lenalidomide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Reagent | Molar Equiv. | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Synthesis of 4'-(3-bromopropyl)-Lenalidomide | |||||
| Lenalidomide | 1.0 | DMF | 12-16 | 60 | 60-70 | |
| 1,3-Dibromopropane | 5.0 | |||||
| DIPEA | 2.5 | |||||
| 2 | Synthesis of this compound | |||||
| 4'-(3-bromopropyl)-Lenalidomide | 1.0 | DMF | 4-6 | 60 | 80-90 | |
| Sodium Azide | 3.0 |
Visualizations
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway Context: PROTAC Action
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with Lenalidomide 4'-alkyl-C3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[][2] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne with high efficiency and stereospecificity under mild, aqueous conditions.[3][4] These features make CuAAC an invaluable tool in drug discovery and development, particularly for the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][5]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] Lenalidomide is an orally active immunomodulator that acts as a ligand for the cereblon (CRBN) E3 ligase.[7] The azide-functionalized derivative, Lenalidomide 4'-alkyl-C3-azide, is a key building block for the synthesis of PROTACs using CuAAC.[7][8] This document provides a detailed protocol for the CuAAC reaction using this compound to construct PROTACs.
Quantitative Data: Reaction Performance
The CuAAC reaction is known for its high yields across a wide range of substrates and reaction conditions. The following tables summarize representative quantitative data.
Table 1: General Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| Solvent System | t-BuOH/H₂O, DMSO, DMF, PBS | Co-solvents are often used to solubilize reactants of varying polarities.[5][9] |
| Catalyst Loading (CuSO₄) | 0.1 - 5 mol% | Higher loading can accelerate the reaction but may complicate purification.[3] |
| Ligand to Copper Ratio | 2:1 to 5:1 | Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and accelerate the reaction.[10][11] |
| Reducing Agent (Sodium Ascorbate) | 2 - 10 equivalents (relative to copper) | A fresh solution should always be used.[5] |
| Reaction Temperature | Room Temperature to 37 °C | Mild temperatures are generally sufficient.[3] |
| Reaction Time | 30 minutes - 4 hours | Progress can be monitored by TLC or LC-MS.[5][9] |
| Typical Yield | >90% | The reaction is known for its high efficiency.[3] |
Table 2: Representative Reactant and Reagent Concentrations for a 1 mL Reaction
| Reagent | Stock Concentration | Volume to Add | Final Concentration | Molar Equivalents |
| Alkyne-functionalized Protein of Interest | 10 mM in DMSO | 10 µL | 100 µM | 1.0 |
| This compound | 10 mM in DMSO | 12 µL | 120 µM | 1.2 |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 5 µL | 100 µM | 1.0 |
| THPTA Ligand | 50 mM in H₂O | 10 µL | 500 µM | 5.0 |
| Sodium Ascorbate (freshly prepared) | 100 mM in H₂O | 25 µL | 2.5 mM | 25 |
| Reaction Buffer (e.g., PBS, pH 7.4) | - | 938 µL | - | - |
Experimental Protocols
General Protocol for Small Molecule Synthesis via CuAAC
This protocol describes a general procedure for the synthesis of a PROTAC using a CuAAC reaction to couple an alkyne-functionalized protein of interest (POI) ligand with this compound.[5]
Materials:
-
Alkyne-functionalized POI ligand
-
This compound[7]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, tBuOH/H₂O)[5]
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized POI ligand and the this compound in the chosen solvent or buffer system.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Allow this mixture to stand for a few minutes to form the copper-ligand complex.[9]
-
Add the CuSO₄/THPTA complex to the mixture of the alkyne and azide components.
-
-
Initiation and Incubation:
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.[3][13] Copper ions can be removed by washing with solutions of buffered EDTA.[11]
-
Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules using the CuAAC reaction.
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Add the this compound to the solution.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand.
-
To the reaction mixture, add the premixed catalyst-ligand solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a Lenalidomide-based PROTAC via CuAAC.
PROTAC Signaling Pathway
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
References
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. axispharm.com [axispharm.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for SPAAC Reaction with Lenalidomide Azide Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a potent immunomodulatory agent derived from thalidomide, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] Its mechanism of action is complex, involving the modulation of the tumor microenvironment, enhancement of T-cell and Natural Killer (NK) cell activity, and anti-angiogenic effects.[][3] A key molecular target of lenalidomide is the E3 ubiquitin ligase Cereblon (CRBN), which, upon binding, leads to the degradation of specific substrate proteins.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction. This reaction occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][6] Its biocompatibility makes it an ideal tool for conjugating sensitive biomolecules under physiological conditions.[5][6]
This document provides detailed protocols and representative reaction conditions for the conjugation of a lenalidomide azide probe to a cyclooctyne-functionalized molecule, a critical step in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). While specific kinetic data for lenalidomide-azide probes is not extensively published, the following guidelines are based on established protocols for structurally related thalidomide-azide probes and general SPAAC principles.[7]
Data Presentation: Representative SPAAC Reaction Conditions
The following table summarizes typical reaction parameters for the SPAAC conjugation of a lenalidomide azide probe with a dibenzocyclooctyne (DBCO)-functionalized molecule. These conditions are a starting point and may require optimization based on the specific substrates and desired outcome.
| Parameter | Recommended Condition | Notes |
| Reactants | Lenalidomide-Azide Probe & DBCO-functionalized molecule | Commercially available probes include Lenalidomide 4'-alkyl-C3-azide and Lenalidomide-PEG1-azide.[3][4] |
| Molar Ratio | 1.1 - 1.5 equivalents of Lenalidomide-Azide | A slight excess of the azide probe can help drive the reaction to completion, ensuring full consumption of the potentially more complex DBCO-molecule.[7] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Ensure solvents are anhydrous to prevent side reactions with the DBCO group. |
| Concentration | 1 - 10 mM | Higher concentrations can lead to faster reaction rates. |
| Temperature | Room Temperature (20-25°C) | SPAAC reactions are typically efficient at ambient temperatures.[7] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Monitoring | LC-MS (Liquid Chromatography-Mass Spectrometry) | Allows for the tracking of starting material consumption and product formation. |
| Purification | Preparative HPLC (High-Performance Liquid Chromatography) | A common method for purifying the final conjugate.[7] |
Experimental Protocols
Protocol 1: General SPAAC Conjugation of Lenalidomide Azide with a DBCO-Functionalized Molecule
This protocol provides a general method for the conjugation of a lenalidomide azide probe to a molecule containing a DBCO group.
Materials:
-
Lenalidomide-Azide Probe (e.g., this compound)
-
DBCO-functionalized molecule of interest
-
Anhydrous DMSO
-
Reaction vial
-
Stir plate and stir bar
-
LC-MS system for reaction monitoring
-
Preparative HPLC system for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the Lenalidomide-Azide Probe in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the desired volume of the 10 mM DBCO-functionalized molecule stock solution.
-
Add 1.1 to 1.5 molar equivalents of the 10 mM Lenalidomide-Azide Probe stock solution to the vial.
-
If necessary, add more anhydrous DMSO to achieve a final concentration of 1-10 mM.
-
-
Incubation:
-
Seal the reaction vial to prevent moisture contamination.
-
Place the vial on a stir plate and stir the mixture at room temperature.
-
Allow the reaction to proceed for 4-24 hours.
-
-
Reaction Monitoring:
-
Periodically take a small aliquot of the reaction mixture, dilute it appropriately, and analyze by LC-MS to monitor the consumption of the limiting reagent.
-
-
Purification:
-
Once the reaction is complete (as determined by LC-MS), dilute the reaction mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the desired conjugate using preparative HPLC with a suitable solvent gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Characterization:
-
Collect the fractions containing the purified product.
-
Confirm the identity and purity of the final lenalidomide conjugate using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Visualizations
Caption: General experimental workflow for SPAAC conjugation.
Caption: Lenalidomide's mechanism of action via CRBN.
References
how to synthesize a PROTAC with Lenalidomide 4'-alkyl-C3-azide
Application Notes & Protocols
Topic: Synthesis of a PROTAC using Lenalidomide 4'-alkyl-C3-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Lenalidomide-Based PROTAC Synthesis via Click Chemistry
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Lenalidomide is a widely used E3 ligase ligand that effectively recruits the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ligase complex.[4][5]
The modular nature of PROTACs allows for systematic optimization, and click chemistry has emerged as a highly efficient and versatile strategy for their synthesis.[] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a robust method for conjugating an azide-functionalized E3 ligand with an alkyne-functionalized POI ligand.[2][]
This application note provides a detailed protocol for the synthesis of a PROTAC using This compound , a readily available building block that serves as the CRBN-recruiting arm.[7] This intermediate allows for the rapid and efficient generation of Lenalidomide-based PROTACs through a convergent synthetic route.
Caption: The PROTAC mechanism of action, initiating the formation of a ternary complex to induce polyubiquitination and subsequent degradation of a target protein.
Overall Synthesis Strategy
The synthesis strategy is a convergent approach centered on the CuAAC reaction. It involves two primary arms: the E3 ligase ligand arm, This compound , and the POI-binding arm, which must be functionalized with a terminal alkyne. These two precursors are then coupled in the final step to yield the complete PROTAC molecule.
Caption: General workflow for PROTAC synthesis using click chemistry.[8]
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized POI Ligand
This step is highly dependent on the specific POI ligand. The ligand must possess a functional group (e.g., -OH, -NH₂, -COOH) that can be modified to incorporate a terminal alkyne without significantly diminishing its binding affinity for the POI. A common method is to react an amine or hydroxyl group on the POI ligand with an alkyne-containing reagent, such as propargyl bromide or an alkyne-PEG-acid, using standard coupling chemistry.
Representative Example (Amide Coupling):
-
Dissolve the POI ligand containing a free amine (1.0 eq) and an alkyne-containing carboxylic acid (e.g., 4-pentynoic acid, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by silica gel chromatography to obtain the alkyne-functionalized POI ligand.
Protocol 2: CuAAC Reaction for Final PROTAC Assembly
This protocol details the final coupling step between the azide-functionalized Lenalidomide and the alkyne-functionalized POI ligand.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized POI Ligand
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (Na-Ascorbate)
-
Solvents: N,N-Dimethylformamide (DMF), t-Butanol, Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1-1.2 eq) in a suitable solvent mixture, such as DMF/water (4:1) or t-Butanol/water (1:1).
-
Degassing: Sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[9]
-
Catalyst Addition:
-
Add a freshly prepared aqueous solution of Sodium Ascorbate (0.5-1.0 eq) to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq). A copper-chelating ligand like THPTA may also be pre-mixed with the CuSO₄ solution to protect the catalyst and accelerate the reaction.[9]
-
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with water or a saturated aqueous solution of NH₄Cl to remove copper salts, followed by a brine wash.[9]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude PROTAC product.
-
Protocol 3: Purification of the Final PROTAC
PROTACs are often high molecular weight and lipophilic, which can make purification challenging. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[9]
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Purify the material using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid) as the mobile phase.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Protocol 4: Characterization of the Final PROTAC
Confirm the identity, purity, and structural integrity of the synthesized PROTAC using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and verify the formation of the triazole ring.
Data Presentation and Interpretation
Quantitative data from the synthesis and biological evaluation should be clearly summarized.
Table 1: Synthesis and Characterization Summary
| Compound ID | Reaction Step | Yield (%) | Purity (LC-MS, %) | Mass (M+H)⁺ Calculated | Mass (M+H)⁺ Observed |
|---|---|---|---|---|---|
| POI-Alkyne | Amide Coupling | 75 | >95 | 450.2 | 450.3 |
| Final PROTAC | CuAAC | 62 | >98 | 850.5 | 850.6 |
Note: Data presented is hypothetical and for illustrative purposes.
Table 2: Biological Activity Profile of the Synthesized PROTAC
| Compound ID | Target Protein | Cell Line | Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| Final PROTAC | BRD4 | H661 | 150 | 25 | >90 |
| JQ1 (Control) | BRD4 | H661 | 50 | N/A | N/A |
Note: Data presented is hypothetical and for illustrative purposes. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.[10]
Caption: Experimental workflow for quantifying target protein degradation via Western Blot.[11]
Troubleshooting Guide for CuAAC Reaction
The CuAAC reaction is generally robust, but several issues can arise. The table below outlines common problems and their solutions.[9]
Table 3: Troubleshooting the CuAAC Step
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive Cu(I) catalyst due to oxidation. 2. Poor quality or degraded azide/alkyne reagents. 3. Suboptimal reagent stoichiometry. | 1. Use freshly prepared Sodium Ascorbate solution. Ensure all solvents are thoroughly degassed. 2. Verify precursor purity by NMR or LC-MS before starting. Store azides in a cool, dark place. 3. Use a slight excess (1.1-1.5 eq) of one reactant. Ensure a proper ligand-to-copper ratio (e.g., 5:1) if a stabilizing ligand is used. |
| Significant Side Products | 1. Homodimerization of the alkyne ligand (Glaser coupling) due to excess oxygen. | 1. Ensure strict exclusion of oxygen through thorough degassing. Use a sufficient excess of Sodium Ascorbate to maintain a reducing environment. |
| Unstable Azide Intermediate | 1. Azides can be sensitive to light, heat, or certain chemical environments. | 1. Store azide-containing intermediates in a cool, dark place. For long-term storage, consider storing as a solution at -20°C. |
Conclusion
The use of This compound in combination with click chemistry offers a highly efficient, modular, and reliable platform for the synthesis of novel PROTACs. This approach allows for the rapid assembly of a PROTAC library by coupling the constant E3 ligase-recruiting element with various alkyne-functionalized POI ligands. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the development of the next generation of therapeutics.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Proteome: A Chemical Proteomics Workflow Utilizing Azide-Alkyne Cycloaddition
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemical proteomics has emerged as a powerful tool for investigating protein function, interactions, and modifications within complex biological systems. A key technology in this field is the use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This approach allows for the specific and efficient labeling of proteins with reporter tags for enrichment and subsequent identification by mass spectrometry.[1][3] This application note provides a detailed workflow for a chemical proteomics experiment using azide-alkyne cycloaddition, from cell culture and probe labeling to mass spectrometry analysis and data interpretation.
The workflow is centered around the introduction of a small, bioorthogonal chemical handle (either an azide or an alkyne) onto a protein of interest. This can be achieved through various methods, including metabolic labeling with unnatural amino acids, or the use of chemical probes that target specific enzymes or post-translational modifications.[1][4] Following labeling, the azide or alkyne handle is then "clicked" to a reporter molecule, such as biotin, for affinity purification. This highly selective reaction enables the enrichment of target proteins from complex cellular lysates, facilitating their identification and quantification by mass spectrometry.[5][6]
Experimental Workflow Overview
The overall experimental workflow for a chemical proteomics experiment using azide-alkyne cycloaddition can be broken down into several key stages. This process begins with the introduction of a bioorthogonal handle into the proteome, followed by cell lysis, the click chemistry reaction to attach an enrichment tag, affinity purification of the labeled proteins, and finally, analysis by mass spectrometry.
Caption: A generalized workflow for chemical proteomics using azide-alkyne cycloaddition.
Detailed Protocols
Protocol 1: Cell Culture and Probe Labeling
This protocol describes the general procedure for labeling proteins in cultured cells with a bioorthogonal probe. The optimal concentration of the probe and incubation time should be determined empirically for each experimental system.
-
Cell Culture: Culture cells of interest to approximately 80% confluency in the appropriate growth medium.
-
Probe Incubation:
-
For metabolic labeling, supplement the culture medium with the azide- or alkyne-containing amino acid analog.
-
For labeling with a chemical probe, add the probe directly to the culture medium. As a negative control, a vehicle-treated sample should be included. For competition experiments, pre-incubate cells with an excess of the unlabeled parent molecule before adding the probe.[6]
-
-
Incubation: Incubate the cells for the desired period to allow for probe incorporation or target engagement.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping or trypsinization.
Protocol 2: Cell Lysis and Protein Quantification
This protocol details the steps for lysing the labeled cells and determining the total protein concentration.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is crucial to avoid amine-containing buffers like Tris, as they can chelate the copper catalyst used in the click reaction.[7]
-
Sonication: Sonicate the cell suspension on ice to ensure complete cell lysis and to shear DNA, which can increase the viscosity of the lysate.[6]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a bicinchoninic acid (BCA) assay.[7]
Protocol 3: Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate a biotin tag to the labeled proteins. The ideal orientation is to use an alkyne-containing probe and an azide-biotin tag to minimize non-specific labeling of cysteine residues.[1]
-
Prepare Click Chemistry Mix: In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations provided are a starting point and may require optimization.
-
Protein lysate (1 mg total protein)
-
Biotin-azide (or biotin-alkyne if using an azide probe) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh stock).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM.[7]
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.[6]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 20 minutes. Centrifuge to pellet the protein and carefully discard the supernatant.[6]
Protocol 4: Protein Enrichment
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing a strong denaturant, such as 6 M urea or 1% SDS, to ensure complete resolubilization.
-
Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to the protein solution and incubate for 1-2 hours at room temperature with rotation to allow for binding of the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This typically includes washes with buffers containing high salt concentrations, detergents (e.g., SDS), and urea.[8]
Protocol 5: On-Bead Digestion and Mass Spectrometry Analysis
This protocol details the on-bead digestion of the enriched proteins into peptides for subsequent mass spectrometry analysis.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., dithiothreitol, DTT) and incubate to break disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide, IAA) to cap the free cysteines.[8]
-
Trypsin Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence and identify the corresponding proteins.[10]
Data Presentation
Quantitative data from chemical proteomics experiments are typically presented in tables that allow for easy comparison between different experimental conditions. The following is an example of how quantitative data for identified proteins could be structured.
| Protein Accession | Gene Symbol | Protein Name | Peptide Count (Control) | Peptide Count (Treated) | Fold Change | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2 | 25 | 12.5 | <0.001 |
| Q06609 | HSPA8 | Heat shock cognate 71 kDa protein | 5 | 7 | 1.4 | 0.25 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 15 | 18 | 1.2 | 0.45 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1 | 15 | 15.0 | <0.001 |
Table 1: Example of Quantitative Proteomics Data. This table shows a list of identified proteins with their corresponding peptide counts in control and treated samples, along with calculated fold changes and statistical significance.
Signaling Pathway Visualization
Chemical proteomics is often employed to elucidate the targets of drugs or bioactive small molecules, which can provide insights into their mechanism of action and effects on cellular signaling pathways.
Caption: A simplified signaling pathway illustrating drug-target interaction.
Conclusion
The chemical proteomics workflow utilizing azide-alkyne cycloaddition is a versatile and powerful strategy for the identification and quantification of protein targets and modifications. The high specificity and efficiency of the click reaction, coupled with the sensitivity of modern mass spectrometry, provide researchers with a robust platform to explore the proteome in a variety of biological contexts. Careful experimental design, including appropriate controls and optimization of reaction conditions, is critical for obtaining high-quality, reproducible data. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists looking to implement this technology in their own laboratories.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins in Cell Lysate with Lenalidomide Azide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory drug with potent anti-neoplastic activity, particularly in multiple myeloma and del(5q) myelodysplastic syndrome.[1][2][3] Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4][5] Key targets of the lenalidomide-CRBN complex include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1A1 (CK1α).[1][2][3] The degradation of these proteins underlies the therapeutic effects of lenalidomide.
To identify the cellular targets of lenalidomide, chemical proteomics approaches utilizing specialized probes have been developed.[6] A powerful strategy involves the use of photo-affinity labeling with a lenalidomide-based probe. This application note details a protocol for the identification of lenalidomide-binding proteins in cells using a photo-activatable lenalidomide probe coupled with click chemistry for enrichment and subsequent identification by mass spectrometry.
Principle of the Method
The described methodology employs a "photo-lenalidomide" probe, which is a lenalidomide analog equipped with two key chemical moieties: a photo-activatable group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne).[5] Live cells are treated with the photo-lenalidomide probe, which enters the cells and binds to its protein targets. Upon exposure to UV light, the photo-activatable group forms a covalent bond with the interacting proteins.[5] Following cell lysis, the alkyne handle on the covalently captured proteins is then "clicked" to a reporter tag, such as biotin-azide, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] The biotinylated proteins can then be enriched using streptavidin-coated beads and identified by quantitative proteomics.[6] A competition experiment, where cells are co-treated with an excess of unmodified lenalidomide, is performed to distinguish specific binders from non-specific interactors.[6]
Data Presentation
Table 1: Quantitative Proteomic Analysis of Proteins Enriched with Photo-Lenalidomide in MM.1S Cells
| Protein | Enrichment Ratio (photo-lenalidomide / competition) | Function | Citation |
| CRBN | 8.01 | Primary target of lenalidomide, component of E3 ubiquitin ligase complex. | [6][7] |
| IKZF1 | 6.86 | Lymphoid transcription factor, a known neosubstrate of the lenalidomide-CRBN complex. | [6][7] |
Table 2: Quantitative Proteomic Analysis of Proteins Enriched with Photo-Lenalidomide in HEK293T-CRBN Cells
| Protein | Enrichment Ratio (photo-lenalidomide / competition) | p-value | Function | Citation |
| eIF3i | 3.13 | 0.004 | Component of the eukaryotic translation initiation factor 3 complex. | [8] |
| CRBN | 1.34 | 0.002 | Primary target of lenalidomide. | [8] |
Table 3: Anti-proliferative Effects of Lenalidomide and Photo-Lenalidomide
| Cell Line | Compound | GI50 (nM) | Citation |
| MM.1S | Lenalidomide | 59.2 | [9] |
| MM.1S | Photo-lenalidomide | 27.2 | [9] |
| U937 | Lenalidomide | 15.3 | [9] |
| U937 | Photo-lenalidomide | 15.2 | [9] |
Experimental Protocols
Protocol 1: In-cell Photo-affinity Labeling of Lenalidomide Targets
Materials:
-
MM.1S or other suitable human cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Photo-lenalidomide probe (with alkyne handle)
-
Lenalidomide (for competition)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Culture MM.1S cells to the desired density.
-
Treat the cells with 50 µM photo-lenalidomide for 1 hour at 37°C. For the competition control, co-incubate cells with 50 µM photo-lenalidomide and 150 µM lenalidomide. A vehicle-only control (DMSO) should also be included.[6]
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Resuspend the cell pellet in PBS and irradiate with UV light (365 nm) for a specified time (e.g., 15-30 minutes) on ice to induce covalent cross-linking of the probe to its binding partners.[5]
-
After irradiation, pellet the cells by centrifugation and proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
Benzonase nuclease
-
BCA protein assay kit
Procedure:
-
Lyse the cell pellets from Protocol 1 by adding an appropriate volume of lysis buffer supplemented with protease inhibitors and benzonase.[10]
-
Vortex vigorously and incubate on a rotator at 4°C for 30 minutes.[10]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.[10]
Protocol 3: Click Chemistry Labeling of Alkyne-tagged Proteins with Biotin-Azide
Materials:
-
Protein lysate from Protocol 2 (normalized to 1-2 mg/mL)
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
To 1 mg of protein lysate, add the following reagents sequentially, vortexing after each addition:
-
Biotin-azide to a final concentration of 100 µM.
-
THPTA to a final concentration of 1 mM.
-
CuSO4 to a final concentration of 1 mM.[6]
-
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]
Protocol 4: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
Materials:
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate from Protocol 3 and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.[6]
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Perform on-bead digestion:
-
Resuspend the beads in a buffer containing 6 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to below 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip and prepare for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Proteomic Analysis of Lenalidomide Probe-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory drug with significant clinical efficacy in treating hematological malignancies such as multiple myeloma.[1][2][3] Its mechanism of action involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1][2][3][4] The use of chemical probes, such as photo-lenalidomide, combined with mass spectrometry-based proteomics has become a powerful tool for identifying the cellular targets of Lenalidomide and elucidating its complex signaling pathways.[5][6][7][8][9] This application note provides detailed protocols and data presentation for the mass spectrometry analysis of peptides labeled with a Lenalidomide probe, aimed at guiding researchers in the design and execution of such experiments.
Principle of the Method
The core of this methodology lies in the use of a Lenalidomide-based chemical probe that incorporates a photo-reactive group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne for click chemistry).[5][7][9] Cells are treated with this probe, which then binds to its protein targets. Upon photo-irradiation, the photo-reactive group forms a covalent bond with the interacting proteins, permanently "labeling" them.[5][9] Following cell lysis, the labeled proteins are enriched using the probe's handle, digested into peptides, and analyzed by quantitative mass spectrometry. This approach allows for the identification and quantification of direct binding partners and proteins in close proximity to the probe, providing insights into the drug's mechanism of action.[5][7]
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of peptides labeled with a Lenalidomide probe is depicted below.
Experimental Protocols
Cell Culture and Treatment with Lenalidomide Probe
-
Cell Lines: Multiple myeloma cell lines (e.g., MM.1S) or other relevant cell lines (e.g., HEK293T) can be used.[5][6]
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
Probe Treatment: Treat the cells with the photo-lenalidomide probe at a suitable concentration (e.g., 50 µM) for a specified duration (e.g., 1 hour).[5] For competition experiments, a control group can be co-treated with an excess of Lenalidomide (e.g., 150 µM) to identify specific binders.[5]
Photo-Affinity Labeling (PAL)
-
Irradiation: After incubation with the probe, irradiate the cells with UV light (e.g., 365 nm) on ice for a short period (e.g., 15-30 minutes) to induce covalent cross-linking of the probe to its target proteins.
Cell Lysis and Protein Extraction
-
Cell Harvesting: Harvest the cells by scraping or centrifugation.
-
Lysis Buffer: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Enrichment of Labeled Proteins
-
Click Chemistry: If the probe contains an alkyne handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the labeled proteins.[9]
-
Affinity Purification: Use streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
Protein Digestion
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with a reducing agent (e.g., DTT) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin or chymotrypsin.[5] The choice of enzyme can be optimized based on the target proteins of interest.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the digested peptides using a reverse-phase liquid chromatography system (e.g., Easy-nLC 1000).[4]
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive mass spectrometer) equipped with an electrospray ionization (ESI) source.[4][10]
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
Quantitative Data Presentation
The following tables summarize representative quantitative data from proteomic experiments using a Lenalidomide probe.
Table 1: Known Lenalidomide Targets Identified by Photo-Lenalidomide Probe
| Protein | Function | Enrichment (Probe vs. Control) | Degradation (Lenalidomide Treatment) | Reference |
| CRBN | Substrate receptor for CRL4 E3 ligase | Significantly Enriched | Not Degraded | [5][6] |
| IKZF1 | Lymphoid transcription factor | Significantly Enriched | Degraded | [1][2][5][6] |
| IKZF3 | Lymphoid transcription factor | Significantly Enriched | Degraded | [1][2] |
| CK1α | Casein kinase 1A1 | Enriched | Degraded | [4] |
Table 2: Novel Lenalidomide Target Identified by Photo-Lenalidomide Probe
| Protein | Function | Enrichment (Probe vs. Control) | Degradation (Lenalidomide Treatment) | Reference |
| eIF3i | Eukaryotic translation initiation factor 3 subunit i | Significantly Enriched | Not Degraded | [5][6] |
Lenalidomide Signaling Pathway
The diagram below illustrates the mechanism of action of Lenalidomide in promoting the degradation of its target proteins.
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Sequest HT) to identify the peptides.[5]
-
Protein Identification and Quantification: Identify and quantify the proteins based on the identified peptides. For quantitative proteomics experiments (e.g., SILAC, TMT), calculate the relative abundance of proteins between different experimental conditions.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly enriched or depleted upon probe treatment and/or competition with Lenalidomide. Volcano plots are a common way to visualize these changes.[5]
Conclusion
The combination of Lenalidomide-based chemical probes and mass spectrometry provides a robust platform for the identification and characterization of drug targets. The protocols and data presented in this application note offer a comprehensive guide for researchers aiming to investigate the molecular mechanisms of Lenalidomide and other similar drugs. This approach can accelerate the discovery of novel therapeutic targets and the development of next-generation therapeutics.[5]
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: Application Notes and Protocols for Lenalidomide-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lenalidomide-based fluorescent probes for cellular imaging. This document offers an overview of the available probes, their applications, and detailed protocols for their use in key imaging techniques.
Introduction to Lenalidomide-Based Probes
Lenalidomide is an immunomodulatory drug that functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins. The development of fluorescently labeled Lenalidomide analogues has opened new avenues for studying its mechanism of action, target engagement, and cellular uptake. These probes are valuable tools for researchers in oncology, immunology, and drug discovery.
Currently, two main classes of Lenalidomide-based probes have been described in the literature:
-
Photo-affinity Lenalidomide Probes (e.g., photo-lenalidomide): These probes incorporate a photo-reactive group and an enrichment handle (like an alkyne). Upon photoactivation, they covalently bind to interacting proteins, allowing for their subsequent identification and quantification by mass spectrometry-based chemical proteomics. While not a direct imaging agent in the traditional sense, the fluorescent tag (often an azide-fluorophore conjugate added via click chemistry post-enrichment) is used for in-gel fluorescence visualization of labeled proteins.
-
Fluorescent Lenalidomide Conjugates (e.g., BODIPY-Lenalidomide): These probes are directly conjugated to a fluorophore, such as BODIPY. They are primarily used to quantify target engagement in live cells, often through techniques like Bioluminescence Resonance Energy Transfer (BRET). They can also be adapted for visualizing cellular uptake and distribution via fluorescence microscopy.
Applications of Lenalidomide-Based Probes
-
Target Identification and Validation: Photo-affinity probes are instrumental in identifying the direct and indirect cellular targets of Lenalidomide.
-
Measuring Target Engagement: Fluorescent conjugates are key to quantifying the binding of Lenalidomide to its primary target, CRBN, in a cellular context. This is crucial for understanding drug potency and pharmacodynamics.
-
Visualizing Cellular Uptake and Distribution: Direct imaging of fluorophore-conjugated Lenalidomide allows for the study of its permeation across the cell membrane and its subsequent localization within cellular compartments.
Quantitative Data Summary
The following table summarizes key quantitative data for reported Lenalidomide-based probes. This information is essential for selecting the appropriate probe and for designing experiments.
| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Kd or IC50 to CRBN) | Key Applications | Reference |
| Photo-lenalidomide | AlexaFluor 488 (post-enrichment) | ~495 | ~519 | Not directly measured for imaging | Target Identification (Chemical Proteomics) | [1][2] |
| BODIPY FL Thalidomide | BODIPY FL | ~502 | ~510 | Kd = 3.6 nM | TR-FRET Cereblon Binding Assay | [1] |
| Lenalidomide-BODIPY-FL | BODIPY-FL | ~488 | ~500-550 | Not reported | Visualization of Cellular Uptake | [3] |
| Thalidomide-Cyanine 5 | Cyanine 5 | ~650 | ~670 | High Affinity | TR-FRET Cereblon Binding Assay | [4] |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Imaging of Photo-lenalidomide Labeled Proteins
This protocol outlines the general steps for using photo-lenalidomide to label target proteins and visualize them via in-gel fluorescence.
Workflow Diagram:
Caption: Workflow for photo-affinity labeling and in-gel fluorescence detection.
Materials:
-
Photo-lenalidomide probe
-
Cell line of interest (e.g., HEK293T, MM.1S)
-
Cell culture medium and supplements
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody for immunoprecipitation (if applicable)
-
Protein A/G beads
-
Click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)
-
Fluorescent azide (e.g., AlexaFluor 488 azide)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
-
Western blot apparatus and reagents
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of photo-lenalidomide (e.g., 50 µM) for a specified time (e.g., 1 hour) at 37°C. Include a DMSO vehicle control and a competition control with excess unlabeled Lenalidomide.
-
-
Photo-crosslinking:
-
Wash the cells with ice-cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) for a specified duration (e.g., 2 minutes) on ice to induce covalent crosslinking.
-
-
Cell Lysis and Protein Enrichment:
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation.
-
If enriching for a specific tagged protein, perform immunoprecipitation using the appropriate antibody and protein A/G beads.
-
-
Click Chemistry:
-
To the enriched protein sample, add the click chemistry reaction cocktail containing the fluorescent azide, copper sulfate, TBTA, and sodium ascorbate.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission filters.
-
Perform a Western blot to confirm the identity of the labeled proteins.
-
Protocol 2: Live-Cell Confocal Microscopy for Visualizing Cellular Uptake of BODIPY-Lenalidomide
This protocol provides a general framework for imaging the cellular uptake of a fluorescent Lenalidomide conjugate. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.
Workflow Diagram:
Caption: Workflow for live-cell confocal imaging of a fluorescent Lenalidomide probe.
Materials:
-
BODIPY-Lenalidomide probe
-
Cell line of interest
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Phosphate-buffered saline (PBS)
-
Nuclear stain (optional, e.g., Hoechst 33342)
-
Confocal microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes at an appropriate density to reach 70-80% confluency on the day of imaging.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Probe Incubation:
-
Prepare a working solution of BODIPY-Lenalidomide in pre-warmed live-cell imaging medium. A starting concentration range of 0.1-2 µM is recommended.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing and Staining (optional):
-
Aspirate the probe-containing medium and wash the cells 2-3 times with warm PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.
-
If desired, add a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL) for 10-15 minutes.
-
After the final wash, add fresh, pre-warmed live-cell imaging medium to the dish.
-
-
Confocal Microscopy:
-
Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber.
-
Allow the dish to equilibrate for at least 10 minutes.
-
Set the imaging parameters:
-
Excitation: ~488 nm for BODIPY-FL.
-
Emission: ~500-550 nm for BODIPY-FL.
-
Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Detector Gain: Adjust to obtain a good signal-to-noise ratio without saturating the detector.
-
Pinhole: Set to 1 Airy unit for optimal confocality.
-
-
Acquire images, including Z-stacks if three-dimensional information is desired.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the intracellular fluorescence intensity. This can be done by segmenting individual cells and measuring the mean fluorescence intensity within the cell boundaries.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of Lenalidomide, leading to the ubiquitination and degradation of target proteins.
Caption: Lenalidomide-mediated protein degradation pathway.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines, probes, and imaging systems. Always refer to the manufacturer's instructions for specific reagents and consult relevant literature for detailed experimental conditions.
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BDY FL Thalidomide Supplier | CAS 2740620-18-0 | Tocris Bioscience [tocris.com]
- 4. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Labeling of Proteins with Lenalidomide-Based Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is an immunomodulatory drug that functions as a molecular glue, inducing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] Understanding the full spectrum of proteins targeted by lenalidomide in a cellular context is crucial for elucidating its therapeutic mechanisms and potential off-target effects. Chemical biology tools, such as lenalidomide-based probes, enable the in situ identification and characterization of these target proteins.
This document provides detailed protocols for the use of "photo-lenalidomide" (pLen), a photoaffinity probe equipped with an alkyne handle.[3][4][5] This probe allows for covalent crosslinking to interacting proteins in live cells upon UV irradiation, followed by subsequent functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[6][7] This approach facilitates the visualization, enrichment, and identification of lenalidomide's cellular binding partners. While the core request specified a "lenalidomide azide" probe, the prevalent and well-documented methodology involves a lenalidomide-alkyne probe that is subsequently reacted with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide). This workflow achieves the same experimental goal and is detailed below.
Principle of the Method
The experimental strategy involves three main stages:
-
In Situ Labeling: Live cells are incubated with photo-lenalidomide (pLen). The probe, which mimics the action of lenalidomide, forms a ternary complex with CRBN and its neosubstrates.[3] UV irradiation then triggers a covalent bond between the probe and the target proteins.
-
Click Chemistry Functionalization: After cell lysis, the alkyne handle on the covalently bound pLen is "clicked" to an azide-containing reporter molecule. This can be a biotin-azide for enrichment or a fluorescent azide (e.g., Alexa Fluor 488 azide) for direct visualization.[3][8]
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or enriched using streptavidin beads (if biotinylated) for subsequent identification by mass spectrometry or validation by Western blotting.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lenalidomide signaling pathway and the experimental workflow for target identification using photo-lenalidomide.
Caption: Lenalidomide signaling pathway.
Caption: In situ protein labeling workflow.
Data Presentation
The following tables summarize key quantitative parameters derived from published protocols for using photo-lenalidomide.
Table 1: Cell Treatment and Labeling Conditions
| Parameter | Cell Line | Concentration | Incubation Time | UV Irradiation | Reference |
| Photo-lenalidomide (pLen) | MM.1S | 50 µM | 1 hour | 365 nm, 120 seconds | [3][4] |
| HEK293T | 50 µM | 1 hour | 365 nm, 120 seconds | [3][4] | |
| Lenalidomide (Competitor) | MM.1S | 150 µM | 1 hour (co-incubation) | 365 nm, 120 seconds | [3][4] |
| HEK293T | 150 µM | 1 hour (co-incubation) | 365 nm, 120 seconds | [3][4] |
Table 2: Click Chemistry (CuAAC) Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose | Reference |
| Biotin-Azide or AF488-Azide | 10 mM in DMSO | 100 µM | Reporter Tag | [3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in water | 1 mM | Reducing Agent | [3] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 1.7 mM in DMSO | 100 µM | Copper(I) Ligand | [3] |
| Copper(II) Sulfate (CuSO₄) | 50 mM in water | 1 mM | Copper Catalyst | [3] |
Experimental Protocols
Protocol 1: In Situ Photoaffinity Labeling in Live Cells
This protocol describes the treatment of cells with photo-lenalidomide and subsequent UV crosslinking.
Materials:
-
Mammalian cells (e.g., MM.1S, HEK293T)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Photo-lenalidomide (pLen)
-
Lenalidomide (for competition control)
-
DMSO
-
UV lamp (365 nm)
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment. For suspension cells like MM.1S, adjust the cell density to approximately 1-2 x 10⁶ cells/mL.
-
Probe Preparation: Prepare a 50 mM stock solution of pLen in DMSO. Prepare a 150 mM stock solution of lenalidomide in DMSO.
-
Cell Treatment:
-
For the labeling sample, add pLen stock solution to the cell culture medium to a final concentration of 50 µM.
-
For the competition control, co-incubate cells with 150 µM lenalidomide and 50 µM pLen.
-
For the no-UV control, treat cells with 50 µM pLen but do not expose to UV light.
-
-
Incubation: Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[4]
-
Preparation for UV Irradiation:
-
For adherent cells, wash the cells once with cold PBS. Leave a thin layer of PBS on the cells.
-
For suspension cells, collect the cells by centrifugation (300 x g, 5 min), wash once with cold PBS, and resuspend in a minimal volume of cold PBS.
-
-
UV Crosslinking: Place the cell plates (with lids removed) or cell suspension on ice and irradiate with a 365 nm UV lamp for 120 seconds.[4]
-
Cell Harvesting: After irradiation, immediately harvest the cells.
-
Adherent cells: Scrape cells into cold PBS.
-
Suspension cells: Transfer the cell suspension to a microfuge tube.
-
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 200 µL for a 10 cm plate).
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
Protocol 3: Click Chemistry Reaction (CuAAC)
This protocol is for attaching a reporter molecule (e.g., Biotin-Azide or a fluorescent azide) to the alkyne handle of the pLen probe.
Materials:
-
Clarified cell lysate (from Protocol 2)
-
Reporter-Azide (e.g., Biotin-Azide, Alexa Fluor 488 Azide)
-
TCEP solution
-
TBTA solution
-
CuSO₄ solution
-
SDS (for denaturing)
Procedure:
-
Prepare Lysate: In a microfuge tube, dilute 50-100 µg of protein from the clarified lysate to a final concentration of 1-2 mg/mL with lysis buffer. Add SDS to a final concentration of 1% and heat at 95°C for 5 minutes to denature proteins. Cool to room temperature.
-
Prepare Click-Mix: Prepare a fresh master mix of the click chemistry reagents. For a 50 µL final reaction volume, add the reagents in the following order:
-
Reporter-Azide (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Initiate Reaction: Add CuSO₄ to the Click-Mix (to a final concentration of 1 mM), vortex briefly, and immediately add the mix to the prepared lysate.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.
Protocol 4: Analysis of Labeled Proteins
A. In-Gel Fluorescence Scanning (For use with fluorescent-azide reporters)
Materials:
-
SDS-PAGE gels
-
4X Laemmli sample buffer
-
Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)
Procedure:
-
Stop Reaction: After the click reaction, add 4X Laemmli sample buffer to the reaction mixture.
-
SDS-PAGE: Boil the sample at 95°C for 5-10 minutes and resolve the proteins by SDS-PAGE.
-
Fluorescence Scanning: After electrophoresis, scan the gel using the appropriate laser and filter settings for the fluorophore used (e.g., excitation/emission for Alexa Fluor 488).
-
Staining and Western Blot: The same gel can be subsequently stained with Coomassie Blue to visualize total protein or transferred to a membrane for Western blot analysis to confirm the identity of fluorescent bands.
B. Enrichment of Biotinylated Proteins and Mass Spectrometry/Western Blot Analysis (For use with Biotin-Azide reporter)
Materials:
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., 1% SDS in PBS, followed by 8M urea, and PBS washes)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Bead Incubation: After the click reaction, add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash series is:
-
2x with 1% SDS in PBS
-
1x with 8 M urea in 100 mM Tris-HCl, pH 8.0
-
3x with PBS
-
-
Elution for Western Blot: To elute proteins for Western blot analysis, resuspend the washed beads in 2X Laemmli sample buffer and boil for 10 minutes. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
On-Bead Digestion for Mass Spectrometry: For proteomic analysis, perform on-bead digestion of the captured proteins with trypsin. The resulting peptides are then analyzed by LC-MS/MS to identify the enriched proteins.[4]
Conclusion
The use of photo-lenalidomide in conjunction with click chemistry provides a powerful and versatile platform for the in situ identification of protein targets in their native cellular environment.[3][5] These protocols offer a detailed guide for researchers to apply this technology, enabling deeper insights into the mechanism of action of lenalidomide and other molecular glues, and facilitating the discovery of novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics with a Lenalidomide Azide Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug, has demonstrated significant therapeutic efficacy in hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2] Key targets of lenalidomide-induced degradation include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1A1 (CK1α).[1][3][4] The identification and quantification of these and other lenalidomide-dependent protein degradations are crucial for understanding its therapeutic effects and for the development of novel targeted protein degraders.
This document provides detailed application notes and protocols for the use of a lenalidomide azide probe in quantitative proteomics experiments. The inclusion of an azide handle on the lenalidomide molecule allows for the use of click chemistry, a bioorthogonal reaction, to attach reporter tags such as biotin for enrichment or fluorescent dyes for imaging.[5] This enables the specific capture and subsequent identification and quantification of proteins that interact with lenalidomide. The protocols outlined below are based on established methodologies in chemical and quantitative proteomics, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and tandem mass tag (TMT) labeling.
Key Applications
-
Target Identification and Validation: Identify novel protein targets and binding partners of lenalidomide.
-
Mechanism of Action Studies: Elucidate the downstream signaling pathways affected by lenalidomide-induced protein degradation.
-
Drug Development: Screen for and characterize new molecular glues and targeted protein degraders.
-
Biomarker Discovery: Identify potential biomarkers of drug response or resistance.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
The binding of lenalidomide to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), alters its substrate specificity. This leads to the recruitment of neosubstrates like IKZF1 and IKZF3 to the E3 ligase complex, resulting in their polyubiquitination and subsequent degradation by the proteasome.
Caption: Lenalidomide-induced protein degradation pathway.
Experimental Workflow for Quantitative Proteomics
The general workflow for a quantitative proteomics experiment using a lenalidomide azide probe involves several key steps, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: SILAC-Based Quantitative Proteomics with Lenalidomide Azide Probe
This protocol is adapted from methodologies described for SILAC-based quantitative proteomics and chemical proteomics approaches.[1][4]
Materials:
-
SILAC-compatible cell line (e.g., MM.1S)
-
SILAC-grade DMEM lacking L-lysine and L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" 13C6-L-lysine and 13C6,15N4-L-arginine
-
Lenalidomide azide probe (synthesized in-house or commercially available)
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Biotin-alkyne tag (e.g., Biotin-PEG4-Alkyne)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS, 1% SDS in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 StageTips for desalting
Procedure:
-
SILAC Labeling:
-
Culture cells for at least five passages in "light" SILAC medium (containing light lysine and arginine) and "heavy" SILAC medium (containing heavy lysine and arginine) to ensure complete incorporation of the labeled amino acids.
-
Confirm >95% incorporation by mass spectrometry analysis of a small aliquot of protein lysate.
-
-
Cell Treatment:
-
Plate an equal number of "light" and "heavy" labeled cells.
-
Treat the "heavy" labeled cells with the lenalidomide azide probe at the desired concentration and for the desired time (e.g., 10 µM for 4-12 hours).
-
Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet in lysis buffer and sonicate to shear DNA.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following reagents sequentially, vortexing after each addition:
-
Biotin-alkyne tag (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with PBS, 1% SDS in PBS, and finally with PBS.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 StageTips.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Search the data against a human protein database.
-
Configure the software to identify and quantify SILAC pairs (heavy/light ratios).
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance upon lenalidomide azide probe treatment.
-
Protocol 2: TMT-Based Quantitative Proteomics for Lenalidomide Resistance Studies
This protocol is conceptualized based on methodologies for TMT-based proteomics and can be applied to study changes in the proteome associated with lenalidomide resistance.
Materials:
-
Parental (sensitive) and lenalidomide-resistant cell lines
-
Lysis buffer (as in Protocol 1)
-
TMT labeling reagents (e.g., TMT10plex or TMTpro 16plex)
-
Acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Hydroxylamine
-
High-pH reversed-phase fractionation spin columns
-
Other reagents as listed in Protocol 1 for protein digestion and sample preparation.
Procedure:
-
Cell Culture and Lysis:
-
Culture parental and resistant cell lines under standard conditions.
-
Harvest an equal number of cells for each condition.
-
Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
-
Protein Digestion:
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
-
Perform in-solution tryptic digestion following standard protocols (reduction with DTT, alkylation with IAA, and overnight digestion with trypsin).
-
-
TMT Labeling:
-
Resuspend the digested peptides in TEAB buffer.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples.
-
-
Peptide Fractionation:
-
Desalt the combined labeled peptide sample.
-
Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using an instrument capable of MS3 fragmentation for accurate TMT reporter ion quantification.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer.
-
Search the data against a human protein database.
-
Quantify the TMT reporter ion intensities to determine the relative protein abundance between the parental and resistant cell lines.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the resistant cells.
-
Quantitative Data Presentation
The following tables summarize representative quantitative proteomics data from studies investigating the effects of lenalidomide.
Table 1: SILAC-Based Quantification of Proteins with Altered Abundance Following Lenalidomide Treatment in MM.1S Cells
Data conceptualized from findings reported by Krönke J, et al. Science. 2014.[6]
| Protein | Gene Name | Log2 (Lenalidomide/DMSO Ratio) | p-value | Function |
| Ikaros | IKZF1 | -1.54 | < 0.01 | Lymphoid transcription factor |
| Aiolos | IKZF3 | -2.09 | < 0.01 | Lymphoid transcription factor |
| Casein Kinase 1A1 | CSNK1A1 | -1.20 | < 0.05 | Serine/threonine kinase |
| Cereblon | CRBN | -0.15 | n.s. | E3 ligase substrate receptor |
| CUL4A | CUL4A | -0.08 | n.s. | E3 ligase scaffold |
| DDB1 | DDB1 | -0.11 | n.s. | E3 ligase component |
n.s. = not significant
Table 2: TMT-Based Quantification of Upregulated Proteins in Lenalidomide-Resistant Multiple Myeloma Patients
Data conceptualized from findings reported by Ramberger E, et al. ProteomeXchange PXD021265.
| Protein | Gene Name | Log2 (Relapse/Pre-treatment Fold Change) | FDR | Potential Role in Resistance |
| Cyclin-dependent kinase 6 | CDK6 | 1.85 | < 0.01 | Cell cycle regulation |
| Tripartite motif-containing protein 13 | TRIP13 | 2.10 | < 0.01 | Mitotic checkpoint |
| Ribonucleoside-diphosphate reductase subunit M1 | RRM1 | 1.98 | < 0.01 | DNA synthesis |
| N-acetyl-L-aspartate-L-glutamate amidohydrolase | NCAPD2 | 1.95 | < 0.01 | Chromosome condensation |
| MORF4 related gene 1 | MORF4L1 | 1.90 | < 0.01 | Chromatin remodeling |
FDR = False Discovery Rate
Conclusion
The use of lenalidomide azide probes in conjunction with quantitative proteomics techniques provides a powerful approach to elucidate the mechanism of action of immunomodulatory drugs and to discover novel targets for therapeutic intervention. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute robust experiments in this exciting area of drug discovery and chemical biology.
References
- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. sciex.com [sciex.com]
- 4. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 5. ProteomeXchange Dataset PXD021265 [proteomecentral.proteomexchange.org]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRBN Ligand Screening Using Lenalidomide Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, playing a pivotal role in the ubiquitin-proteasome system.[1][2] Small molecule modulators of CRBN, such as lenalidomide, can alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" like the transcription factors IKZF1 and IKZF3.[3][4][5] This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Lenalidomide azide is a chemically modified version of lenalidomide that incorporates a reactive azide group. This functionalization makes it an invaluable tool for CRBN ligand screening and the development of novel PROTACs through "click chemistry," a highly efficient and specific conjugation method.[6] These application notes provide detailed protocols for utilizing lenalidomide azide to identify and characterize new CRBN ligands and to synthesize CRBN-recruiting PROTACs.
Signaling Pathways and Mechanisms
The canonical signaling pathway involving CRBN is the ubiquitin-proteasome pathway. Lenalidomide and its analogs act as "molecular glues" that induce a novel protein-protein interaction between CRBN and its neosubstrates.[7]
Caption: CRBN-Mediated Protein Degradation Pathway.
Data Presentation
The following tables summarize key quantitative data for lenalidomide and related CRBN ligands. While specific data for lenalidomide azide is not widely available, its binding affinity is expected to be comparable to lenalidomide. Experimental determination is recommended for precise values.
Table 1: Binding Affinities of CRBN Ligands
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method(s) |
| Thalidomide | ~250 nM[8] | ~2 µM[8] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[8] |
| Lenalidomide | ~178 nM[8] | Not Widely Reported | Isothermal Titration Calorimetry (ITC)[8] |
| Pomalidomide | ~157 nM[8] | ~3 µM | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[8] |
| Lenalidomide Azide | Not Reported (Expected to be similar to Lenalidomide) | Not Reported | Requires Experimental Determination |
Table 2: Degradation Performance of Lenalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Lenalidomide-based PROTAC 1 | BRD4 | Various | pM to nM range | >90% |
| Lenalidomide-based PROTAC 2 | BTK | Various | Sub-µM | >80% |
| Lenalidomide-based PROTAC 3 | STAT3 | Various | ~50 nM (Kd) | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of Lenalidomide Azide (Generalized)
This protocol describes a general method for synthesizing a lenalidomide derivative with an azide functional group for use in click chemistry.
Caption: Workflow for Lenalidomide Azide Synthesis.
Materials:
-
Lenalidomide
-
Bromo-PEG-azide linker
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Alkylation:
-
Dissolve lenalidomide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the bromo-PEG-azide linker (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final lenalidomide-PEG-azide.
-
Protocol 2: CRBN Ligand Screening using NanoBRET™ Target Engagement Assay
This protocol outlines the use of the NanoBRET™ assay to quantify the binding of lenalidomide azide to CRBN in live cells.[8][9][10]
Caption: NanoBRET Target Engagement Assay Workflow.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CRBN fusion vector[11]
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® fluorescent tracer for CRBN
-
NanoBRET® Nano-Glo® Substrate
-
Lenalidomide azide and other test compounds
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Prepare a DNA-transfection reagent complex with the NanoLuc®-CRBN vector in Opti-MEM®.
-
Add the complex to a suspension of HEK293 cells.
-
Incubate for 24 hours to allow for expression of the fusion protein.
-
-
Cell Plating and Compound Treatment:
-
Harvest the transfected cells and resuspend in fresh medium.
-
Plate the cells in a 96-well white assay plate.
-
Prepare serial dilutions of lenalidomide azide and other test compounds.
-
Add the compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET® tracer to all wells.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a luminometer capable of measuring BRET signals (donor emission at 450 nm and acceptor emission at 610 nm).[9]
-
Calculate the BRET ratio (acceptor/donor).
-
Plot the BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot for IKZF1 Degradation
This protocol describes the quantification of IKZF1 protein degradation induced by lenalidomide azide.[12][13]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Lenalidomide azide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MM.1S cells at an appropriate density.
-
Treat cells with varying concentrations of lenalidomide azide for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the IKZF1 signal to the loading control.
-
Calculate the percentage of IKZF1 degradation relative to the vehicle control to determine DC50 and Dmax values.[14]
-
Protocol 4: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating lenalidomide azide to an alkyne-functionalized protein of interest (POI) ligand to synthesize a PROTAC.[15][16][17]
Caption: PROTAC Synthesis via CuAAC Click Chemistry.
Materials:
-
Lenalidomide azide
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., DMF/water mixture)
-
HPLC for purification
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and lenalidomide azide (1.1 eq) in a suitable solvent mixture (e.g., 4:1 DMF/water).
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq).
-
-
Click Reaction:
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4 solution.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Troubleshooting
For a comprehensive troubleshooting guide for PROTAC experiments, please refer to specialized resources on the topic.[18] Common issues include the "hook effect" at high PROTAC concentrations, poor cell permeability, and lack of target or E3 ligase engagement.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eubopen.org [eubopen.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry with Lenalidomide Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a suite of powerful, reliable, and selective reactions, has become an indispensable tool in drug discovery and development. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the efficient and specific covalent ligation of molecules under mild conditions. These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for the synthesis of complex biomolecules and targeted therapeutics.
Lenalidomide is an immunomodulatory agent with potent anti-tumor activity, primarily through its interaction with the E3 ubiquitin ligase cereblon (CRBN). This interaction leads to the targeted degradation of specific proteins, such as the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). The functionalization of lenalidomide with an azide moiety, such as in the commercially available Lenalidomide 4'-alkyl-C3-azide , provides a versatile handle for click chemistry. This enables the straightforward conjugation of lenalidomide to other molecules of interest, such as targeting ligands, imaging agents, or linkers for the development of Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a detailed, step-by-step guide to performing click chemistry with lenalidomide azide, including experimental protocols, data presentation, and visualization of the relevant biological pathway and experimental workflow.
Data Presentation
The efficiency of CuAAC reactions can be influenced by various factors including the nature of the azide and alkyne, the catalyst system, and the reaction conditions. While specific quantitative data for the click reaction of every lenalidomide azide conjugate is unique to the specific reactants and conditions, the following table summarizes typical yields and reaction times for CuAAC reactions with various small molecule azides, which can be used as a general reference for what to expect.
| Entry | Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-4 | >95 |
| 2 | 3-Azidopropan-1-ol | 1-Ethynyl-4-fluorobenzene | CuI | THF | 12 | 92 |
| 3 | 1-Azido-4-nitrobenzene | Propargyl alcohol | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 2 | 98 |
| 4 | Glycidyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | DMF/H₂O | 8 | 85 |
| 5 | This compound | Generic Alkyne Partner | CuSO₄/Sodium Ascorbate/Ligand | t-BuOH/H₂O or DMSO | 1-12 | Typically high |
Note: Yields for reactions with this compound are expected to be high, consistent with other CuAAC reactions, but will vary depending on the specific alkyne coupling partner and optimization of reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound and a generic alkyne-containing molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: Anhydrous Dimethylformamide (DMF) or a mixture of tert-Butanol and Water (1:1)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure
-
Preparation of Stock Solutions:
-
Lenalidomide Azide Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMF, DMSO, or water).
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
-
Ligand Solution: Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound solution (1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0 to 1.2 equivalents).
-
Add the solvent (DMF or t-BuOH/H₂O) to achieve a final reaction concentration of approximately 1-10 mM.
-
If using a ligand, add the THPTA or TBTA solution to a final concentration of 1-5 mol% relative to the limiting reagent.
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Click Reaction:
-
While stirring the degassed reaction mixture, add the copper(II) sulfate solution to a final concentration of 1-10 mol% relative to the limiting reagent.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5-20 mol% relative to the limiting reagent. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Seal the reaction vial under an inert atmosphere (nitrogen or argon).
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 30-40 °C) can be applied to accelerate the reaction if necessary.
-
Monitor the progress of the reaction by analytical HPLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the limiting starting material is consumed. Typical reaction times range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as silica gel column chromatography or preparative HPLC, to obtain the pure lenalidomide conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the CuAAC reaction with Lenalidomide Azide.
Caption: Experimental workflow for the CuAAC reaction with Lenalidomide Azide.
Signaling Pathway of Lenalidomide Action
This diagram illustrates the mechanism of action of lenalidomide, leading to the targeted degradation of IKZF1 and IKZF3.
Caption: Lenalidomide-mediated degradation of IKZF1 and IKZF3 via the CRBN E3 ligase pathway.
Application of Lenalidomide Azide in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, Lenalidomide azide emerges as a pivotal tool in the rapidly advancing field of targeted protein degradation. This chemically modified version of Lenalidomide, an established immunomodulatory drug, serves as a cornerstone for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). By incorporating an azide group, it allows for facile and efficient conjugation to a target protein ligand via "click chemistry," enabling the creation of heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Lenalidomide functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase.[3] PROTACs based on Lenalidomide azide exploit this mechanism by linking a ligand for a protein of interest (POI) to the Lenalidomide azide moiety. This brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This catalytic process offers a powerful strategy to target proteins that have been traditionally considered "undruggable."[3]
This document provides detailed application notes and experimental protocols for the use of Lenalidomide azide in drug discovery, with a focus on the synthesis and evaluation of Lenalidomide-based PROTACs.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is a critical parameter, measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
| Compound | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd/IC50 to CRBN) | Citation |
| Lenalidomide-based PROTAC (general) | Varies | Lenalidomide | Varies | Varies | >80% (typical) | ~1 µM (Kd) | [1] |
| Lenalidomide | - | Lenalidomide | - | - | - | 177.80 nM (Ki) | [4] |
| Pomalidomide | - | Pomalidomide | - | - | - | 156.60 nM (Ki) | [4] |
| Thalidomide | - | Thalidomide | - | - | - | 249.20 nM (Ki) | [4] |
| YJ1b | - | Novel CRBN Ligand | - | - | - | 0.206 µM (IC50) | [5] |
| Lenalidomide (in TR-FRET assay) | - | Lenalidomide | - | - | - | 2.694 µM (IC50) | [5] |
| F3C-Le | - | 6-position modified Lenalidomide | - | - | - | 2.83 µM (Kd) | [6] |
| Po-P (ARV-825) | BET proteins | Pomalidomide | MM1.S | - | - | - | [6] |
| Le-P (NE-017) | BET proteins | Lenalidomide | MM1.S | - | - | - | [6] |
| F-P (NE-018) | BET proteins | 6-fluoro Lenalidomide | MM1.S | - | - | - | [6] |
Signaling and Experimental Workflow Diagrams
To visually represent the key processes involved in the application of Lenalidomide azide, the following diagrams have been generated using the DOT language.
PROTAC Mechanism of Action.
PROTAC Evaluation Workflow.
Experimental Protocols
Protocol 1: Synthesis of Lenalidomide-based PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction to conjugate Lenalidomide azide with an alkyne-functionalized ligand for a protein of interest (POI).
Materials:
-
Lenalidomide azide
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reaction vial
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Lenalidomide azide in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized POI ligand (1.0 equivalent).
-
Add Lenalidomide azide (1.1 equivalents).
-
Add DMSO to achieve a final reaction concentration of approximately 10 mM.
-
Degas the solution by bubbling with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Preparation and Addition:
-
In a separate microfuge tube, premix CuSO₄ (0.1 equivalents) and THPTA/TBTA ligand (0.5 equivalents).
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Add the copper/ligand premix to the reaction vial.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Protect the reaction from light.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with a Lenalidomide-based PROTAC.[7]
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Lenalidomide-based PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the cytotoxic effects of the PROTAC.[8]
Materials:
-
Cell line of interest
-
Lenalidomide-based PROTAC compound and vehicle control (DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only for background measurement.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50) value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Azide Linkers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize azide-containing linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues that can lead to low yields and other complications during your PROTAC synthesis experiments.
FAQ 1: My final Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is resulting in a low to non-existent yield. What are the common causes and how can I resolve this?
Low yield in the final CuAAC coupling step is one of the most frequent challenges. The issue typically stems from problems with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.[1]
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate. It is also critical to thoroughly degas all solvents to remove dissolved oxygen, which can poison the catalyst.[2]
-
-
Poor Quality of Reagents: Degradation of the azide or alkyne-functionalized precursors is a primary reason for reaction failure.
-
Suboptimal Stoichiometry: Incorrect molar ratios of the reactants can lead to an incomplete reaction.
-
Solution: Employing a slight excess (typically 1.1-1.5 equivalents) of either the azide or alkyne component can help drive the reaction to completion. The ratio of the copper catalyst to a stabilizing ligand is also important; a 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state.[2]
-
-
Steric Hindrance: If the azide or alkyne functional group is located in a sterically congested environment within one of the PROTAC precursors, it may be inaccessible for the reaction to proceed efficiently.
-
Solution: If steric hindrance is suspected, consider redesigning the linker to extend the distance between the bulky group and the reactive moiety.
-
-
Interfering Functional Groups: Certain functional groups can interfere with the copper catalyst. Thiols are particularly problematic and can coordinate with the copper, inhibiting its catalytic activity.
-
Solution: Ensure that your starting materials are free from thiol-containing contaminants. If a thiol group is a necessary part of your molecule, it should be appropriately protected before the CuAAC reaction.
-
FAQ 2: I am observing significant side products in my CuAAC reaction. What are these byproducts and how can I minimize their formation?
The most common side product in CuAAC reactions is the homodimerization of the terminal alkyne, known as Glaser coupling. This occurs in the presence of Cu(I) and an oxidant, such as oxygen.
Solution:
-
Strict Exclusion of Oxygen: The most effective way to prevent Glaser coupling is to maintain an oxygen-free environment. This can be achieved by thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Sufficient Reducing Agent: Ensure that the reducing agent, typically sodium ascorbate, is present in a sufficient excess to maintain a reducing environment. This keeps the copper in its active +1 oxidation state and minimizes oxidative side reactions.
FAQ 3: My azide-containing intermediate appears to be unstable. What are the best practices for handling and storing it?
Organic azides can be high-energy compounds and require careful handling to ensure both safety and the success of your synthesis.
-
Thermal Stability: Low molecular weight alkyl azides can be particularly unstable and may decompose upon heating, which can sometimes be explosive. It is strongly advised to avoid heating concentrated solutions of organic azides.
-
Reductive Instability: Azides are easily reduced to amines. Avoid exposing them to strong reducing agents until the desired synthetic step.
-
Storage: Store azide intermediates in a cool, dark place. For long-term storage, keeping them as solutions in an appropriate solvent at low temperatures (-20°C) is recommended.
-
Safety Precautions: Always handle organic azides, especially new and uncharacterized compounds or when working on a larger scale, with appropriate safety measures such as using a blast shield.
FAQ 4: What are the most effective methods for purifying my final PROTAC product?
The purification of the final PROTAC molecule can be challenging due to its often high molecular weight and lipophilic nature.
-
Reverse-Phase Chromatography: This is one of the most common and effective methods for purifying PROTACs. A gradient of water and acetonitrile, often with 0.1% TFA or formic acid, is typically used.[2]
-
Preparative HPLC: For obtaining highly pure material suitable for biological assays, preparative reverse-phase HPLC is considered the gold standard.[2]
-
Normal-Phase Silica Gel Chromatography: While less common for the final PROTAC, this technique can be effective for purifying the less polar azide or alkyne precursors.[2]
Data Presentation
The choice of reaction conditions for click chemistry can significantly impact the yield and efficiency of your PROTAC synthesis. The following tables provide a summary of quantitative data for both CuAAC and the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Table 1: Comparison of Typical CuAAC Reaction Conditions and Yields
| Copper Source / Reducing Agent | Ligand | Solvent System | Typical Yield | Notes |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | 60-85% | Simple and inexpensive reagents. Prone to catalyst oxidation and potential for side reactions. |
| CuSO₄ / Sodium Ascorbate | THPTA | DMSO/H₂O | 80-95% | The ligand protects the catalyst, reduces reactive oxygen species, and accelerates the reaction. Adds cost and complexity.[2] |
| Cu(I) source (e.g., CuBr) | TBTA | THF, DCM | 75-95% | Avoids the need for in-situ reduction and can be faster. Cu(I) salts are oxygen-sensitive and require careful handling. |
Data compiled from typical outcomes in synthetic organic chemistry literature.
Table 2: Comparison of CuAAC and SPAAC for PROTAC Synthesis
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[4] | High, as it is catalyst-free and suitable for living systems.[4] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[5] | Slower than CuAAC, with rates dependent on the specific strained cyclooctyne used.[5] |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[4] |
| Yield | Generally high specificity and near-quantitative yields under optimized conditions.[4] | High specificity and can achieve high yields, though sometimes lower than CuAAC.[4] |
| Key Advantage | Rapid kinetics and high yields for in vitro synthesis. | Exceptional biocompatibility for live-cell and in vivo applications.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful PROTAC synthesis. Below are representative protocols for key steps.
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC
This protocol describes a general method for the final copper(I)-catalyzed cycloaddition of an azide-functionalized E3 ligase ligand and an alkyne-functionalized ligand for the protein of interest (POI).
Materials and Reagents:
-
Alkyne-functionalized POI ligand (1.0 equivalent)
-
Azide-functionalized E3 ligase ligand (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Suitable solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing precursor and the azide-containing precursor in the chosen solvent system.
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in degassed water).
-
Prepare a stock solution of Copper(II) Sulfate (e.g., 0.5 M in degassed water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the dissolved alkyne and azide precursors.
-
Degas the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.
-
Add the Sodium Ascorbate solution (0.3 equivalents).
-
Add the Copper(II) Sulfate solution (0.1 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed. Reactions are often complete within 2-4 hours but can be left overnight.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water or brine to remove copper salts and other water-soluble components.
-
Purify the final PROTAC molecule using preparative HPLC.[6]
-
Protocol 2: General Procedure for PROTAC Synthesis via SPAAC
This protocol outlines a general method for the copper-free strain-promoted cycloaddition of an azide-functionalized ligand and a strained alkyne (e.g., DBCO)-functionalized ligand.
Materials and Reagents:
-
DBCO-functionalized ligand (1.0 equivalent)
-
Azide-functionalized ligand (1.1 equivalents)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, combine the desired amount of the DBCO-functionalized molecule and the azide-functionalized molecule. A 1.1 to 1.5-fold molar excess of the azide is often recommended.[7]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Incubate for 4-12 hours. The reaction progress can be monitored by LC-MS.[8]
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent and purify the final PROTAC product by preparative HPLC.[7]
-
Protocol 3: Synthesis of an Azide-PEG Linker Intermediate
This protocol describes a representative synthesis of an azide-PEG linker with a Boc-protected amine, followed by deprotection.
Step 1: Boc Deprotection of the Linker
-
Dissolve the Boc-protected azide-PEG linker (e.g., N-Boc-N-bis(PEG3-azide)) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.[6]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected bis-azide linker, which can often be used in the next step without further purification.
Step 2: Coupling to a Carboxylic Acid-Containing Ligand
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the deprotected amine-linker from the previous step to the activated ligand solution.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Upon completion, perform an appropriate aqueous work-up and purify the product by flash column chromatography or preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in PROTAC synthesis and troubleshooting.
Caption: A general experimental workflow for PROTAC synthesis via click chemistry.
Caption: A troubleshooting flowchart for diagnosing low-yield CuAAC reactions.
References
Technical Support Center: Optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for Complex Substrates
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, particularly when working with complex and sensitive substrates.
Troubleshooting Guide
Low yields, slow reaction rates, or the formation of side products are common hurdles in CuAAC reactions, especially with intricate molecules. The following table summarizes frequent issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen or undergo disproportionation.[1] | - Degas all solutions thoroughly before use. - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2] - Employ a stabilizing ligand to protect the Cu(I) state.[3][4][5] |
| Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the reaction. Azides can also be unstable.[1] | - Purify starting materials before use. - For unstable azides, consider in situ generation followed immediately by the CuAAC reaction.[6] | |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can hinder the reaction.[1] | - Optimize the molar ratio of reactants (an excess of one reagent may be beneficial).[2] - Gently heat the reaction (e.g., 35-40°C) for challenging substrates.[2] - Screen different solvents or use co-solvents to improve solubility.[1][2] | |
| Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[7] | - Increase the reaction temperature or prolong the reaction time.[7] - Consider a less sterically hindered substrate if possible.[7] | |
| Side Product Formation | Oxidative Homocoupling (Glaser Coupling): This common side reaction consumes the alkyne starting material.[1] | - Maintain a reducing environment by ensuring an adequate concentration of sodium ascorbate.[8] - Use a stabilizing ligand to minimize this side reaction.[2] |
| Substrate Degradation: Sensitive substrates, such as fluorescent dyes or biomolecules, can be damaged by reactive oxygen species (ROS) generated under the reaction conditions.[2][9] | - Use a higher ligand-to-copper ratio (e.g., 5:1) to protect sensitive substrates.[1][10] - Add a scavenger like aminoguanidine to intercept byproducts of ascorbate oxidation.[9][10] | |
| Slow Reaction Rate | Low Reactant Concentration: The reaction rate can be slow at very low concentrations of the azide or alkyne.[1] | - If possible, increase the concentration of the reactants. Reactions are generally more efficient at concentrations above 10 µM.[1][11] |
| Inhibitory Buffer Components: Certain buffer components like Tris can chelate the copper catalyst, reducing its activity. High concentrations of chloride ions can also be inhibitory.[1][12] | - Avoid Tris buffers.[10][12] Use buffers such as phosphate, HEPES, or MOPS.[10][12] - If using phosphate buffers, premix the copper and ligand before adding to the buffer to prevent precipitation.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reagent addition for a CuAAC reaction?
A1: The order of addition can be critical to prevent catalyst precipitation and ensure reaction efficiency. A generally recommended procedure is to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand. This pre-formed complex is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of the reducing agent, such as sodium ascorbate.[9][10]
Q2: How do I choose the right ligand for my complex substrate?
A2: The choice of ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[2][3] For aqueous reactions, especially with biomolecules, water-soluble ligands like THPTA and BTTAA are recommended.[13] For reactions in organic solvents, TBTA is a common choice.[6] The optimal ligand-to-copper ratio may need to be determined empirically but a ratio of 5:1 is often a good starting point for sensitive substrates.[1][10]
Q3: Can I perform a CuAAC reaction in the absence of a ligand?
A3: While the reaction can proceed without a ligand, especially at higher reactant concentrations, using a ligand is highly recommended.[6] Ligands significantly accelerate the reaction rate and protect the Cu(I) catalyst from oxidation and disproportionation, leading to higher yields and cleaner reactions, particularly with dilute or complex substrates.[3][4][6]
Q4: My substrates are not soluble in aqueous buffers. What solvents can I use?
A4: CuAAC reactions are versatile and can be performed in a variety of solvents.[14] For poorly soluble substrates, co-solvents such as DMSO, DMF, or t-BuOH can be added to the aqueous buffer, typically up to 10%.[1][2] The reaction can also be carried out in organic solvents like THF, DMF, or toluene.[8][15] Green solvents like glycerol and deep eutectic solvents are also emerging as viable options.[15][16]
Q5: What is the best copper source for my CuAAC reaction?
A5: The most common and convenient method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8][17] This approach uses an air-stable and inexpensive copper precursor.[8] Direct sources of Cu(I), such as CuI or CuBr, can also be used, particularly in organic solvents, but they are less stable.[8][17]
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Buffer
This protocol is suitable for bioconjugation or reactions with water-soluble substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing substrate (e.g., 10 mM in water or buffer).
-
Prepare a stock solution of your azide-containing substrate (e.g., 10 mM in water or buffer).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.[8]
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne substrate to its final desired concentration (e.g., 100 µM).
-
Add the azide substrate (typically 1.1 to 2 equivalents).
-
Add the reaction buffer (e.g., phosphate buffer, pH 7) to the desired final volume.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. For a final copper concentration of 1 mM, use a 5 mM final ligand concentration.
-
Add the copper/ligand premix to the reaction vial.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.[2]
-
-
Reaction and Workup:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For more challenging substrates, gentle heating (35-40°C) or longer reaction times may be necessary.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper.[2] The product can then be purified by standard methods such as chromatography.
-
Protocol 2: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for small molecule synthesis where substrates are soluble in organic solvents.
-
Reagent Preparation:
-
Dissolve the alkyne (1.0 equivalent) and azide (1.1 equivalents) in a suitable organic solvent (e.g., DMF, THF, or a t-BuOH/water mixture).[7]
-
Prepare a stock solution of a Cu(I) source, such as CuI (e.g., 100 mM in DMF), or a Cu(II) source like CuSO₄ (e.g., 50 mM in water if using a miscible co-solvent system).
-
If using a Cu(II) source, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of a suitable ligand, such as TBTA (e.g., 50 mM in a DMF/t-BuOH mixture).
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the ligand (e.g., 0.05 equivalents).
-
If using a Cu(II) source, add the CuSO₄ solution (0.01-0.05 equivalents) followed by degassing the mixture (e.g., by bubbling with argon or nitrogen for 10-15 minutes). Then, add the sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.[7]
-
If using a Cu(I) source like CuI, add it directly to the reaction mixture (typically 1-2 mol%).[8]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.[7][8]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any water-soluble components.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
-
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting low-yielding CuAAC reactions.
Caption: A generalized experimental workflow for performing a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Click reaction ligands | BroadPharm [broadpharm.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
reducing non-specific binding in chemical proteomics with Lenalidomide azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing lenalidomide azide probes in chemical proteomics experiments, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is a lenalidomide azide probe and how does it work?
A1: A lenalidomide azide probe is a chemical tool designed for target identification and engagement studies. It is a modified version of lenalidomide that incorporates two key features: a photo-reactive group (like a diazirine) and a bioorthogonal handle (like an alkyne). The term "azide" in this context typically refers to the complementary azide-containing reporter tag (e.g., Biotin-Azide) that is attached to the probe's alkyne handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". The probe works by first binding to its cellular targets. Then, upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein. Finally, the alkyne handle allows for the attachment of a reporter tag (like biotin-azide), enabling enrichment and subsequent identification by mass spectrometry.[1][2]
Q2: What is the primary mechanism of action for lenalidomide?
A2: Lenalidomide functions as a "molecular glue." It binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[3][4] This binding alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins.[5] Key targets degraded in this manner include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) in multiple myeloma cells, and casein kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome.[3][6][7][8]
Q3: What is non-specific binding in the context of chemical proteomics?
A3: Non-specific binding refers to the interaction of the chemical probe with proteins that are not its true biological targets. These interactions are often of low affinity and are not displaced by a competitor compound. In a pulldown experiment, this results in the enrichment of a high number of background proteins, which can obscure the identification of genuine targets. Minimizing non-specific binding is critical for the successful identification of bona fide interactors.
Q4: Can lenalidomide probes identify targets that are not degraded?
A4: Yes. Chemical proteomics approaches can identify any protein that the probe directly binds to, regardless of the downstream consequence. For instance, a study using a photo-lenalidomide probe identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target.[9][10] Lenalidomide induces the formation of a complex between CRBN and eIF3i, but eIF3i is not subsequently ubiquitinated or degraded, demonstrating that target engagement does not always lead to degradation.[9][10][11]
Troubleshooting Guide
Problem 1: High background of non-specific proteins in my mass spectrometry results.
| Possible Cause | Suggested Solution |
| Probe concentration is too high. | Perform a dose-response experiment to determine the optimal probe concentration. Start with a low micromolar range and titrate down to find the lowest concentration that still provides robust labeling of known targets. |
| Insufficient washing during enrichment. | Increase the number and stringency of wash steps after the probe-protein complexes have been captured (e.g., on streptavidin beads). Consider adding detergents (e.g., 0.1% SDS) to the wash buffers, followed by washes with detergent-free buffer before elution. |
| Incomplete blocking of enrichment matrix. | Ensure that the streptavidin beads (or other affinity matrix) are adequately blocked before adding the cell lysate to prevent proteins from binding directly to the matrix. |
| Suboptimal cell lysis conditions. | Use a lysis buffer that effectively solubilizes proteins but minimizes non-specific interactions. RIPA buffer is a common starting point, but optimization may be required. Always include protease and phosphatase inhibitors.[12] |
Problem 2: My known positive control target (e.g., CRBN, IKZF1) is not enriched.
| Possible Cause | Suggested Solution |
| Low expression of the target protein. | Confirm the expression of your target protein and CRBN in the chosen cell line using Western Blot or qPCR.[12] If expression is low, consider using a different cell line known to express the target at higher levels (e.g., MM.1S for IKZF1/3).[9] |
| Inefficient photo-crosslinking. | Ensure the UV lamp is functioning correctly and delivering the appropriate wavelength (typically ~365 nm for diazirines). Optimize the duration and distance of UV exposure. Perform this step on ice to minimize cellular stress. |
| Inefficient "click" reaction. | Verify the quality and concentration of all click chemistry reagents (e.g., copper sulfate, ligand, reducing agent, azide-biotin tag). Ensure the reaction is performed under the correct conditions (e.g., temperature, time). |
| Probe is not cell-permeable or inactive. | Test the biological activity of your probe by confirming it can induce the degradation of a known target like IKZF1 via Western Blot before proceeding with a full proteomics experiment.[13] |
Problem 3: A protein is enriched, but I'm unsure if it's a specific target.
| Possible Cause | Suggested Solution |
| The protein is a non-specific binder. | The gold standard for validating specific targets is a competition experiment. Pre-incubate the cells with an excess (e.g., 50-100 fold) of free, unmodified lenalidomide before adding the lenalidomide azide probe. A true target's enrichment will be significantly reduced or eliminated in the competed sample, while a non-specific binder will be unaffected.[9] |
| The protein is an indirect binder (part of a complex). | To confirm direct binding, consider performing the photo-crosslinking step with purified proteins in vitro. Alternatively, bioinformatic analysis of the identified protein can help determine if it is a known interactor of a primary target. |
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of lenalidomide and a functionally equivalent photo-affinity probe (photo-lenalidomide) in different cell lines. This data is useful for determining appropriate concentration ranges for cell-based experiments.
| Compound | Cell Line | GI50 (Growth Inhibition 50%) | Citation |
| Lenalidomide | MM.1S | 59.2 nM | [9] |
| Photo-lenalidomide | MM.1S | 27.2 nM | [9] |
| Lenalidomide | U937 | 15.3 nM | [9] |
| Photo-lenalidomide | U937 | 15.2 nM | [9] |
Experimental Protocols
Protocol: Target Identification using a Lenalidomide-Alkyne Probe
This protocol provides a general workflow for identifying cellular targets of lenalidomide.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at a suitable density and allow them to adhere overnight.
-
For competition experiments, pre-incubate cells with a high concentration of free lenalidomide for 1-2 hours.
-
Treat cells with the lenalidomide-alkyne probe at the desired concentration (e.g., 1-10 µM) for 1-4 hours.[9][13]
-
-
Photo-Affinity Labeling (PAL):
-
Wash cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 15-30 minutes) to covalently crosslink the probe to its binding partners.
-
-
Cell Lysis:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry (CuAAC):
-
To the cleared lysate, add the click chemistry reagents: Biotin-Azide, a copper(I) source (e.g., CuSO₄), a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1-2 hours at room temperature to attach the biotin tag to the probe-labeled proteins.
-
-
Protein Enrichment:
-
Add pre-blocked streptavidin-conjugated beads to the lysate and incubate (e.g., 2-4 hours or overnight at 4°C) to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer and then with a less stringent buffer to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer.
-
Reduce, alkylate, and digest the captured proteins with trypsin overnight.
-
Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins from the MS data.
-
Compare protein enrichment between the probe-treated sample and the competition control/DMSO vehicle control. Specific targets should show significantly reduced signal in the competition sample.
-
Visualizations
Caption: Mechanism of action of Lenalidomide as a molecular glue.
Caption: Experimental workflow for target ID with a Lenalidomide probe.
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
how to improve solubility of Lenalidomide 4'-alkyl-C3-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Lenalidomide 4'-alkyl-C3-azide.
Troubleshooting Guide: Improving Solubility
Low aqueous solubility of this compound can be a significant hurdle in experimental setups. The addition of the 4'-alkyl-C3-azide moiety to the parent compound, Lenalidomide, likely increases its lipophilicity, which can lead to decreased solubility in aqueous solutions. The following table provides potential causes for poor solubility and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound is poorly soluble in aqueous media due to its hydrophobic nature. | 1. pH Adjustment: Modify the pH of the buffer. Lenalidomide's solubility is higher in acidic conditions.[1][2] 2. Co-solvent System: Prepare a stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer.[3][4] 3. Use of Solubilizing Excipients: Incorporate cyclodextrins or surfactants to enhance solubility.[5][6] |
| Inconsistent Results Between Experiments | Variability in stock solution preparation or handling. | 1. Standardized Protocol: Follow a strict, standardized protocol for preparing all solutions. 2. Fresh Solutions: Prepare fresh aqueous solutions daily, as the stability of Lenalidomide in aqueous solution can be limited.[3] |
| Low Bioavailability in in vivo Studies | Poor dissolution and absorption in the gastrointestinal tract. | 1. Formulation Strategies: Consider advanced formulation approaches such as solid dispersions, micronization, or self-emulsifying drug delivery systems (SEDDS).[5][6] 2. Prodrug Approach: While this is a derivative, further chemical modification to a more soluble prodrug could be explored.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound compared to Lenalidomide?
Q2: What are the recommended starting points for solubilizing this compound for in vitro assays?
A common starting point is to prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF.[3] This stock can then be serially diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause cellular toxicity or other artifacts (typically <0.5%).
Q3: How can I improve the dissolution rate of the solid compound?
Particle size reduction techniques can significantly enhance the dissolution rate by increasing the surface area of the solid.[9][10]
-
Micronization: This process reduces particle size to the micrometer range using methods like jet milling.[4][9]
-
Nanosizing: Creating nanoparticles can further increase the surface area-to-volume ratio, leading to improved dissolution.[5]
Q4: Are there any chemical modifications that can improve solubility?
Beyond the existing modification, other chemical strategies could be considered if solubility remains a major obstacle:
-
Salt Formation: If the molecule has ionizable groups, forming a salt can enhance solubility.[6]
-
Prodrugs: Designing a more polar, water-soluble prodrug that converts to the active compound in vivo is a common strategy.[7]
Quantitative Data Summary
The following table summarizes the known solubility data for the parent compound, Lenalidomide. The solubility of this compound is expected to be lower in aqueous media.
| Solvent/Condition | Solubility of Lenalidomide | Reference |
| Organic Solvents (DMSO, DMF) | ~16 mg/mL | [3] |
| Aqueous Buffers (less acidic) | ~0.4 - 0.5 mg/mL | [1][8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| 0.1N HCl | 18 mg/mL | [2] |
| Water | < 1.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: For experiments, dilute the stock solution into the final aqueous buffer. Ensure the final organic solvent concentration is low and consistent across all samples.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic drugs.[5]
-
Solution Preparation: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10% w/v).
-
Complexation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration and Analysis: Follow steps 3-5 from Protocol 2 to determine the enhancement in solubility.
Visualizations
Caption: Workflow for preparing and using a co-solvent stock solution.
Caption: Protocol for assessing pH-dependent solubility.
References
- 1. medkoo.com [medkoo.com]
- 2. tga.gov.au [tga.gov.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing copper toxicity in live-cell click chemistry
Welcome to the Technical Support Center for Live-Cell Click Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating copper-induced cytotoxicity during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in living cells. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of copper toxicity in live-cell click chemistry?
A1: The cytotoxicity of the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction in live cells primarily stems from the copper(I) catalyst. This toxicity is mainly due to the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process often accelerated by the presence of a reducing agent like sodium ascorbate.[1] ROS can inflict oxidative stress, leading to damage of vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis or necrosis.[1]
Q2: How do copper-chelating ligands help in reducing cytotoxicity?
A2: Copper-chelating ligands play a crucial role in minimizing copper-induced toxicity in several ways. These ligands stabilize the copper(I) ion, which not only reduces its toxicity but can also enhance the reaction rate.[1][2] By forming a complex with copper, ligands can prevent the metal ion from participating in redox reactions that generate harmful ROS.[3][4] Furthermore, certain ligands can protect sensitive biomolecules from damage and prevent the sequestration of the copper catalyst by cellular components.[5][6]
Q3: What are the most recommended copper-chelating ligands for live-cell CuAAC?
A3: Several water-soluble ligands have been developed to accelerate the CuAAC reaction while minimizing copper's toxicity. Among the most effective and commonly used are THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[1] Ligands like bis-L-histidine have also demonstrated effectiveness in reducing cytotoxicity.[1] The choice of ligand can depend on the specific experimental setup, including the cell type and the biomolecule being labeled.
Q4: Is it possible to perform CuAAC reactions inside living cells?
A4: While challenging, performing CuAAC reactions inside living cells is feasible.[7] The main obstacles include the inherent toxicity of copper, limitations in reagent uptake into the cells, and the potential deactivation of the copper catalyst by intracellular components like glutathione.[1][7] To overcome these challenges, strategies such as using cell-penetrating peptide-conjugated ligands to improve copper uptake and transiently reducing intracellular thiol levels have been developed.[1][7]
Q5: Are there alternatives to copper-catalyzed click chemistry for live-cell applications?
A5: Yes, copper-free click chemistry is a powerful alternative for live-cell imaging and bioconjugation.[8] This approach, which includes strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, avoids the use of cytotoxic metal catalysts.[8] Copper-free methods are highly biocompatible and selective, making them suitable for a wide range of applications in living systems, including in vivo imaging and drug delivery.[8][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your live-cell click chemistry experiments.
Problem 1: High levels of cell death after the click reaction.
-
Possible Cause: The concentration of copper is too high, or the ligand-to-copper ratio is insufficient to protect the cells from copper toxicity.
-
Recommended Solution:
-
Decrease the final concentration of the copper catalyst.
-
Increase the ligand-to-copper ratio. A 5:1 ratio is a good starting point, but this can be optimized.[6][10]
-
Reduce the incubation time of the click reaction.[3]
-
Ensure that a freshly prepared solution of sodium ascorbate is used, as oxidized ascorbate can contribute to cytotoxicity.[10]
-
Problem 2: Low or no product yield in live cells.
-
Possible Cause: The copper(I) catalyst is inactive due to oxidation to copper(II), or the concentrations of the azide or alkyne probes are too low.
-
Recommended Solution:
-
Always use a reducing agent, such as sodium ascorbate, to maintain copper in its active +1 oxidation state.[1] It is also beneficial to degas solvents to remove dissolved oxygen.[11]
-
Optimize the concentrations of your azide and alkyne probes and their incubation times.
-
For intracellular labeling, consider using cell-penetrating peptides conjugated to the ligand to enhance copper uptake.[1][7]
-
Problem 3: High background fluorescence.
-
Possible Cause: Non-specific binding of the fluorescent probe or byproducts from the reaction.
-
Recommended Solution:
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for Live-Cell CuAAC
| Component | Recommended Concentration Range | Recommended Ligand:Copper Ratio | Reference |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | - | [1][12] |
| Ligand (e.g., THPTA, BTTAA) | 250-500 µM | 5:1 | [6][10] |
| Sodium Ascorbate | 1-5 mM | - | [3][5] |
| Azide/Alkyne Probe | 10-50 µM | - | [1][3] |
| Aminoguanidine | 1-5 mM | - | [1][5] |
Table 2: Comparison of Common Copper Ligands for Live-Cell Click Chemistry
| Ligand | Key Advantages | Considerations |
| THPTA | High water solubility, accelerates reaction, protects cells from oxidative damage.[3][4] | May require optimization of concentration and ratio. |
| BTTAA | Highly effective at low concentrations, enhances reaction rate, and reduces toxicity.[1] | May have lower water solubility compared to THPTA. |
| bis-L-histidine | Biocompatible, effective in reducing cytotoxicity.[1] | May have a slower reaction rate compared to triazole-based ligands. |
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Surface Labeling using CuAAC
This protocol is adapted for labeling cell surface biomolecules.
-
Cell Preparation: Culture cells that have been metabolically labeled with an azide or alkyne to the desired confluency.
-
Washing: Gently wash the cells twice with cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Preparation of "Click-Mix": Prepare the following reaction mixture in a microcentrifuge tube on ice. For a 1 mL final volume:
-
Add the alkyne or azide-functionalized fluorescent probe to the desired final concentration (e.g., 25 µM).[1][3]
-
Add 10 µL of 10 mM CuSO₄ for a final concentration of 100 µM.[1]
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 500 µM (for a 5:1 ligand-to-copper ratio).
-
Add aminoguanidine to a final concentration of 5 mM.[5]
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM.[5]
-
Bring the final volume to 1 mL with DPBS.
-
-
Labeling Reaction: Gently mix the "click-mix" and immediately add it to the cells.
-
Incubation: Incubate the cells at 4°C for 1 to 5 minutes.[1][3]
-
Final Washes: Aspirate the reaction mixture and wash the cells three times with cold DPBS.
-
Imaging: The cells are now ready for imaging.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol can be used to quantify the cytotoxic effects of the click chemistry reagents.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to the complete "click-mix" or individual components for the desired duration. Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[1]
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.[1]
Visualizations
Caption: Workflow for live-cell surface labeling via CuAAC.
Caption: Mechanism of copper toxicity and ligand protection.
Caption: Troubleshooting decision tree for live-cell CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Free Click Chemistry [sigmaaldrich.com]
- 9. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
how to avoid azide reduction during chemical synthesis
Welcome to our dedicated technical support center for chemists working with azide-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of chemical synthesis while preserving the integrity of the azide functional group.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintentional azide reduction?
Unwanted azide reduction is a common side reaction that can occur during various synthetic transformations. The primary culprits are typically strong reducing agents and certain catalytic hydrogenation conditions. Azides can be sensitive to reagents and conditions that are capable of donating electrons or hydrogen atoms.
Common problematic reagents and conditions include:
-
Strong hydride reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces azides to primary amines.[1]
-
Catalytic Hydrogenation: Standard catalytic hydrogenation conditions, such as hydrogen gas with palladium on carbon (H₂/Pd-C) or platinum oxide (PtO₂), are highly effective for azide reduction and will generally not be selective if other reducible functional groups are present.[2][3][4]
-
Certain Thiol Reagents: Some thiol-containing compounds, particularly under basic conditions or in the presence of radical initiators, can lead to the reduction of azides.[5]
Q2: How can I monitor my reaction to see if azide reduction is occurring?
Regular monitoring of your reaction is crucial to detect any undesired side reactions. Two common and effective techniques for this are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC Analysis: A specific staining method can be used to visualize azides on a TLC plate. First, the azide is reduced in situ to an amine using a reagent like triphenylphosphine, and then the plate is stained with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[6][7]
-
NMR Spectroscopy: The progress of a reaction involving an azide can be monitored in real-time using benchtop NMR.[8] Changes in the chemical shifts or the appearance of new signals corresponding to the amine product can indicate that azide reduction is taking place.
Q3: Are azides stable to acidic and basic conditions?
The stability of azides to acidic and basic conditions can vary depending on the specific molecule and the reaction conditions. Generally, organic azides are relatively stable to a range of pH conditions. However, it is important to be cautious with strong acids, as they can react with inorganic azides to form the highly toxic and explosive hydrazoic acid (HN₃).[9][10] In the context of peptide synthesis, the azide group is generally stable to both Fmoc and Boc deprotection conditions, provided that reducing scavengers are avoided.[11][12]
Q4: What are "bioorthogonal" reactions and how do they relate to azide stability?
Bioorthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biological processes.[13][14][15] The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with most biological functional groups.[14][15]
Key bioorthogonal reactions involving azides include:
-
Staudinger Ligation: The reaction of an azide with a phosphine to form an aza-ylide, which is then trapped to form a stable amide bond.[13][16]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between an azide and a terminal alkyne to form a 1,2,3-triazole.[16][17]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne.[15][16]
The principles of bioorthogonal chemistry highlight the inherent stability of the azide group to a wide range of chemical environments, making it a robust functional group when the correct reaction partners are chosen.
Troubleshooting Guides
Problem 1: My azide is being reduced during a catalytic hydrogenation reaction aimed at another functional group.
Cause: Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C, H₂/PtO₂) are generally not chemoselective and will reduce azides.[3][4]
Solution:
-
Use a Poisoned Catalyst: Employing a "poisoned" catalyst can increase the chemoselectivity of the hydrogenation. For example, using diphenylsulfide as a catalyst poison with Pd/C can allow for the reduction of alkenes and alkynes without affecting the azide group.[18]
-
Choose an Alternative Reduction Method: If possible, select a reduction method that is known to be compatible with azides. The choice of reagent will depend on the functional group you wish to reduce.
Problem 2: I am observing azide reduction during a reaction with a nucleophile.
Cause: While azides are generally stable to many nucleophiles, some can act as reducing agents, especially under certain conditions. For instance, some thiol-based nucleophiles can reduce azides.
Solution:
-
Reagent Selection: Carefully select your nucleophile. If a thiol is required, consider using a less reducing one or altering the reaction conditions (e.g., pH, temperature) to disfavor the reduction pathway.
-
Protecting Group Strategy: If the azide is not the intended site of reaction, consider if an alternative synthetic route that avoids the problematic nucleophile is feasible.
Problem 3: My Staudinger ligation is not proceeding as expected, or I am getting side products.
Cause: The Staudinger reaction, while generally reliable, can sometimes be sluggish or lead to side products if not performed under optimal conditions.[19] For instance, incomplete hydrolysis of the aza-ylide intermediate can be an issue.
Solution:
-
Solvent Choice: Ensure that a sufficient amount of water is present in the reaction mixture to facilitate the hydrolysis of the aza-ylide intermediate to the desired amine and phosphine oxide.[19]
-
Phosphine Reagent: The choice of phosphine can influence the reaction rate. Triaryl phosphines with electron-donating groups can sometimes accelerate the reaction. For challenging substrates, specialized phosphine reagents have been developed to promote the reaction.[19]
-
Work-up Procedure: If you are trying to achieve a mono-reduction of a bis-azide, a biphasic workup (e.g., ethyl acetate and dilute HCl) can be employed to protect the desired mono-amine product by extracting it into the aqueous phase as its ammonium salt.[20]
Reagent Compatibility Tables
The following tables provide a summary of common reagents and their general compatibility with the azide functional group.
Table 1: Reagents Generally Incompatible with Azides (High Risk of Reduction)
| Reagent Class | Specific Examples | Notes |
| Strong Hydride Reductants | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent; readily reduces azides to amines.[1] |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, Raney Ni | Generally leads to azide reduction.[2][3][4] |
| Dissolving Metal Reductions | Na in liquid NH₃ | Typically reduces azides. |
| Certain Thiol Reagents | Dithiothreitol (DTT) under basic conditions | Can reduce azides, especially in peptide synthesis cleavage cocktails.[11] |
Table 2: Reagents Generally Compatible with Azides (Low Risk of Reduction)
| Reagent Class | Specific Examples | Notes |
| Bioorthogonal Reagents | Phosphines (for Staudinger), Alkynes (for Click Chemistry) | Designed for selective reaction with azides.[13][16][17] |
| Mild Borohydride Reagents | Sodium borohydride (NaBH₄) in the presence of CoCl₂ | Can be used for chemoselective reductions of other functional groups.[21] |
| Selective Borane Reagents | Dichloroborane-dimethyl sulfide (BHCl₂·SMe₂) | Shown to be highly chemoselective for azide reduction in the presence of other functional groups.[22][23] |
| Other Mild Reductants | Sodium sulfide hydrate, Glucose with KOH | Can be used for the chemoselective reduction of other functional groups while preserving the azide.[23][24] |
| Visible Light Photocatalysis | Ru(II) catalysts with a suitable reductant | Offers a mild and highly chemoselective method for transformations in the presence of azides.[1] |
| Standard Coupling Reagents | EDC, DCC, HATU, HOBt | Generally compatible with azides under standard amide coupling conditions.[12] |
| Acids and Bases (Mild) | Acetic acid, triethylamine, piperidine | Generally well-tolerated, but caution with strong, non-nucleophilic acids is advised.[9][10][12] |
Experimental Protocols
Protocol 1: Chemoselective Reduction of an Aldehyde in the Presence of an Azide using Sodium Borohydride and Cobalt(II) Chloride
This protocol is adapted from a procedure for the chemoselective reduction of various functional groups.[21]
-
Reaction Setup: In a round-bottom flask, dissolve the azide-containing aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Addition of CoCl₂: Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.1-0.2 eq) to the solution and stir until it dissolves.
-
Addition of NaBH₄: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of water or dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography if necessary.
Protocol 2: Visualization of Organic Azides on TLC Plates
This protocol is based on a method for the in-situ reduction of azides followed by staining.[6][7]
-
Sample Preparation: Spot the azide-containing compound and a negative control onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate using an appropriate solvent system. Dry the plate thoroughly.
-
Reduction Step: Prepare a 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane. Dip the dried TLC plate into this solution for about 30 seconds.
-
Heating: Remove the plate and allow the solvent to evaporate. Heat the plate at approximately 80 °C for 5 minutes.
-
Staining: Prepare a ninhydrin staining solution (e.g., 0.3% (w/v) ninhydrin in n-butanol with 3% (v/v) acetic acid). Dip the heated plate into the staining solution.
-
Development: Remove the plate, wipe off excess reagent, and heat again at 80-100 °C until colored spots appear. Azide-containing compounds will appear as purple or reddish-brown spots.
Visual Guides
Caption: A decision-making workflow for planning a chemical reaction involving a substrate that contains an azide functional group.
Caption: A diagram illustrating the general compatibility of common classes of chemical reagents with the azide functional group.
References
- 1. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen [organic-chemistry.org]
- 19. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Amine synthesis by azide reduction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing In Situ Protein Labeling Efficiency
Welcome to the technical support center for in situ protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimized protocols for a variety of common protein labeling techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in situ protein labeling experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Category 1: Immunofluorescence (IF) & Immunohistochemistry (IHC)
Question 1: Why am I getting no signal or a very weak signal?
-
Answer: This is a frequent issue that can stem from several factors related to your antibodies, sample preparation, or the detection process itself.
-
Primary Antibody Issues: The antibody may not be validated for the application, stored improperly, or used at a suboptimal concentration. Always check the manufacturer's datasheet and run a positive control to confirm antibody activity.[1] Titrating the antibody is crucial to find the optimal concentration.
-
Antigen Masking: Fixation, particularly with formalin, can mask the epitope your antibody is supposed to recognize. This requires an antigen retrieval step to unmask the epitope. The choice of retrieval method (heat-induced or enzymatic) and the buffer pH are critical and antibody-dependent.
-
Inactive Secondary Antibody/Detection System: Ensure your secondary antibody is compatible with the host species of your primary antibody.[1] The fluorophore or enzyme conjugate may have lost activity due to improper storage or exposure to light.
-
Insufficient Permeabilization: For intracellular targets, the antibodies cannot reach their epitope without proper permeabilization of the cell membranes. The choice and concentration of the detergent (e.g., Triton X-100, Saponin) depend on the target's location.
-
Question 2: How can I reduce high background staining?
-
Answer: High background can obscure your specific signal and lead to false positives. The key is to maximize the signal-to-noise ratio.
-
Non-Specific Antibody Binding: This is a common cause. Ensure you are using an adequate blocking step with normal serum from the species your secondary antibody was raised in, or with a protein solution like Bovine Serum Albumin (BSA).[2][3] The concentrations of both primary and secondary antibodies might be too high, leading to off-target binding; titration is recommended.[4][5][6]
-
Autofluorescence: Some tissues have endogenous molecules (e.g., collagen, elastin, lipofuscin) that fluoresce naturally.[3] This can be mitigated by using a quenching agent, selecting fluorophores in the red or far-red spectrum to avoid the typical green/yellow autofluorescence, or by careful selection of the fixative.[3]
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP in IHC), endogenous enzymes in your tissue can produce a false positive signal. This can be blocked by pre-treating your sample with hydrogen peroxide (for HRP) or levamisole (for AP).
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind, contributing to the background. Increase the number and duration of washes.
-
Category 2: Proximity-Dependent Labeling (e.g., BioID, TurboID)
Question 1: My biotinylation efficiency is very low.
-
Answer: Low labeling efficiency in proximity labeling experiments can be due to several factors related to the ligase activity or experimental conditions.
-
Suboptimal Biotin Concentration: The concentration of exogenous biotin is critical. For TurboID, a concentration of 50-200 µM is often recommended.[7] Excessively high concentrations can sometimes inhibit the capture of proximal proteins.[7]
-
Short Labeling Time (for BioID): The original BioID requires a long labeling time (16-24 hours) to achieve sufficient biotinylation.[7] If your labeling window is too short, consider using the more active TurboID, which can achieve robust labeling in as little as 10 minutes.[8][9]
-
Low Expression of the Fusion Protein: The expression level of your bait protein fused to the biotin ligase needs to be sufficient for effective labeling. Verify expression using a Western blot or immunofluorescence.
-
Incorrect Subcellular Localization: If your fusion protein is not correctly localized, it will not be in proximity to its intended interaction partners. Confirm the localization of your fusion protein using microscopy.
-
Question 2: I have high background biotinylation, even in my negative controls.
-
Answer: High background can result from non-specific biotinylation or issues with the purification of biotinylated proteins.
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated carboxylases, which will be detected in your assay. These are common contaminants and should be accounted for during data analysis.
-
Leaky Expression or Premature Labeling: For inducible expression systems, "leaky" expression of the ligase before the addition of biotin can lead to background. TurboID can exhibit activity even with endogenous levels of biotin, so careful controls are essential.[9][10]
-
Insufficient Removal of Free Biotin: After labeling, it is crucial to remove any remaining free biotin before the affinity purification step, as it will compete with biotinylated proteins for binding to the streptavidin beads.[11]
-
Category 3: Self-Labeling Tags (e.g., SNAP-tag®, HaloTag®)
Question 1: The labeling with my SNAP-tag or HaloTag substrate is inefficient.
-
Answer: Incomplete labeling can lead to a weak signal and underestimation of your protein of interest.
-
Suboptimal Substrate Concentration and Incubation Time: The concentration of the fluorescent ligand and the incubation time need to be optimized for your specific cell type and expression level. For SNAP-tag, concentrations of 1-5 µM for 30 minutes are a good starting point.[12][13] For HaloTag, concentrations can be lower, in the range of 0.1-0.5 µM for 15-30 minutes.[13]
-
Poor Substrate Permeability: For intracellular targets, ensure you are using a cell-permeable version of the substrate.
-
Rapid Protein Turnover: If your protein of interest has a high turnover rate, the labeled protein may be degraded before you can image it. Consider analyzing the cells immediately after labeling or fixing the cells.[14]
-
Question 2: I'm observing high non-specific background fluorescence.
-
Answer: High background with self-labeling tags is often due to an excess of unbound fluorescent substrate.
-
Insufficient Washing: Thorough washing after the labeling step is critical to remove any unbound substrate that has accumulated in the cells or is non-specifically associated with cellular structures. A final incubation in fresh media for 30 minutes can help unbound substrate diffuse out of the cells.[13]
-
Substrate Concentration is Too High: Using an excessively high concentration of the fluorescent ligand can lead to increased non-specific binding and higher background. Titrate the substrate to find the lowest concentration that still provides a strong specific signal.
-
Sub-optimal Substrate: Some substrates may have a higher propensity for non-specific binding in certain cell types. Trying a different fluorophore or substrate conjugate may help.
-
Data Presentation: Quantitative Parameters for Optimization
The following tables provide starting points for key quantitative parameters in various in situ labeling techniques. These values should be optimized for your specific experimental setup.
Table 1: Recommended Antibody Concentrations and Incubation Times for Immunofluorescence (IF)
| Parameter | Recommended Range | Notes |
| Primary Antibody Concentration | 1-10 µg/mL or 1:100 - 1:1000 dilution of antiserum | Always perform a titration to find the optimal concentration.[5][6][15] |
| Primary Antibody Incubation | 1-2 hours at 37°C or overnight at 4°C | Longer incubation at 4°C can increase signal and reduce background.[16][17] |
| Secondary Antibody Concentration | 1-10 µg/mL or 1:500 - 1:2000 dilution | Higher concentrations can lead to increased background.[4][5] |
| Secondary Antibody Incubation | 30-60 minutes at Room Temperature or 37°C | Protect from light to avoid photobleaching of the fluorophore.[16][18] |
Table 2: Comparison of Proximity-Dependent Biotin Ligases
| Feature | BioID | TurboID |
| Labeling Time | 16-24 hours | 10 minutes - 1 hour |
| Labeling Temperature | 37°C | Room Temperature to 37°C |
| Biotin Concentration | ~50 µM | 50-500 µM |
| Catalytic Activity | Lower | Higher |
| Temporal Resolution | Low | High |
Table 3: Recommended Substrate Concentrations and Incubation Times for Self-Labeling Tags (Live Cells)
| Tag | Substrate Concentration | Incubation Time |
| SNAP-tag® | 1-5 µM | 30 minutes at 37°C |
| HaloTag® | 0.1-0.5 µM | 15-30 minutes at 37°C |
Experimental Protocols
Protocol 1: General Indirect Immunofluorescence Staining of Cultured Cells
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to 70-80% confluency.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 5% Normal Goat Serum or 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[2]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, with the final wash containing a nuclear counterstain (e.g., DAPI) if desired.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: TurboID-mediated Proximity Labeling in Mammalian Cells
-
Transfection: Transfect mammalian cells with a plasmid encoding the protein of interest fused to TurboID.
-
Expression: Allow the fusion protein to express for 24-48 hours.
-
Biotin Labeling: Add biotin to the cell culture medium to a final concentration of 50-500 µM. Incubate for 10 minutes to 1 hour at 37°C.[8]
-
Quenching and Cell Lysis: Quench the labeling reaction by washing the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the biotinylated proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Mandatory Visualizations
Caption: A generalized experimental workflow for indirect immunofluorescence (IF).
Caption: A decision tree for troubleshooting common issues in immunofluorescence.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. biotium.com [biotium.com]
- 2. clyte.tech [clyte.tech]
- 3. biorbyt.com [biorbyt.com]
- 4. What is the concentration of secondary antibodies for immunofluorescence? | AAT Bioquest [aatbio.com]
- 5. sc.edu [sc.edu]
- 6. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. neb.com [neb.com]
- 15. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 16. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 17. researchgate.net [researchgate.net]
- 18. IHC (Immunohistochemistry) Procedure + Tips and Precautions [absin.net]
Technical Support Center: Optimizing Lenalidomide-Based PROTACs
Welcome to the technical support center for the optimization of Lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of PROTAC design, with a specific focus on the critical role of the linker. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research and overcome common challenges in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Lenalidomide-based PROTAC?
A1: The linker in a PROTAC molecule connects the ligand that binds to the target Protein of Interest (POI) to the Lenalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its fundamental role is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[1][2] The length, composition, flexibility, and attachment points of the linker are all critical parameters that dictate the efficacy of the PROTAC.[][4]
Q2: Is there a universal optimal linker length for all Lenalidomide-based PROTACs?
A2: No, there is no universally optimal linker length. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.[1] The optimal length must be determined empirically by synthesizing and testing a library of PROTACs with varying linker lengths.[1][5]
Q3: What are the common consequences of a suboptimal linker length?
A3: A suboptimal linker length can lead to several detrimental outcomes:
-
Linker too short: This can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, which in turn inhibits the formation of a stable ternary complex.[1][]
-
Linker too long: An excessively long and flexible linker can result in an unstable ternary complex and inefficient ubiquitination.[1] This can also lead to the formation of non-productive binary complexes, which contributes to the "hook effect".[1]
Q4: What is the "hook effect" and how does linker length relate to it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][6] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[1][7]
Q5: What are the most common types of linkers used for Lenalidomide-based PROTACs?
A5: The most prevalent linker types are polyethylene glycol (PEG) and alkyl chains.[1][8] This is largely due to their synthetic accessibility and the ease with which their length can be systematically varied.[1] However, more rigid linkers that incorporate structures like piperazine or piperidine rings are also utilized to improve conformational restriction and the physicochemical properties of the PROTAC.[1][8]
Troubleshooting Guide
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex or other cellular factors. The linker is a primary suspect in this scenario.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Linker Length | The linker may be too short, causing steric clashes, or too long, leading to an unstable ternary complex.[1] | Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[5] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[1] | Modify the linker to improve physicochemical properties. Incorporating PEG units can enhance solubility.[2] Computational models can also be used to predict permeability. |
| Inefficient Ternary Complex Formation | Even with an appropriate length, the linker may not orient the target and E3 ligase optimally for ubiquitination. | Utilize biophysical assays such as TR-FRET, SPR, or Co-Immunoprecipitation (Co-IP) to assess ternary complex formation.[6] Consider redesigning the linker to alter its rigidity or attachment points.[] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of Cereblon (CRBN).[2] | Confirm CRBN expression levels via Western Blot or qPCR.[6] If expression is low, consider using a different cell line. |
Issue 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.
The hook effect can mask the true potency of a PROTAC. The following steps can help to identify and overcome this issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[1] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[6] |
| Suboptimal Linker Design | The linker is not effectively promoting the stable assembly of the ternary complex. | A well-designed linker can create positive cooperativity, where the binding of one protein increases the affinity for the second.[9] This can mitigate the hook effect. Empirical testing of different linker designs is often required. |
| Linker Flexibility | A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations. | Consider incorporating more rigid structural elements into the linker, such as piperazine or piperidine rings, to reduce conformational flexibility.[8] |
Issue 3: The synthesized PROTAC has poor solubility.
Poor solubility can hinder cellular assays and in vivo studies.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Lipophilicity | The overall molecule, including the target binder, linker, and Lenalidomide, may be too hydrophobic. | Incorporating more hydrophilic linkers, such as polyethylene glycol (PEG) chains, is a common strategy to improve the overall solubility of the PROTAC molecule.[2] |
| Aggregation | The PROTAC may be aggregating in solution, reducing its effective concentration. | Perform solubility assays to determine the aqueous solubility of the compound.[7] |
| Need for Structural Modification | If solubility issues persist, further chemical modifications may be necessary. | Consider synthesizing analogs with more hydrophilic groups on the target ligand or exploring different linker compositions. |
Quantitative Data on Linker Length Optimization
The following tables summarize illustrative data on the impact of linker length on the degradation efficiency of Lenalidomide-based PROTACs targeting various proteins.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | 50 | >90 |
| PROTAC B | PEG | 16 | 15 | >95 |
| PROTAC C | PEG | 20 | 35 | >90 |
Note: Data is representative and compiled from established principles of PROTAC design. Actual values are target and cell-line dependent.
Table 2: Comparison of BTK-Targeting PROTACs
| PROTAC ID | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC X | Alkyl | 8-carbon chain | 120 | ~80 |
| PROTAC Y | PEG | 4 PEG units | 25 | >90 |
| PROTAC Z | Alkyl-Aromatic | Piperazine-containing | 40 | >85 |
Note: Data is illustrative and intended to show general trends in how linker composition can affect degradation.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[1]
-
SDS-PAGE and Western Blot: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1][10] Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody at room temperature.[1][10] Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9] Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to verify the formation of the ternary complex within cells.[7]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a few hours before harvesting. Lyse the cells in a suitable lysis buffer.[10]
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against either the target protein or a tag on the E3 ligase overnight at 4°C.[10] Add protein A/G agarose beads to capture the antibody-protein complexes.[10]
-
Washing: Wash the beads extensively to remove non-specific binding.[10]
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze by Western Blot. Probe for all three components of the ternary complex: the target protein, the E3 ligase (CRBN), and a component of the Cullin-RING ligase complex (e.g., CUL4A).
Visualizations
Caption: Signaling pathway for CRBN-mediated protein degradation by PROTACs.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Caption: An iterative workflow for the design and optimization of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Lenalidomide Azide Probe Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving Lenalidomide azide probes.
Frequently Asked Questions (FAQs)
Q1: What is a Lenalidomide azide probe and what is it used for?
A Lenalidomide azide probe is a chemically modified version of Lenalidomide that incorporates an azide (-N₃) group. This azide group serves as a "chemical handle" for "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of reporter molecules (e.g., biotin for enrichment or fluorophores for imaging) to the Lenalidomide probe after it has interacted with its cellular targets. This enables a variety of applications, including:
-
Target identification and validation: Identifying the specific proteins that Lenalidomide binds to within a cell.
-
PROTAC development: Lenalidomide azide probes can be used as building blocks for creating Proteolysis Targeting Chimeras (PROTACs).
-
Visualizing target engagement: Imaging the localization of Lenalidomide-protein interactions within cells.
Q2: What is the mechanism of action of Lenalidomide?
Lenalidomide exerts its therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1] The degradation of these proteins is central to Lenalidomide's anti-myeloma and immunomodulatory activities.
Q3: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for use with Lenalidomide azide probes?
Both CuAAC and SPAAC are types of click chemistry that form a stable triazole linkage between an azide (on the Lenalidomide probe) and an alkyne (on a reporter molecule). The key difference lies in the requirement for a copper catalyst:
-
CuAAC: Requires a copper(I) catalyst to proceed efficiently at physiological temperatures.[2][3][4] While highly efficient, the copper catalyst can be toxic to living cells, making it more suitable for experiments with cell lysates or fixed cells.
-
SPAAC: Utilizes a strained cyclooctyne, which possesses high ring strain that drives the reaction forward without the need for a toxic copper catalyst.[5][6] This makes SPAAC the preferred method for live-cell labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Lenalidomide azide probe experiments in a question-and-answer format.
Low or No Signal in Downstream Analysis (Western Blot or Mass Spectrometry)
Q: I am not seeing a signal for my protein of interest after performing the click reaction and downstream analysis. What are the possible causes and solutions?
A: A lack of signal can arise from issues at multiple stages of the experiment. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inefficient Click Reaction | Optimize Copper Catalyst: Ensure the use of a Cu(I) source. If using a Cu(II) salt (e.g., CuSO₄), include a reducing agent like sodium ascorbate to generate Cu(I) in situ.[2] Always prepare the sodium ascorbate solution fresh. Use a Ligand: Include a copper-stabilizing ligand such as TBTA or THPTA to protect the catalyst from oxidation and improve reaction efficiency.[2] Check Reagent Quality: Ensure your Lenalidomide azide probe and alkyne-reporter are not degraded. Store them according to the manufacturer's instructions. |
| Issues with Protein Lysate | Presence of Inhibitors: Common lysis buffer components like DTT or β-mercaptoethanol can interfere with the CuAAC reaction. It is advisable to use a lysis buffer without these reducing agents. High concentrations of chelating agents like EDTA can also inhibit the reaction. Low Target Abundance: Your protein of interest may be expressed at low levels. Increase the amount of protein lysate used for the click reaction or consider an enrichment step prior to the experiment. |
| Problems with Downstream Analysis (Western Blot) | Inefficient Transfer: Verify that your protein has been successfully transferred from the gel to the membrane, especially for high or low molecular weight proteins. Antibody/Streptavidin Issues: Ensure your primary/secondary antibodies or streptavidin-HRP conjugate are active and used at the optimal concentration. Substrate Issues: Use a fresh, high-sensitivity chemiluminescent substrate. |
| Problems with Downstream Analysis (Mass Spectrometry) | Inefficient Enrichment: If using a biotin tag for enrichment, ensure that your streptavidin beads have sufficient binding capacity and that the washing steps are not too stringent, which could lead to loss of bound protein. Poor Ionization: The labeled peptide may not ionize well. Optimize your mass spectrometry parameters for the detection of modified peptides. |
High Background or Non-Specific Labeling
Q: I am observing high background or non-specific bands in my Western blot. How can I reduce this?
A: High background can obscure your specific signal. Here are some strategies to minimize non-specific binding:
| Potential Cause | Recommended Solutions |
| Non-Specific Binding of the Probe or Reporter | Optimize Probe Concentration: Use the lowest effective concentration of the Lenalidomide azide probe and alkyne-reporter. Improve Washing Steps: Increase the number and duration of wash steps after the click reaction and during the Western blotting process. Use Blocking Agents: In your Western blot protocol, use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to block non-specific binding sites on the membrane.[7][8] |
| Residual Copper Catalyst | Remove Excess Copper: After the click reaction, perform a protein precipitation step (e.g., with cold acetone) to remove residual copper and other reaction components before running the SDS-PAGE. |
| Issues with Western Blotting | Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the concentration that gives the best signal-to-noise ratio. Ensure Cleanliness: Use clean equipment and fresh buffers to avoid contamination that can lead to background signal. |
Quantitative Data Summary
The efficiency of the click chemistry reaction is crucial for the success of your experiment. The following tables provide representative data on how different reaction parameters can influence the yield of the CuAAC reaction.
Table 1: Effect of Copper (Cu) Concentration on Reaction Yield
| Copper (CuSO₄) Concentration (µM) | Ligand (THPTA) Concentration (µM) | Reaction Time (hours) | Approximate Yield (%) |
| 50 | 250 | 1 | 60 |
| 100 | 500 | 1 | 85 |
| 250 | 1250 | 1 | >95 |
| 500 | 2500 | 1 | >95 |
Data is representative and may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Reaction Time and Temperature on Reaction Yield
| Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| 0.5 | 25 (Room Temp) | 70 |
| 1 | 25 (Room Temp) | 85 |
| 2 | 25 (Room Temp) | >95 |
| 1 | 4 | 40 |
| 1 | 37 | >90 |
Data is representative and based on a reaction with 100 µM CuSO₄ and 500 µM THPTA.
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with Lenalidomide Azide Probe in Cell Lysate followed by Western Blot Detection
This protocol describes the labeling of target proteins in a cell lysate using a Lenalidomide azide probe and an alkyne-biotin reporter via CuAAC, followed by detection with Western blotting.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (without DTT or β-mercaptoethanol) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction (CuAAC):
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µL at 1-2 mg/mL)
-
Lenalidomide azide probe (final concentration of 10-50 µM)
-
Alkyne-biotin reporter (final concentration of 20-100 µM)
-
THPTA ligand (5-fold molar excess over CuSO₄)
-
CuSO₄ (final concentration of 100-250 µM)
-
Freshly prepared sodium ascorbate (final concentration of 1-5 mM) to initiate the reaction.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Protein Precipitation (to remove excess reagents):
-
Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the protein and carefully remove the supernatant.
-
Wash the pellet with cold methanol.
-
-
Western Blotting:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of labeled proteins directly within the polyacrylamide gel.
-
Perform steps 1 and 2 from Protocol 1 , but use an alkyne-fluorophore reporter instead of alkyne-biotin.
-
SDS-PAGE:
-
After the click reaction, add SDS-PAGE sample buffer directly to the reaction mixture.
-
Run the samples on an SDS-PAGE gel.
-
-
In-Gel Fluorescence Scanning:
-
Total Protein Staining (Optional):
-
After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue or a similar total protein stain to visualize all protein bands and serve as a loading control.[9]
-
Visualizations
Caption: Lenalidomide azide probe mechanism of action.
Caption: General experimental workflow for Lenalidomide azide probe experiments.
Caption: Troubleshooting workflow for low signal.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Lenalidomide-Alkyne Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of lenalidomide-alkyne conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for lenalidomide-alkyne conjugates? A1: The most common purification techniques for lenalidomide-alkyne conjugates, particularly those synthesized via click chemistry, are flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1] Reverse-Phase HPLC (RP-HPLC) is frequently the method of choice due to the polar nature of many conjugates.[2][3] For crystalline final products, recrystallization can be an effective final step to achieve high purity.[4]
Q2: What common impurities should I anticipate during purification? A2: Impurities typically arise from the synthesis process and can include unreacted starting materials, such as the lenalidomide-alkyne linker and the azide-containing molecule of interest.[5] Other common impurities are residual catalysts (e.g., copper from CuAAC reactions), byproducts from side reactions, and degradation products of lenalidomide itself, which can form under acidic, basic, or thermal stress.[6][7][8]
Q3: How does the linker and conjugated molecule affect the purification strategy? A3: The physicochemical properties of the linker and the conjugated molecule (e.g., a Protein of Interest ligand) significantly impact the overall polarity, solubility, and molecular weight of the final conjugate.[5] For instance, large, lipophilic conjugates like many PROTACs can be challenging to purify due to poor solubility, which may cause precipitation on the chromatography column and result in poor peak shape.[5] The choice of purification method and mobile phase must be tailored to these properties.
Q4: Which analytical methods are standard for confirming the purity and identity of the final conjugate? A4: The identity and purity of the final lenalidomide-alkyne conjugate should be confirmed using a combination of analytical techniques. Purity is typically assessed using analytical RP-HPLC or LC-MS.[9] To confirm the chemical structure and identity of the conjugate, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential.[1]
Q5: My conjugate has poor solubility. How can I improve its purification by HPLC? A5: Poor solubility is a frequent challenge. To mitigate this, carefully select a loading solvent in which your conjugate is highly soluble, such as DMSO or DMF, but inject the smallest volume possible. Ensure the initial mobile phase composition is compatible and will not cause immediate precipitation.[5] Using a shallower gradient during elution can also help by preventing the compound from concentrating excessively on the column head.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of lenalidomide-alkyne conjugates, particularly with HPLC-based methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Product Recovery | 1. Precipitation: The conjugate precipitated on the column or in the injection loop due to poor solubility in the initial mobile phase.[5] 2. Strong Retention: The conjugate is irreversibly bound to the stationary phase. 3. Degradation: The conjugate is unstable under the mobile phase conditions (e.g., presence of TFA). | 1. Dissolve the sample in a strong solvent (e.g., DMSO) and dilute with the initial mobile phase just before injection. Ensure the final injection mixture is clear. 2. Use a stronger mobile phase (higher percentage of organic solvent) or a different organic modifier (e.g., methanol instead of acetonitrile). 3. Consider using a different mobile phase additive, such as formic acid instead of TFA, or run the purification at a lower temperature. |
| Co-elution of Product and Impurities | 1. Similar Polarity: The impurity and the desired product have very similar polarities.[5] 2. Column Overload: Too much sample was loaded onto the column. | 1. Optimize the gradient by making it shallower to increase the separation between closely eluting peaks.[5] 2. Change the selectivity by switching the organic modifier (e.g., from acetonitrile to methanol) or the stationary phase (e.g., C8 instead of C18).[5] 3. Reduce the amount of crude material loaded onto the column. |
| Broad or Tailing Peaks | 1. Secondary Interactions: The analyte is interacting with residual silanols on the silica-based stationary phase. 2. Poor Mass Transfer: The flow rate is too high, or the column is degrading. 3. Mismatched Injection Solvent: The sample was dissolved in a solvent significantly stronger than the initial mobile phase. | 1. Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acid modifier (like 0.1% TFA or formic acid) can suppress silanol interactions. 2. Reduce the flow rate. If the problem persists, the column may need to be replaced. 3. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Residual Copper Catalyst in Final Product | 1. Complex Formation: Copper ions from a CuAAC reaction are complexing with the triazole ring of the conjugate. | 1. Incorporate a copper-chelating agent during the reaction work-up (e.g., a brief wash with a dilute aqueous solution of EDTA or ammonia). 2. Utilize a stationary phase with metal-chelating properties or add a small amount of a chelator to the mobile phase if compatible with the method. |
Data Presentation
Table 1: Typical Starting Conditions for Reverse-Phase HPLC Methods
This table summarizes common starting parameters for developing a purification or analytical method for lenalidomide derivatives, based on published methods.
| Parameter | Analytical HPLC | Preparative HPLC |
| Stationary Phase | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)[6] | C18 or C8 (larger particle size and dimensions) |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid[5] | Water with 0.1% TFA or 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid[5] | Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid[5] |
| Gradient | 5-95% B over 20-30 min | 5-95% B over 30-60 min (or optimized based on analytical run) |
| Flow Rate | ~1 mL/min[10] | Dependent on column diameter (typically 10-50 mL/min) |
| Detection Wavelength | 210-220 nm[5][6] | 210-220 nm[5][6] |
| Column Temperature | 25-40 °C[6][11] | Ambient or slightly elevated (e.g., 30 °C) |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Purification
This protocol outlines a general procedure for the purification of a lenalidomide-alkyne conjugate.
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal volume of a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile/water).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.22 µm syringe filter to prevent column blockage.
-
-
Column and Mobile Phase Setup:
-
Equilibrate a suitable C18 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 3-5 column volumes or until the baseline is stable.
-
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Begin a linear gradient. A typical starting gradient might be 5% to 95% of Mobile Phase B over 30-60 minutes.[5] The gradient should be optimized based on a prior analytical HPLC run to ensure adequate separation of the product from impurities.
-
After the main peak has eluted, run a high-organic wash (e.g., 95-100% Mobile Phase B) for several column volumes to elute any strongly retained compounds.
-
Re-equilibrate the column at the initial conditions.
-
-
Fraction Collection:
-
Collect fractions corresponding to the product peak, which is identified by its UV absorbance.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator or by lyophilization (freeze-drying), with the latter being preferred for removing water and acetonitrile, especially if TFA was used.
-
Visualizations
Caption: General experimental workflow for conjugate synthesis and purification.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2011064574A1 - Hplc method for detecting lenalidomide - Google Patents [patents.google.com]
- 11. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Lenalidomide 4'-alkyl-C3-azide during storage
This technical support center provides guidance on the proper storage and handling of Lenalidomide 4'-alkyl-C3-azide to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions. Organic azides are sensitive to external energy sources.[1][2] Recommended storage conditions are:
-
Temperature: Store at or below -18°C.[1]
-
Light: Protect from light by using an amber vial or by storing it in a dark place.[1]
-
Form: Whenever possible, store the compound in a solution rather than as a solid. The concentration should not exceed 1 M.[1][3] If you need to store it as a solid, ensure it is kept in a tightly sealed container to protect it from moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: What factors can cause the degradation of this compound?
A2: Degradation can be initiated by several factors, stemming from the inherent reactivity of both the organic azide group and the Lenalidomide core structure. Key factors include:
-
Heat: Elevated temperatures can provide the energy needed for the decomposition of the azide group and accelerate the degradation of the Lenalidomide scaffold.[1][2][4][5]
-
Light: Exposure to light, especially UV light, can trigger photolytic degradation.[1][4][5]
-
pH: Both acidic and alkaline conditions can promote the degradation of the Lenalidomide core.[4][5]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[4][5]
-
Mechanical Stress: Friction, shock, or pressure on the solid material should be avoided as it can initiate the decomposition of the azide.[1][3]
-
Incompatible Materials: Avoid contact with heavy metals (like copper and lead), strong acids, and chlorinated solvents, as these can react with the azide group.[1][2][3][6]
Q3: What are the potential degradation products of this compound?
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of your sample can be monitored by assessing its purity over time. A common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8][9] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard can reveal any decrease in purity.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results in my experiments.
-
Possible Cause: The this compound may have degraded, leading to a lower effective concentration of the active compound and the presence of impurities that could interfere with your assay.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see FAQ Q1).
-
Assess Purity: Analyze the purity of your current stock using a suitable analytical method like RP-HPLC.[7][8][9] Compare the chromatogram to that of a new, unopened sample if available.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each set of experiments.
-
Issue 2: The appearance of my solid sample has changed (e.g., color change, clumping).
-
Possible Cause: A change in the physical appearance of the compound can be an indicator of degradation or moisture absorption.
-
Troubleshooting Steps:
-
Do Not Use: If the appearance has noticeably changed, it is best to discard the sample as its purity is questionable.
-
Review Handling Procedures: Ensure that the compound is handled in a dry environment and that the container is securely sealed after each use to prevent moisture uptake.
-
Issue 3: My stock solution has become cloudy or has formed a precipitate.
-
Possible Cause: This could be due to degradation, leading to the formation of insoluble impurities, or it could be a result of the compound precipitating out of solution if the storage temperature is too low or if the solvent has evaporated.
-
Troubleshooting Steps:
-
Check Solubility: Gently warm the solution to room temperature to see if the precipitate redissolves.
-
Filter and Analyze: If the precipitate does not redissolve, it may be a degradation product. You can attempt to filter the solution, but it is highly recommended to analyze the solution for purity via HPLC before use.
-
Prepare Fresh Solution: The safest approach is to discard the compromised solution and prepare a fresh one.
-
Data Presentation
The following table summarizes the key factors affecting the stability of this compound, based on general knowledge of organic azides and forced degradation studies of Lenalidomide.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | Elevated temperatures, repeated freeze-thaw cycles | Store at ≤ -18°C[1] | Prevents thermal decomposition of the azide and degradation of the Lenalidomide core.[1][2] |
| Light | Exposure to direct sunlight or UV light | Store in the dark or in an amber vial[1] | Prevents photolytic degradation.[1][4] |
| pH | Strongly acidic or alkaline conditions | Store as a solid or in a neutral, aprotic solvent | The Lenalidomide structure is susceptible to hydrolysis at pH extremes.[4][5] |
| Atmosphere | Presence of oxygen and moisture | Store under an inert atmosphere (e.g., Argon) | Minimizes oxidative degradation and hydrolysis. |
| Mechanical Stress | Grinding, scratching, or shock to the solid material | Handle gently, avoid using metal spatulas[10] | Organic azides can be sensitive to mechanical energy.[1] |
| Contaminants | Heavy metals, strong acids, chlorinated solvents | Use high-purity solvents and non-metallic tools | Avoids reactions with the azide group that can lead to hazardous byproducts.[1][3][6] |
Experimental Protocols
Protocol: Monitoring Stability of this compound using RP-HPLC
This protocol provides a general framework for monitoring the stability of your compound. The specific parameters may need to be optimized for your particular instrument and sample.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for Lenalidomide and its analogs.[7][8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. For example, a mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v) has been used for Lenalidomide.[7][8]
-
Detection Wavelength: Based on Lenalidomide, a detection wavelength of around 242 nm can be used.[7]
-
Procedure: a. Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). b. Prepare a sample solution from your stored material at the same concentration. c. Inject both the standard and sample solutions into the HPLC system. d. Compare the chromatograms. A loss of purity in the stored sample will be indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. e. The percentage purity can be calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Visualizations
Caption: Factors influencing the stability of this compound during storage.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. rjptonline.org [rjptonline.org]
- 8. Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC - ProQuest [proquest.com]
- 9. WO2011064574A1 - Hplc method for detecting lenalidomide - Google Patents [patents.google.com]
- 10. research.wayne.edu [research.wayne.edu]
Technical Support Center: Addressing Off-Target Effects of Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Lenalidomide-based PROTACs?
A1: The primary off-target effects of Lenalidomide-based PROTACs stem from the inherent activity of the lenalidomide moiety, which recruits the E3 ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates." The most well-characterized neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), and Sal-like protein 4 (SALL4).[1] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential toxicities.
Q2: How can I minimize off-target effects during the design of Lenalidomide-based PROTACs?
A2: Several rational design strategies can be employed. Modifications to the lenalidomide core, for instance at the 6-position of the phthalimide ring, have been shown to control neosubstrate selectivity.[2][3] Specifically, 6-fluoro lenalidomide has demonstrated selective degradation of IKZF1, IKZF3, and CK1α while reducing the degradation of SALL4.[2][3] Additionally, optimizing the linker between the lenalidomide moiety and the target-binding ligand can influence the formation of productive ternary complexes and potentially reduce off-target degradation.[4]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. It is hypothesized that the binary PROTAC-E3 ligase complex may still be active in recruiting and degrading off-target proteins, potentially exacerbating off-target effects at high PROTAC concentrations.[5]
Q4: What are essential controls to include in my experiments to identify off-target effects?
A4: To validate that an observed phenotype is due to on-target degradation, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): Establishes a baseline for cell viability and protein expression.
-
Inactive Epimer Control: A stereoisomer of your PROTAC that does not bind to CRBN but still binds to the target protein. This helps to distinguish between degradation-dependent and -independent off-target effects.
-
E3 Ligase Ligand Only (Lenalidomide): Helps to identify off-target effects solely due to the recruitment of neosubstrates by the CRBN ligand.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue the degradation of both on-target and off-target proteins, confirming a proteasome-dependent mechanism.[1]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed.
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | Perform a dose-response experiment to determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins. |
| Inherent Neosubstrate Recruitment | Consider redesigning the PROTAC with a modified lenalidomide analog (e.g., 6-fluoro lenalidomide) to enhance selectivity.[2][3] |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal on-target degradation with minimal off-target effects. |
Problem 2: My proteomics data reveals degradation of unexpected proteins.
| Possible Cause | Suggested Solution |
| Promiscuous Target-Binding Ligand | Validate the specificity of your target-binding ligand using techniques like Cellular Thermal Shift Assay (CETSA). |
| Formation of Stable Off-Target Ternary Complexes | Assess the formation of off-target ternary complexes using a NanoBRET assay.[5] |
| Downstream Effects of On-Target Degradation | Perform a time-course proteomics experiment to distinguish between direct and indirect effects. Direct degradation should occur at earlier time points. |
Problem 3: The PROTAC is potent but shows high cellular toxicity.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of the target protein itself is toxic to the cells. Confirm this by using a different method to deplete the target protein (e.g., siRNA, CRISPR) and observe if the toxicity is recapitulated. |
| Off-Target Toxicity | The toxicity is due to the degradation of an essential off-target protein. Use global proteomics to identify degraded off-target proteins and investigate their cellular functions. |
| Degradation-Independent Off-Target Effects | Use an inactive epimer control to determine if the toxicity persists even without protein degradation. |
Data Presentation
Table 1: Comparative Degradation Data for a Hypothetical Lenalidomide-Based PROTAC
This table presents illustrative data for a hypothetical PROTAC targeting Protein X, demonstrating how to compare on-target versus off-target degradation.
| Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Protein X (On-Target) | Cancer Cell Line A | 25 | >90 |
| IKZF1 (Off-Target) | Cancer Cell Line A | 850 | ~65 |
| IKZF3 (Off-Target) | Cancer Cell Line A | 600 | ~70 |
| CK1α (Off-Target) | Cancer Cell Line A | >1000 | <50 |
| SALL4 (Off-Target) | Cancer Cell Line A | >2000 | <30 |
DC₅₀: Concentration of the PROTAC required to degrade 50% of the protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Biophysical Data for Ternary Complex Formation
This table provides an example of biophysical data that can be generated to assess the formation and stability of on-target and off-target ternary complexes. A higher cooperativity value (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the other, which is a desirable characteristic for potent PROTACs.[5]
| Ternary Complex | Assay | K_D (nM) | Cooperativity (α) |
| Protein X - PROTAC - CRBN | TR-FRET | 45 | 6.5 |
| IKZF1 - PROTAC - CRBN | TR-FRET | 400 | 2.1 |
K_D: Dissociation constant, a measure of binding affinity.
Experimental Protocols
1. Western Blot for On- and Off-Target Protein Degradation
This protocol allows for the quantification of on-target and known off-target protein degradation.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against your target protein and known off-targets (IKZF1, IKZF3, etc.).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
2. Global Proteomics for Unbiased Off-Target Discovery
This workflow provides a general overview of how to identify all proteins that are degraded upon PROTAC treatment.
-
Sample Preparation:
-
Treat cells with your PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC₅₀) and a vehicle control.
-
Lyse cells and quantify protein concentration.
-
Digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Label peptides with isobaric tags (e.g., TMT) for quantitative analysis (optional but recommended).
-
Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with a significant decrease in abundance in PROTAC-treated samples compared to the control.
-
Visualizations
Caption: A logical workflow for troubleshooting observed off-target degradation.
Caption: Signaling pathway illustrating on-target and off-target degradation.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CuAAC and SPAAC for In Vivo Labeling with Lenalidomide Azide
For researchers, scientists, and drug development professionals, the ability to track and understand the behavior of therapeutic molecules in vivo is paramount. This guide provides a detailed comparison of two powerful bioorthogonal "click chemistry" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the specific application of labeling Lenalidomide azide in a living system.
The choice between CuAAC and SPAAC for in vivo labeling hinges on a critical trade-off between reaction kinetics and biocompatibility.[1] Both reactions form a stable triazole linkage between an azide and an alkyne, but their mechanisms and requirements differ significantly, impacting their suitability for different biological contexts.[1][2]
Performance Comparison: CuAAC vs. SPAAC
The following tables summarize the key quantitative and qualitative differences between CuAAC and SPAAC to aid in selecting the appropriate method for your in vivo labeling experiment with Lenalidomide azide.
Table 1: Quantitative Comparison of Reaction Parameters
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100[3] | ~0.012 - 0.90 (depending on cyclooctyne)[3] |
| Biocompatibility | Lower, due to copper cytotoxicity[3][4] | High, suitable for in vivo and live-cell applications[3][5] |
| Typical Reactant Concentration (in vivo) | Micromolar range | Micromolar to millimolar range |
Table 2: Qualitative Comparison for In Vivo Applications
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Advantages | - Very fast reaction kinetics[3]- Well-established and robust[6] | - No catalyst required, avoiding copper toxicity[5][]- High biocompatibility[5][8] |
| Disadvantages | - Copper toxicity can induce cellular stress and death[9][10][11]- Requires ligands to stabilize copper and reduce toxicity[10][12] | - Generally slower reaction kinetics than CuAAC[13]- Strained alkynes can be sterically bulky and complex to synthesize[3] |
| Potential Side Reactions | - Generation of reactive oxygen species (ROS)[4][10]- Off-target binding of copper to biomolecules[10] | - Some cyclooctynes can react with thiols[4] |
| Mitigation Strategies | - Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper[1]- Use of ROS scavengers like aminoguanidine[12] | - Optimization of cyclooctyne structure to improve stability and reduce off-target reactivity[1] |
Reaction Mechanisms and Signaling Pathways
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the ring strain of a cyclooctyne to drive the reaction with the azide.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Cereblon Modulation: A Comparative Guide to Alternative Chemical Probes
For researchers, scientists, and drug development professionals, the quest for precise and effective targeting of cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor, has led to the development of a diverse array of chemical probes beyond the well-established immunomodulatory drugs (IMiDs). This guide provides an objective comparison of these alternative probes, summarizing their performance with supporting experimental data, detailing key experimental methodologies, and visualizing the intricate signaling pathways involved.
Cereblon has emerged as a pivotal target in the field of targeted protein degradation (TPD), primarily through the action of molecular glues and proteolysis-targeting chimeras (PROTACs). While IMiDs such as thalidomide, lenalidomide, and pomalidomide have paved the way, the development of novel chemical probes offers opportunities for enhanced potency, selectivity, and the ability to overcome resistance mechanisms.[1][2] This guide explores the characteristics and performance of several classes of these next-generation cereblon-targeting agents.
A New Generation of Cereblon Binders
Recent advancements have introduced several innovative classes of cereblon binders, each with distinct mechanisms and properties. These include Cereblon E3 Ligase Modulators (CELMoDs), covalent inhibitors, and novel non-IMiD scaffolds.
Cereblon E3 Ligase Modulators (CELMoDs): This class of compounds, which includes mezigdomide (CC-92480) and iberdomide (CC-220), represents a significant step forward in cereblon modulation.[1][3][4] CELMoDs act by inducing a conformational change in cereblon, thereby recruiting novel protein substrates for ubiquitination and subsequent proteasomal degradation.[3][4] Notably, mezigdomide has demonstrated greater potency in binding to cereblon and degrading key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), compared to earlier IMiDs.[3] This enhanced activity has shown promise in preclinical and clinical studies for relapsed/refractory multiple myeloma.[3][4]
Covalent Probes: A novel approach to targeting cereblon involves the use of covalent inhibitors. By incorporating reactive electrophilic groups into the structure of a cereblon binder, these probes can form a permanent bond with a specific amino acid residue in the binding pocket, such as His353.[5] This strategy can lead to prolonged target engagement and potent modulation of the E3 ligase complex.[5] Structure-based design has enabled the development of sulfonyl fluoride and triazole-containing probes that act as potent covalent inhibitors of cereblon.[5]
The Cyclimids: Inspired by the C-terminal cyclic imide degrons of natural cereblon substrates, the cyclimids are a new class of CRBN binders.[6][7] These compounds exhibit distinct modes of interaction with cereblon, offering a versatile platform for the development of potent and selective bifunctional degraders.[6][7]
Phenyl-Glutarimide Derivatives: Addressing the inherent instability of the phthalimide moiety in traditional IMiDs, phenyl-glutarimide (PG) analogues have been developed as more stable and highly efficient cereblon binders.[8][9] These derivatives have been successfully incorporated into PROTACs, demonstrating potent degradation of target proteins like BET bromodomains.[9]
Comparative Performance of Cereblon Probes
The efficacy of these alternative probes can be quantitatively assessed through various biophysical and cellular assays. The table below summarizes key performance data for selected compounds compared to the benchmark IMiD, pomalidomide.
| Compound Class | Exemplar Compound | Target(s) | Binding Affinity (CRBN) | Cellular Potency (Degradation) | Key Features |
| IMiD | Pomalidomide | IKZF1, IKZF3 | IC50: ~1.2 µM (TR-FRET)[10] | Potent degrader of IKZF1/3 | Well-established clinical agent |
| CELMoD | Mezigdomide (CC-92480) | IKZF1, IKZF3 | High potency (greater than pomalidomide)[3] | More potent degradation of IKZF1/3 than pomalidomide[3] | Overcomes IMiD resistance[3] |
| CELMoD | Iberdomide (CC-220) | IKZF1, IKZF3 | IC50: ~0.15 µM (CRBN binding)[2] | Rapid degradation of IKZF1/3[2] | 20-fold higher binding affinity than lenalidomide[2] |
| Covalent Probe | EM12-SO2F | Covalent modification of His353 | Potent cellular engagement (NanoBRET)[5] | Irreversible inhibition of CRBN complex[5] | Novel mechanism of action |
| Phenyl-Glutarimide | PG PROTAC 4c (SJ995973) | BRD4 | High ligand efficiency (>0.48)[9] | BRD4 DC50 = 0.87 nM[9] | Improved chemical stability[9] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these probes involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the probe to cereblon alters its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates.
A typical experimental workflow to characterize a novel cereblon probe involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and selectivity.
Detailed Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is commonly used to quantify the binding affinity of a compound to cereblon in a high-throughput format.
-
Principle: The assay measures the competition between a test compound and a fluorescently labeled tracer for binding to a tagged cereblon protein. Binding of the tracer to the protein brings a donor fluorophore (on an antibody recognizing the tag) and an acceptor fluorophore (on the tracer) into proximity, resulting in a FRET signal. Unlabeled compounds that bind to cereblon will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing recombinant GST-tagged human cereblon protein, a thalidomide-red fluorescent tracer, and an anti-GST antibody labeled with a Europium cryptate donor.[11]
-
Add serial dilutions of the test compound to a 384-well low-volume white plate.
-
Dispense the reaction mixture into the wells containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible plate reader.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
2. NanoBRET™ Target Engagement Assay
This cell-based assay measures the engagement of a compound with cereblon in living cells.
-
Principle: The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged cereblon protein and a cell-permeable fluorescent tracer.[12] Compound binding to NanoLuc-CRBN displaces the tracer, causing a decrease in the BRET signal.
-
Protocol:
-
Seed HEK293T cells stably expressing NanoLuc®-CRBN in a 96-well plate.[12]
-
The following day, treat the cells with serial dilutions of the test compound.
-
Add the BODIPY™-lenalidomide tracer to all wells.[12]
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Incubate for a short period at room temperature.
-
Measure the BRET signal using a plate reader equipped with a 450 nm donor and 520 nm acceptor filter set.[12]
-
Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
-
3. Western Blotting for Protein Degradation
This standard technique is used to visualize and quantify the degradation of a specific target protein in cells following treatment with a cereblon-recruiting probe.
-
Protocol:
-
Plate cells (e.g., MM.1S for IKZF1/3 degradation) and treat with various concentrations of the test compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation (DC50).
-
The development of these alternative chemical probes is significantly expanding the toolkit for researchers studying cereblon biology and for drug developers seeking to harness the power of targeted protein degradation. The diverse chemical scaffolds and mechanisms of action offer the potential for more potent, selective, and safer therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclimids: Degron-inspired cereblon binders for targeted protein degradation. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to Validating Target Engagement of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. Lenalidomide-based PROTACs, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these molecules. A critical step in their development is the rigorous validation of target engagement – confirming that the PROTAC molecule effectively brings the target protein and the E3 ligase into proximity within the cell. This guide provides a comparative overview of key experimental methods to validate the target engagement of Lenalidomide-based PROTACs, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable assays for your research needs.
Mechanism of Action: The Ternary Complex
The fundamental mechanism of a Lenalidomide-based PROTAC hinges on the formation of a ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] Validating the formation and stability of this ternary complex is therefore a cornerstone of PROTAC development.
Caption: Mechanism of Lenalidomide-based PROTACs.
Comparative Analysis of Target Engagement Assays
Several orthogonal methods can be employed to validate target engagement, each with its own set of advantages and limitations. The choice of assay will depend on the specific research question, available resources, and the stage of PROTAC development.
| Assay | Principle | Throughput | Cellular Context | Key Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[3] | Low to Medium | Intact cells, cell lysates, tissues[3][4] | Change in protein thermal stability (ΔTm) |
| Co-Immunoprecipitation (Co-IP) | An antibody against the target protein is used to pull down interacting partners, including the E3 ligase in the presence of a PROTAC.[2] | Low | Cell lysates | Detection of co-precipitated E3 ligase by Western Blot |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand are in close proximity.[5][6] | High | Live cells | BRET ratio |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | FRET between a donor and acceptor fluorophore-labeled antibody or protein occurs upon ternary complex formation.[2][7] | High | In vitro, cell lysates | TR-FRET ratio |
| Fluorescence Polarization (FP) | The change in polarization of a fluorescently labeled ligand is measured upon binding to a larger protein.[8] | High | In vitro | Change in millipolarization (mP) |
| Mass Spectrometry (MS)-based Proteomics | Unbiased identification and quantification of proteins that are degraded or interact with the PROTAC.[9][10] | Low | Cell lysates | Changes in protein abundance |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if the PROTAC engages with the target protein in a cellular environment by measuring changes in its thermal stability.[3]
Methodology:
-
Cell Treatment: Treat intact cells with the Lenalidomide-based PROTAC at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).[11]
-
Heating: Aliquot the treated cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western Blotting or mass spectrometry to quantify the amount of the target protein remaining at each temperature.[3]
-
Data Analysis: Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and CRBN E3 ligase.[2]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a negative control PROTAC (one that does not bind the target or CRBN).[12]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[12]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein that is coupled to protein A/G beads.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[12]
-
Elution and Detection: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western Blotting using antibodies against the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated sample indicates ternary complex formation.
Caption: Co-Immunoprecipitation (Co-IP) Workflow.
NanoBRET™ Target Engagement Assay
Objective: To quantify the engagement of a PROTAC with its target protein in live cells in real-time.[5][6]
Methodology:
-
Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Add the PROTAC at various dilutions to the cells, followed by a cell-permeable fluorescent tracer that binds to the target protein.[1]
-
Incubation: Incubate the cells at 37°C to allow for PROTAC binding.
-
Detection: Add the Nano-Glo® substrate and measure both luminescence and the filtered fluorescence.
-
Data Analysis: Calculate the BRET ratio (fluorescence/luminescence). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and therefore target engagement.
Addressing Off-Target Effects and Neosubstrate Degradation
A crucial aspect of validating Lenalidomide-based PROTACs is assessing off-target effects. Unbiased quantitative proteomics is the gold standard for identifying proteins that are unintentionally degraded.[9] Modifications to the Lenalidomide scaffold can be explored to reduce the degradation of known "neosubstrates" of CRBN, such as IKZF1 and IKZF3, if their degradation is not the intended therapeutic outcome.[13][14]
Conclusion
Validating the target engagement of Lenalidomide-based PROTACs is a multifaceted process that requires a combination of orthogonal assays. By employing a strategic workflow that includes biophysical, cellular, and proteomic approaches, researchers can build a robust data package to support the development of novel and highly specific protein-degrading therapeutics. The selection of methods should be guided by the specific research objectives, available instrumentation, and the developmental stage of the PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Photo-Affinity Labeling vs. Click Chemistry for Target Identification
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule's protein targets is a critical step in understanding its mechanism of action and potential off-target effects. Among the powerful techniques employed for this purpose, Photo-Affinity Labeling (PAL) and Click Chemistry-based strategies stand out for their ability to covalently capture and identify protein interactors directly in complex biological systems. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their target identification studies.
Principles at a Glance
Photo-Affinity Labeling (PAL) is a technique that utilizes a chemical probe equipped with a photoreactive group (e.g., diazirine, benzophenone, or aryl azide).[1][2] Upon exposure to UV light, this group becomes highly reactive, forming a covalent bond with nearby molecules, ideally the target protein to which the probe is bound.[3][4] The probe also typically contains a reporter tag, such as biotin or a fluorophore, for subsequent detection and enrichment.
Click Chemistry , in the context of target identification, most commonly refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction is used to ligate a reporter tag to a probe that has already bound to its target.[5][6] This approach is often integrated with other labeling strategies, including PAL and Activity-Based Protein Profiling (ABPP). ABPP utilizes probes that covalently react with the active sites of specific enzyme families.[7][8][9]
It is important to note that PAL and click chemistry are not always mutually exclusive; in fact, they are often used in tandem. A common strategy involves a PAL probe designed with a "clickable" handle (an alkyne or azide), allowing for the subsequent attachment of a reporter tag via click chemistry after the photocrosslinking step.[4][10] This modular approach offers several advantages, as detailed in the comparison below.
Quantitative and Qualitative Comparison
The following table summarizes the key features, advantages, and limitations of traditional PAL (with a pre-attached reporter tag) versus a click chemistry-based approach, often exemplified by Activity-Based Protein Profiling with a clickable probe (CC-ABPP).
| Feature | Photo-Affinity Labeling (PAL) with Pre-attached Reporter | Click Chemistry-Based Approach (e.g., CC-ABPP) |
| Principle of Covalent Bond Formation | UV-induced activation of a photoreactive group (e.g., diazirine, benzophenone) forms a covalent bond with proximal amino acid residues.[1] | Covalent bond formation is typically mediated by a reactive "warhead" on the probe that targets specific nucleophilic residues in an enzyme's active site.[7][8] |
| Probe Design | A single molecule contains the ligand, photoreactive group, and a reporter tag (e.g., biotin).[7] | The probe contains the ligand and a reactive group, plus a small bioorthogonal handle (alkyne or azide). The reporter tag is added in a separate step.[9][11] |
| Cell Permeability | Can be limited due to the bulky reporter tag, often necessitating the use of cell lysates for in vitro labeling.[11] | Probes are generally smaller and more cell-permeable, allowing for efficient in situ and in vivo labeling.[5][9] |
| Labeling Efficiency | Can be variable and is dependent on the efficiency of photocrosslinking, which can be low. Non-specific labeling is a significant concern.[8][12] | Click chemistry reactions are highly efficient and specific. However, the initial labeling by the probe is dependent on the reactivity of the target enzyme's active site.[6] |
| Signal-to-Noise Ratio | Potentially lower due to non-specific binding and crosslinking of the probe to abundant, non-target proteins.[8] | Generally higher signal-to-noise ratio due to the two-step labeling process which reduces background from non-specific interactions. |
| Versatility | Broadly applicable to any protein-ligand interaction, as it does not depend on the functional state of the target.[13] | Primarily targets enzymes or proteins with reactive residues, providing information about the functional state of the target.[7][13] |
| Off-Target Identification | Can identify off-targets, but distinguishing them from non-specific background can be challenging.[7] | Can effectively profile entire enzyme families and identify off-targets within those families.[8] |
| Experimental Workflow | One-step labeling (incubation and UV irradiation) followed by enrichment and analysis.[3] | Two-step process: probe labeling in live cells or lysates, followed by cell lysis (if applicable) and click chemistry reaction to attach the reporter tag.[11] |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for both photo-affinity labeling and a click chemistry-based target identification strategy.
Photo-Affinity Labeling (PAL) Workflow
// Styling A, B, C, D, E, F, G { color="#5F6368"; } edge [color="#34A853"]; } .dot Caption: Workflow for Photo-Affinity Labeling (PAL) Target Identification.
Detailed Experimental Protocol: Photo-Affinity Labeling
This protocol provides a general framework for a PAL experiment.[3][14]
-
Probe Incubation:
-
For live cells, seed cells and grow to 80-90% confluency. Treat cells with the PAL probe at a predetermined optimal concentration and incubate for a specified time to allow for target binding.
-
For cell lysates, prepare the lysate and incubate with the PAL probe.
-
-
UV Crosslinking:
-
Irradiate the samples with UV light (e.g., 365 nm) on ice for a predetermined duration to activate the photoreactive group and induce covalent crosslinking.
-
-
Cell Lysis (for live-cell experiments):
-
After irradiation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated beads (for biotinylated probes) to capture the probe-labeled proteins.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by denaturing the proteins).
-
-
Proteomic Analysis:
-
Prepare the eluted proteins for analysis by techniques such as SDS-PAGE followed by Western blotting or in-gel digestion and identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Click Chemistry-Based Target Identification (CC-ABPP) Workflow
// Styling A, B, C, D, E, F, G { color="#5F6368"; } edge [color="#4285F4"]; } .dot Caption: Workflow for Click Chemistry-Based Target ID (e.g., CC-ABPP).
Detailed Experimental Protocol: Click Chemistry in Cell Lysate
This protocol outlines a general procedure for a click chemistry reaction in a cell lysate following labeling with an alkyne-containing probe.[11]
-
Probe Labeling:
-
Treat live cells or cell lysate with the alkyne-functionalized probe (e.g., an activity-based probe) for a specified duration.
-
-
Cell Lysis (if labeling was performed in live cells):
-
Harvest and lyse the cells in a buffer that does not contain primary amines (e.g., PBS or HEPES, avoid Tris).[5]
-
-
Click Reaction Cocktail Preparation:
-
Prepare a fresh click reaction cocktail. For a typical reaction, this may include:
-
Azide-biotin reporter tag
-
Copper(II) sulfate (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.
-
-
-
Click Reaction:
-
Add the click reaction cocktail to the cell lysate.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins to remove excess click chemistry reagents. This can be done using a methanol/chloroform/water precipitation method.
-
-
Affinity Purification:
-
Resuspend the protein pellet and proceed with affinity purification using streptavidin beads as described in the PAL protocol.
-
-
Washing, Elution, and Analysis:
-
Follow the same procedures for washing, elution, and proteomic analysis as outlined in the PAL protocol.
-
Conclusion
Both photo-affinity labeling and click chemistry-based strategies are powerful tools for target identification, each with its own set of strengths and weaknesses. The choice between these methods, or a combination thereof, will depend on the specific research question, the properties of the small molecule, and the nature of its interaction with its target.
PAL offers broad applicability for capturing any type of protein-ligand interaction. In contrast, click chemistry-based approaches, particularly when combined with activity-based probes, provide a more targeted and often cleaner method for identifying the functional targets of a small molecule, especially within specific enzyme classes. The modularity and improved cell permeability of clickable probes represent a significant advancement in the field. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best advance their drug discovery and chemical biology programs.
References
- 1. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quantitative Proteomics for Validating On-Target Protein Degradation
For researchers, scientists, and drug development professionals, the precise validation of on-target protein degradation is a cornerstone in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of quantitative proteomics-based methodologies against other alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable validation strategy.
Targeted protein degradation (TPD) is a revolutionary therapeutic approach that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Molecules like PROTACs act as bifunctional linkers, bringing a target protein into proximity with an E3 ubiquitin ligase, which leads to the ubiquitination of the target and its subsequent degradation by the proteasome.[2][3] Rigorous and quantitative validation of on-target efficacy and selectivity is paramount in the development of these novel therapeutics.[2] While traditional methods like Western blotting offer initial insights, mass spectrometry-based proteomics has emerged as a powerful and comprehensive alternative for a global and unbiased view of a degrader's effects.[2][4]
Comparing the Tools of the Trade: A Quantitative Look
| Feature | Mass Spectrometry (Proteomics) | Western Blotting |
| Principle | Unbiased identification and quantification of peptides from digested proteins.[4] | Antibody-based detection of a specific protein separated by size.[4] |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously.[4] | Semi-quantitative or quantitative measurement of a single target protein.[4] |
| On-Target Validation | High-throughput and highly accurate quantification of the target protein. | Confirmation of target degradation and assessment of dose- and time-dependency.[6] |
| Off-Target Analysis | Global proteome coverage allows for the unbiased identification of unintended protein degradation.[6][7] | Requires a specific antibody for each suspected off-target protein.[7] |
| Throughput | High, with the ability to multiplex samples using isobaric tags (e.g., TMT).[3] | Low to medium, typically analyzing one protein per blot. |
| Sensitivity | High, especially with targeted proteomics approaches.[8] | Variable, dependent on antibody quality. |
| Reproducibility | High, particularly with isotope labeling methods.[9] | Can be variable between experiments. |
| Cost | Higher initial instrument cost, but can be cost-effective for large-scale studies.[9] | Lower initial setup cost. |
In-Depth Comparison of Quantitative Proteomics Techniques
Within mass spectrometry-based proteomics, several quantitative strategies can be employed to validate on-target protein degradation. The main approaches are proteome-wide (or global) proteomics and targeted proteomics.[2]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Tandem Mass Tag (TMT) Proteomics | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities provide quantitative information.[3][10] | - High multiplexing capacity (up to 18 samples simultaneously).[10] - High precision and accuracy.[6] - Provides global proteome coverage.[6] | - Can be expensive. - Potential for ratio compression. | - Assessing on-target and off-target effects of a degrader across the entire proteome.[6] - High-throughput screening of degrader candidates. |
| Label-Free Quantification (LFQ) | The relative amount of proteins is determined by comparing the signal intensities of their corresponding peptides or by counting the number of identified spectra for each protein across different samples.[11][12] | - No need for chemical or metabolic labeling.[6] - Cost-effective for large numbers of samples.[9] - Unbiased and provides global proteome coverage.[6] | - Lower precision and accuracy compared to label-based methods.[6] - Data analysis can be complex.[6] - Missing values can be an issue for low-abundance proteins.[6] | - Initial screening experiments. - Studies where labeling is not feasible. |
| Targeted Proteomics (e.g., PRM) | Focuses on quantifying a predefined set of proteins with high sensitivity and specificity by selectively monitoring specific peptides.[2][8] | - High sensitivity and specificity.[2] - High accuracy and reproducibility.[8] - Can provide absolute quantification with the use of stable isotope-labeled standards.[8] | - Requires prior knowledge of the target proteins and their proteotypic peptides. - Lower throughput for protein discovery compared to global proteomics. | - Validating the degradation of a specific target protein and its known interactors.[2] - Pharmacodynamic biomarker monitoring.[1] |
Experimental Protocols
TMT-Based Proteome-Wide Analysis
This protocol provides a general workflow for TMT-based quantitative proteomics to assess the global effects of a PROTAC.[2]
-
Cell Culture and Treatment: Culture cells to the desired confluence. Treat cells with the degrader at various concentrations and time points, including a vehicle control (e.g., DMSO).[2]
-
Sample Preparation:
-
Protein Digestion and Labeling:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Process the raw MS data using software like Proteome Discoverer or MaxQuant.[2]
-
Identify peptides and proteins by searching against a relevant protein database.[2]
-
Quantify the relative abundance of proteins based on the reporter ion intensities.[6]
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.[6]
-
PRM-Based Targeted Analysis
This protocol outlines a workflow for the targeted quantification of a specific protein of interest using Parallel Reaction Monitoring (PRM).[2]
-
Sample Preparation: Prepare cell lysates and digest proteins as described in the TMT protocol.[2]
-
Peptide Selection and Method Development:
-
Mass Spectrometry Analysis: Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer.[2]
-
Data Analysis:
-
Extract the fragment ion chromatograms for the selected target peptides.
-
Calculate the area under the curve for each fragment ion to determine the peptide abundance.
-
Normalize the data to a loading control or an internal standard.
-
Western Blotting
A standard method for initial validation of protein degradation.[4]
-
Sample Preparation: Treat cells with the degrader and a vehicle control, then lyse the cells and quantify the total protein.[7][13]
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Visualizing the Process
Diagrams are invaluable for conceptualizing complex biological pathways and experimental workflows.[4]
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Caption: General workflow for quantitative proteomics analysis.
References
- 1. Targeted Protein Degradation | Biognosys [biognosys.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. New label-free methods for protein relative quantification applied to the investigation of an animal model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating the Proteome: A Comprehensive Proteomics Glossary | Technology Networks [technologynetworks.com]
- 11. Label-free quantification - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Linker Selection for Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal determinant of their therapeutic success. As heterobifunctional molecules, PROTACs consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone in the design of many PROTACs. The linker, however, is not merely a passive spacer; its composition, length, and attachment point are paramount in dictating the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1]
This guide provides an objective comparison of different linker types used in Lenalidomide-based PROTACs, supported by experimental data and detailed methodologies to inform the rational design of potent and selective protein degraders.
Performance Comparison: The Impact of the Linker on Degradation Efficiency
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—typically falling into categories such as polyethylene glycol (PEG) or alkyl chains—can significantly influence these parameters. While direct head-to-head comparisons for a series of Lenalidomide-based PROTACs with systematically varied linkers are not extensively available in the public domain, data from closely related thalidomide and pomalidomide-based PROTACs provide valuable insights into the principles of linker optimization.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | Alkyl | BRD4 | 15 | >95 | [1] |
| PROTAC 2 | Lenalidomide | Not Specified | BRD4 | pM range | >90 | [1] |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >90 | [2] |
Note: The data indicates that both thalidomide and lenalidomide-based PROTACs can achieve high degradation efficiency. The use of a PEG linker in the pomalidomide-based PROTAC ARV-825 resulted in sub-nanomolar potency, highlighting the potential benefits of this linker type.
Physicochemical Properties: A Balancing Act
The linker's composition profoundly affects a PROTAC's physicochemical properties, such as solubility and cell permeability, which are critical for its biological activity.
Table 2: Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers
| PROTAC ID | Linker Composition | Aqueous Solubility (mg/L) | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl-based | Low but sufficient | 0.8 |
| PROTAC 2 | Alkyl-ether | Low but sufficient | 0.3 |
| PROTAC 3 | Alkyl-based | Low but sufficient | 0.1 |
Data adapted from a study on thalidomide-derivative-based PROTACs targeting BRD4.[3][4] This data illustrates that even with similar warheads and E3 ligase ligands, variations in the linker can lead to significant differences in permeability.
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of Lenalidomide-based PROTACs, it is crucial to visualize the underlying biological mechanisms and the experimental procedures used for their characterization.
Caption: Mechanism of CRBN-mediated protein degradation by a Lenalidomide-based PROTAC.
Caption: Generalized workflow for determining target protein degradation.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. The following are detailed methodologies for key experiments cited in the comparison of Lenalidomide-based PROTACs.
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment and to determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate with a lipid-infused artificial membrane)
-
96-well acceptor plate
-
Test PROTAC compound
-
Phosphate buffer saline (PBS)
-
Organic solvent (e.g., dodecane)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter plate with the lipid/organic solvent mixture and allow the solvent to evaporate.
-
Solution Preparation: Prepare a donor solution of the PROTAC in PBS and a fresh acceptor solution of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate.
-
Compound Addition: Add the donor solution to the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The permeability coefficient is then calculated.
Conclusion
The choice of linker is a critical, empirical process in the development of effective Lenalidomide-based PROTACs. While general trends suggest that PEG linkers can enhance solubility and in some cases potency, and alkyl linkers may offer advantages in permeability, the optimal linker is highly dependent on the specific target protein and the overall architecture of the PROTAC. The data and protocols presented in this guide provide a foundational framework for researchers to systematically explore the structure-activity relationship of PROTAC linkers and to design next-generation protein degraders with enhanced potency and selectivity.
References
Confirming "Who's Who": A Guide to Orthogonal Methods for Target Identification
In the complex world of drug discovery, confidently identifying the specific molecular target of a potential therapeutic is paramount. Relying on a single experimental method can lead to misleading results and costly dead ends. This guide provides a comparative overview of key orthogonal methods used to confirm target identification, offering researchers, scientists, and drug development professionals a framework for robust target validation.
The principle of orthogonality in target identification involves using multiple, independent experimental approaches that rely on different physical and biological principles. Concordance of results across these distinct methods significantly increases the confidence that the identified molecule is the true biological target responsible for the observed therapeutic effect. This guide will delve into three powerful and commonly employed orthogonal approaches: genetic, biophysical, and proteomic methods.
At a Glance: Comparison of Orthogonal Target Identification Methods
To facilitate a clear understanding of the strengths and weaknesses of each approach, the following table summarizes key quantitative and qualitative parameters.
| Method Category | Specific Technique | Principle | Throughput | Key Quantitative Output | Typical Application |
| Genetic | CRISPR/Cas9 Screening | Gene knockout leading to a change in phenotype (e.g., drug resistance/sensitivity) | High | Gene enrichment/depletion scores | Unbiased, genome-wide identification of essential genes for a drug's activity. |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Medium to High | Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF) EC50. | Confirmation of direct target engagement in a cellular environment. |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Medium | Association (ka) and dissociation (kd) rate constants, and equilibrium dissociation constant (KD). | In vitro characterization of binding kinetics and affinity. |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution. | Low | Equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding. | In vitro thermodynamic characterization of binding. |
| Proteomic | Affinity Purification-Mass Spectrometry (AP-MS) | A "bait" molecule (e.g., a drug derivative) is used to pull down its interacting proteins from a cell lysate for identification by mass spectrometry. | Medium | Enriched protein identification and quantification (e.g., spectral counts, fold change). | Identification of direct and indirect binding partners of a molecule. |
In Detail: Experimental Protocols
Robust and reproducible experimental design is critical for successful target identification. Below are detailed protocols for the key orthogonal methods discussed.
Genetic Method: CRISPR/Cas9 Knockout Screen
CRISPR/Cas9-based genetic screens are a powerful tool for identifying genes that are essential for the activity of a compound. The principle is that knocking out the true target of a cytotoxic compound will lead to cell survival in the presence of the compound.
Experimental Protocol:
-
Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a Cas9-expressing cell line via lentiviral transduction at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.
-
Initial Cell Population (T0): A sample of the transduced cells is collected to determine the initial representation of each sgRNA.
-
Drug Treatment: The remaining cells are split into two populations: one treated with the vehicle (e.g., DMSO) and the other with the experimental compound at a concentration that causes significant but not complete cell death (e.g., IC50).
-
Cell Culture and Harvesting: The cells are cultured for a sufficient period to allow for the phenotypic effects of gene knockout and drug treatment to manifest (typically 14-21 days).
-
Genomic DNA Extraction: Genomic DNA is extracted from the T0, vehicle-treated, and drug-treated cell populations.
-
sgRNA Sequencing: The sgRNA sequences are amplified from the genomic DNA by PCR and sequenced using next-generation sequencing (NGS).
-
Data Analysis: The frequency of each sgRNA in the drug-treated sample is compared to the vehicle-treated and T0 samples. Genes whose sgRNAs are significantly enriched in the drug-treated population are considered potential targets.
Biophysical Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that allows for the direct assessment of target engagement in a cellular context.
Experimental Protocol:
1. Melt Curve (Tagg) Determination:
-
Cell Treatment: Treat cultured cells with either the compound of interest or a vehicle control.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble target protein in the supernatant at each temperature by Western blot or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melting temperature (Tm) to a higher temperature in the presence of the compound indicates target stabilization.
2. Isothermal Dose-Response Fingerprint (ITDRF):
-
Cell Treatment: Treat cells with a serial dilution of the compound.
-
Heating: Heat all samples at a single, fixed temperature determined from the melt curve experiment (a temperature where there is a significant difference in protein solubility between the treated and untreated samples).
-
Analysis: Perform cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.
Proteomic Method: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying proteins that directly bind to a small molecule.
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of the compound of interest ("bait") that is immobilized on a solid support (e.g., beads) or tagged with a capture moiety (e.g., biotin).
-
Cell Lysis: Prepare a protein lysate from the cells of interest.
-
Affinity Pulldown: Incubate the cell lysate with the bait-conjugated beads to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the bait pulldown to those from a control pulldown (e.g., with beads alone or with an inactive analog of the compound) to identify specifically enriched proteins.
Visualizing the Workflow and Logic
To better illustrate the interplay of these orthogonal methods and the underlying biological context, the following diagrams are provided.
Caption: Workflow for orthogonal target identification and validation.
Caption: Example of a simplified signaling pathway (MAPK pathway).
Caption: Logical flow for target validation using orthogonal methods.
By employing a multi-faceted approach that combines genetic, biophysical, and proteomic methods, researchers can build a strong, evidence-based case for the identification and validation of novel drug targets, ultimately increasing the probability of success in the drug discovery pipeline.
The Strategic Advantage of Lenalidomide 4'-alkyl-C3-azide in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy, selectivity, and synthetic accessibility of Proteolysis Targeting Chimeras (PROTACs). Among the most widely utilized recruiters of the Cereblon (CRBN) E3 ligase, Lenalidomide 4'-alkyl-C3-azide has emerged as a particularly advantageous building block for researchers in drug discovery. This guide provides an objective comparison of this compound with other CRBN ligands, supported by experimental data, detailed methodologies, and visual workflows to empower researchers in their PROTAC design and development.
The primary advantage of this compound lies in its chemical functionality. The terminal azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and modular synthesis of PROTAC libraries with diverse linkers and target-binding moieties, accelerating the drug discovery process. While direct head-to-head comparisons of degradation efficacy with identically linked PROTACs are sparse in the literature, we can infer performance from studies on lenalidomide-based PROTACs and compare them to those derived from other CRBN ligands like pomalidomide and thalidomide.
Quantitative Performance Comparison of CRBN Ligand-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present a comparative summary of the performance of PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4), utilizing different CRBN ligands.
Disclaimer: The data presented below is compiled from various sources and represents the performance of different PROTAC molecules. It is intended for illustrative comparison and does not reflect a direct head-to-head study of the CRBN ligands within the same molecular framework.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| CRBN Ligand Base | Representative PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | dBET1-L | BRD4 | HL-60 | 3.0 | >95 | [1][2] |
| Pomalidomide | ARV-825 | BRD4 | RS4;11 | <1 | >98 | [2] |
| Thalidomide | PROTAC 3 | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [3] |
Table 2: Binding Affinity of Parent CRBN Ligands
| CRBN Ligand | Binding Affinity (Kd) to CRBN (nM) | Method |
| Lenalidomide | ~178 | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~250 | Isothermal Titration Calorimetry (ITC) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the experimental steps involved in evaluating these molecules, the following diagrams have been generated.
References
A Head-to-Head Comparison of E3 Ligase Warheads for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase and its corresponding ligand, or "warhead," is a critical decision in the design of effective Proteolysis Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential.[1] While the human genome encodes over 600 E3 ligases, a select few have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2][3]
This guide provides an objective comparison of the performance of commonly used E3 ligase warheads, supported by experimental data. It also offers detailed methodologies for key evaluation assays and visual representations of the underlying biological and experimental frameworks to aid researchers in making informed decisions for their targeted protein degradation campaigns.
The Central Role of E3 Ligase Warheads in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (the "warhead"), and a linker connecting the two.[4][5][6] The E3 ligase warhead's primary function is to hijack an E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.[1] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a crucial determinant of successful protein degradation.[1][7] The choice of the E3 ligase warhead significantly impacts the stability and conformation of this ternary complex.[1]
Comparative Performance of E3 Ligase Warheads
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase.[7] The stability and cooperativity of the ternary complex are critical.[2] The following sections provide a comparative overview of the most prominently used E3 ligase warheads.
Cereblon (CRBN) Warheads
CRBN is a widely expressed E3 ligase, and its recruitment by PROTACs has shown significant clinical promise.[8] Warheads for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2][5][8]
| Warhead (Ligand) | Binding Affinity (Ki to CRBN) | Key Characteristics |
| Pomalidomide | Strongest | High binding affinity may lead to more potent degradation. Known to induce degradation of neosubstrates like IKZF1 and IKZF3.[9] |
| Lenalidomide | Intermediate | Also a "molecular glue" that can induce neosubstrate degradation.[9] |
| Thalidomide | Weaker | The foundational molecule for CRBN-based PROTACs.[2] |
| E3 Ligase Ligand 9 | Weakest | Does not induce the degradation of the neosubstrate IKZF3, suggesting it may be a more selective CRBN recruiter.[9] |
Advantages of CRBN Warheads:
-
Well-established chemistry and readily available synthetic building blocks.[2]
-
PROTACs using these warheads often exhibit favorable drug-like properties, including better cell permeability and oral bioavailability compared to more peptidic VHL ligands.[2]
-
Have demonstrated high degradation efficiency for a broad array of target proteins.[2]
Disadvantages of CRBN Warheads:
-
Can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3), which can lead to immunomodulatory effects or off-target toxicity.[2][9]
Von Hippel-Lindau (VHL) Warheads
VHL is another extensively utilized E3 ligase in PROTAC design.[10] VHL warheads are peptidomimetic and are rationally designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[8]
Advantages of VHL Warheads:
-
High potency and degradation efficiency have been demonstrated for many targets.[2]
-
The availability of inactive epimers (e.g., chloro-substituted versions) can serve as valuable negative controls in experiments to confirm the mechanism of action.[2]
-
The peptidic scaffold offers multiple points for chemical modification, allowing for fine-tuning of PROTAC properties.[2]
Disadvantages of VHL Warheads:
-
Generally exhibit poorer drug-like properties, such as lower cell permeability and oral bioavailability, compared to CRBN ligands.[2]
-
Can be more challenging to synthesize.
Murine Double Minute 2 (MDM2) Warheads
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[11][12][13] MDM2-recruiting PROTACs can offer a dual mechanism of action by degrading a target protein while also stabilizing p53.[8] Warheads for MDM2 are often based on the nutlin scaffold.[8]
Advantages of MDM2 Warheads:
-
Can provide a synergistic anti-cancer effect by simultaneously degrading an oncogenic protein and stabilizing the p53 tumor suppressor.[2]
-
May offer an alternative for targets that are resistant to degradation via CRBN or VHL-based PROTACs.[2]
Disadvantages of MDM2 Warheads:
-
The p53-stabilizing effect may not be desirable in all therapeutic contexts.
-
Less commonly used than CRBN and VHL warheads, with a smaller body of literature to guide their application.[2]
Covalent E3 Ligase Warheads
An emerging area of research is the development of covalent E3 ligase warheads. These ligands form a covalent bond with the E3 ligase, which can lead to prolonged target degradation and enhanced pharmacodynamic effects.[14] For example, a fluorosulfate warhead has been used to develop a covalent CRBN-based PROTAC that engages histidine 353 in the sensor loop of the E3 ligase.[14] Covalent warheads targeting specific amino acid residues like cysteine, lysine, and methionine are also being explored.[15][16]
Advantages of Covalent Warheads:
-
Can enhance degradation efficiency and expand the scope of addressable targets.[14]
-
May lead to more durable and prolonged pharmacodynamic effects.[14]
Disadvantages of Covalent Warheads:
-
Potential for off-target reactivity and increased complexity in pharmacology.[14]
-
The development of selective covalent warheads for E3 ligases is still in its early stages.[17]
Experimental Protocols for Evaluating E3 Ligase Warhead Performance
A rigorous evaluation of E3 ligase warhead performance requires a series of well-designed experiments to assess binding affinity, ternary complex formation, and cellular degradation.
Binding Affinity Assays
Objective: To determine the binding affinity (KD) of the E3 ligase warhead (or the full PROTAC) to the purified E3 ligase.[8]
a) Surface Plasmon Resonance (SPR) [18]
-
Materials: SPR instrument, sensor chip, purified recombinant E3 ligase, E3 ligase warhead/PROTAC, running buffer.
-
Procedure:
-
Immobilize the purified E3 ligase onto the sensor chip surface.
-
Prepare a series of dilutions of the E3 ligase warhead/PROTAC in running buffer.
-
Flow the different concentrations of the analyte over the immobilized E3 ligase and measure the binding response.
-
Regenerate the sensor surface between injections.
-
Fit the data to a suitable binding model to determine the KD.
-
b) Isothermal Titration Calorimetry (ITC) [1]
-
Materials: ITC instrument, purified recombinant E3 ligase, E3 ligase warhead/PROTAC, titration buffer.
-
Procedure:
-
Place the purified E3 ligase solution in the sample cell of the ITC instrument.
-
Load the E3 ligase warhead/PROTAC solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
Integrate the heat peaks and fit the data to a binding isotherm to determine the KD, enthalpy (ΔH), and stoichiometry (n) of binding.
-
Cellular Degradation Assays
Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC incorporating the E3 ligase warhead.
a) Western Blotting [1][7][18][19][20][21]
-
Materials: Cell line of interest, multi-well plates, PROTAC compound, cell lysis buffer, antibodies (primary against the target protein and a loading control, HRP-conjugated secondary), SDS-PAGE equipment, transfer system, chemiluminescent substrate, and imaging system.
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[21] Include a vehicle control.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[21]
-
-
Materials: Cell line endogenously expressing a HiBiT-tagged target protein, 96-well plates, PROTAC compound, HiBiT lytic detection reagent, luminometer.
-
Procedure:
-
Seed the HiBiT-tagged cells in 96-well plates.
-
Treat the cells with a serial dilution of the PROTAC for a desired time.
-
Add the HiBiT lytic detection reagent to the wells.
-
Incubate to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the extent of degradation.
-
Ternary Complex Formation Assays
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[18]
a) Surface Plasmon Resonance (SPR) [1]
-
Procedure:
-
Immobilize the E3 ligase on the sensor chip.
-
To assess cooperativity, prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface and measure the binding response.
-
An enhanced binding response in the presence of both the target protein and the PROTAC indicates the formation of a ternary complex.
-
b) Isothermal Titration Calorimetry (ITC) [1]
-
Procedure:
-
Determine the binary binding affinities of the PROTAC to the E3 ligase and the target protein separately.
-
For the ternary binding experiment, prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed complex.
-
The resulting thermogram will reflect the binding of the PROTAC to the binary complex, providing insights into the thermodynamics of ternary complex formation.
-
Conclusion
The selection of an E3 ligase warhead is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[2] CRBN and VHL warheads remain the most widely used, each offering a distinct profile of advantages and limitations. While CRBN-based PROTACs often possess superior drug-like properties, VHL-based degraders can provide high potency.[2] MDM2 and other emerging E3 ligase warheads, including covalent options, present unique opportunities for synergistic activities or for targeting proteins that are resistant to degradation by the more common E3 ligases.[2] A thorough evaluation using the experimental protocols outlined in this guide will enable researchers to select the most appropriate E3 ligase warhead to advance their targeted protein degradation programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studentships for October 2026 entry | Research groups | Imperial College London [imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Chemical Proteomics Hits: A Comparative Analysis of Orthogonal Methods
For researchers, scientists, and drug development professionals, the identification of potential protein targets of a small molecule through chemical proteomics is a critical step in drug discovery and chemical biology. However, these initial "hits" from mass spectrometry-based approaches require rigorous validation to confirm true target engagement and biological relevance. This guide provides an objective comparison of three key orthogonal validation methods: Cellular Thermal Shift Assay (CETSA)/Thermal Proteome Profiling (TPP), Genetic Knockdown/Knockout, and Biochemical Pull-Down Assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The journey from a chemical proteomics hit to a validated drug target is a multi-step process that necessitates the use of independent, or orthogonal, validation techniques. These methods are crucial for confirming that the observed interaction between a small molecule and a protein is specific, occurs within the complex environment of a living cell, and is responsible for the desired biological effect. This guide will delve into the principles, protocols, and data outputs of three widely-used validation strategies.
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)
CETSA and its proteome-wide extension, TPP, are powerful methods for confirming target engagement in a cellular and physiological context.[1][2][3][4][5] The core principle is that the binding of a small molecule to its target protein confers thermal stability, leading to a shift in the protein's melting temperature.[1][2] This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells.[4]
Comparative Data:
| Feature | Cellular Thermal Shift Assay (CETSA) | Thermal Proteome Profiling (TPP) |
| Principle | Ligand binding increases the thermal stability of the target protein.[1] | Proteome-wide assessment of changes in protein thermal stability upon ligand binding.[5] |
| Throughput | Can be adapted to high-throughput formats (e.g., 384-well).[3] | Lower throughput, typically analyzing a smaller number of conditions. |
| Readout | Western Blot, ELISA, or other immunoassays for a specific target. | Quantitative mass spectrometry to identify and quantify thousands of proteins.[5] |
| Scope | Targeted, focuses on one or a few pre-selected proteins. | Unbiased, proteome-wide analysis of on- and off-targets.[5] |
| Key Output | Thermal shift (ΔTm) for the target protein. | A list of proteins with significant thermal shifts, indicating potential targets and off-targets. |
Experimental Protocol: Western Blot-based CETSA
This protocol outlines a typical Western Blot-based CETSA experiment to validate the interaction between a compound and its target protein.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line) to approximately 80% confluency.
-
Treat the cells with the desired concentration of the test compound or vehicle (e.g., DMSO) for a specified duration (e.g., 1-2 hours) in culture.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells through a method that preserves protein interactions, such as freeze-thaw cycles or gentle sonication.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Apply a temperature gradient to the samples using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Immediately cool the samples to 4°C for 3 minutes to halt denaturation.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations across all samples.
-
Analyze the abundance of the target protein in each sample by Western Blot using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment condition (compound vs. vehicle), plot the normalized band intensity against the corresponding temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates target stabilization and therefore, target engagement.
-
Workflow Diagram:
Genetic Knockdown (siRNA) and Knockout (CRISPR-Cas9)
Genetic methods provide an orthogonal approach to validate target engagement by assessing the biological consequences of removing the target protein. If a small molecule's effect is truly mediated by its proposed target, then reducing or eliminating the expression of that target should abolish or significantly diminish the compound's activity.
-
siRNA (small interfering RNA) knockdown transiently reduces the expression of a target gene by degrading its messenger RNA (mRNA).[6][7] This method is relatively quick and allows for the analysis of essential genes where a complete knockout might be lethal.[6][7]
-
CRISPR-Cas9 knockout permanently disrupts a gene at the DNA level, leading to a complete and heritable loss of protein expression.[8][9][10] This provides a more definitive validation of target dependency.
Comparative Data:
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Principle | Post-transcriptional gene silencing via mRNA degradation.[7] | Gene editing at the genomic level to create a functional knockout.[9][10] |
| Effect | Transient reduction in protein expression. | Permanent loss of protein expression.[10] |
| Timeframe | Relatively rapid (days). | Longer, requires generation and selection of stable cell lines (weeks to months). |
| Off-target effects | Can have off-target effects by silencing unintended mRNAs. | Potential for off-target gene editing. |
| Applications | Useful for studying essential genes and for rapid validation.[6] | "Gold standard" for definitive target validation. |
Experimental Protocol: siRNA Knockdown Validation
This protocol describes how to use siRNA to validate that the cytotoxic effect of a compound is dependent on its target protein.
-
siRNA Transfection:
-
Seed cells in a multi-well plate at a density that will allow for optimal transfection and subsequent assays.
-
Prepare two sets of transfections: one with an siRNA targeting the gene of interest and another with a non-targeting control siRNA.
-
Use a suitable transfection reagent to deliver the siRNAs into the cells according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
-
Confirmation of Knockdown:
-
Harvest a subset of the transfected cells to confirm the knockdown efficiency.
-
Analyze the protein levels of the target by Western Blot or the mRNA levels by quantitative real-time PCR (qRT-PCR). A significant reduction in the target protein/mRNA level in the cells transfected with the target-specific siRNA compared to the non-targeting control confirms successful knockdown.
-
-
Compound Treatment and Phenotypic Assay:
-
Treat the remaining transfected cells (both target siRNA and control siRNA) with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a period relevant to the compound's mechanism of action (e.g., 24-72 hours).
-
Perform a phenotypic assay to measure the compound's effect, such as a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis:
-
For both the target siRNA and control siRNA-treated cells, plot the cell viability against the compound concentration to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) for each condition.
-
A significant rightward shift in the dose-response curve and an increase in the EC50 value in the target siRNA-treated cells compared to the control siRNA-treated cells indicates that the compound's efficacy is dependent on the presence of the target protein.
-
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. huber.embl.de [huber.embl.de]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Knockdown | Proteintech Group [ptglab.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Applications of CRISPR-Cas Technologies to Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Indispensable Control Experiments for Lenalidomide-Azide Labeling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of essential control experiments for validating Lenalidomide-azide labeling studies. Detailed experimental protocols and supporting data are presented to ensure the reliability and specificity of your findings.
The advent of chemical probes, such as Lenalidomide-azide, coupled with click chemistry, has empowered researchers to visualize and identify the cellular targets of small molecules. However, the validity of such experiments hinges on a series of well-designed control experiments. This guide outlines the critical controls necessary to substantiate the specific labeling of target proteins by a Lenalidomide-azide probe.
Key Control Experiments: A Comparative Overview
To ensure that the observed signal from a Lenalidomide-azide probe is specific and on-target, a panel of negative and competitive control experiments is paramount. The following table summarizes the key control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Expected Outcome | Typical Method of Analysis |
| 1. Negative Control: No Probe | To determine the background signal from the detection reagents in the absence of the Lenalidomide-azide probe. | No or minimal signal detected. | Microscopy, Western Blot, Flow Cytometry |
| 2. Negative Control: CRBN Knockout/Knockdown Cells | To confirm that the labeling is dependent on Cereblon (CRBN), the primary target of Lenalidomide.[1][2] | Significant reduction or absence of signal in CRBN-deficient cells compared to wild-type cells.[1] | Microscopy, Western Blot, Flow Cytometry |
| 3. Competitive Inhibition | To demonstrate that the Lenalidomide-azide probe binds to the same site as unlabeled Lenalidomide.[3][4] | A dose-dependent decrease in the labeling signal in the presence of increasing concentrations of unlabeled Lenalidomide.[4] | Western Blot, Flow Cytometry, In-gel fluorescence |
| 4. Isotype Control (for antibody-based detection) | To ensure that the signal from the secondary antibody is not due to non-specific binding to the cells or other proteins.[5] | Minimal to no signal is observed when a non-specific primary antibody of the same isotype is used.[5] | Microscopy, Flow Cytometry |
Quantitative Data Presentation
The following tables present representative quantitative data from key control experiments, demonstrating the validation of a Lenalidomide-azide probe.
Table 1: Comparison of Labeling Intensity in Wild-Type vs. CRBN Knockout Cells
This table illustrates the dependency of the labeling on the presence of CRBN. Data is presented as mean fluorescence intensity (MFI) from flow cytometry analysis.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change (vs. Wild-Type + Probe) |
| Wild-Type | No Probe | 150 | 0.03 |
| Wild-Type | Lenalidomide-azide Probe | 5000 | 1.00 |
| CRBN Knockout | Lenalidomide-azide Probe | 250 | 0.05 |
Data is hypothetical and for illustrative purposes, based on findings that CRBN is essential for Lenalidomide's activity.[1][2]
Table 2: Competitive Inhibition of Lenalidomide-Azide Probe Labeling
This table demonstrates the specific binding of the Lenalidomide-azide probe, which can be competed off by an excess of unlabeled Lenalidomide. Data is presented as the percentage of labeled target protein, quantified from Western blot analysis.
| Lenalidomide-azide Probe Concentration | Unlabeled Lenalidomide (Competitor) Concentration | % Labeled Target Protein |
| 50 µM | 0 µM | 100% |
| 50 µM | 50 µM | 65% |
| 50 µM | 150 µM | 20% |
| 50 µM | 500 µM | 5% |
Data is adapted from competitive inhibition experiments using a photo-lenalidomide probe.[4]
Experimental Protocols
Detailed methodologies for the key control experiments are provided below.
CRBN Knockout/Knockdown Cells as a Negative Control
Objective: To verify that the labeling by the Lenalidomide-azide probe is CRBN-dependent.
Methodology:
-
Cell Line Generation: Generate a stable CRBN knockout (KO) or knockdown (KD) cell line using CRISPR/Cas9 or shRNA technology, respectively.[1][6] A corresponding wild-type (WT) cell line should be used as a positive control.
-
Cell Culture: Culture both WT and CRBN KO/KD cells under standard conditions.
-
Probe Labeling: Treat both cell lines with the Lenalidomide-azide probe at the desired concentration and for the appropriate duration.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate a reporter molecule (e.g., a fluorophore or biotin) to the azide group of the probe.
-
Analysis: Analyze the labeling signal using an appropriate method:
-
Microscopy: Visualize and quantify the fluorescence signal in both cell lines.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and detect the labeled proteins using an antibody against the reporter tag (e.g., anti-biotin).
-
Flow Cytometry: Quantify the fluorescence intensity per cell.
-
Competitive Inhibition Assay
Objective: To confirm the specific binding of the Lenalidomide-azide probe to its target.
Methodology:
-
Cell Treatment: Treat cells with a constant concentration of the Lenalidomide-azide probe.
-
Competitor Addition: Co-incubate the cells with increasing concentrations of unlabeled Lenalidomide (competitor). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a sufficient time to allow for competitive binding to occur.
-
Probe Labeling and Detection: Proceed with the click chemistry reaction and subsequent analysis as described in the previous protocol.
-
Data Analysis: Quantify the signal at each competitor concentration and plot it against the log of the competitor concentration to determine the IC50 value.
Isotype Control for Immunofluorescence
Objective: To ensure that the fluorescence signal is not a result of non-specific binding of the secondary antibody.
Methodology:
-
Prepare Samples: Prepare two sets of cell samples that have been labeled with the Lenalidomide-azide probe and a biotin reporter.
-
Primary Antibody Incubation:
-
Sample A (Test): Incubate with the primary antibody that recognizes the protein of interest.
-
Sample B (Isotype Control): Incubate with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody used in Sample A.[5]
-
-
Secondary Antibody Incubation: Wash the cells and incubate both samples with a fluorescently labeled secondary antibody that binds to the primary antibody (and the isotype control).
-
Microscopy: Mount the samples and visualize them using a fluorescence microscope.
-
Analysis: Compare the fluorescence signal between the test sample and the isotype control. The signal in the isotype control should be minimal.
By diligently performing these control experiments, researchers can confidently validate the specificity of their Lenalidomide-azide labeling and generate robust, publishable data.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
Assessing the Selectivity of Lenalidomide-Based PROTACs: A Comparative Guide for Researchers
For Immediate Release
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Lenalidomide, a well-established immunomodulatory drug, has been successfully repurposed as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase for the development of novel PROTACs. This guide provides a comprehensive comparison of the selectivity of Lenalidomide-based PROTACs, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed methodologies.
The selectivity of a PROTAC is a critical determinant of its therapeutic index, defining its ability to degrade the intended target protein while minimizing off-target effects. For Lenalidomide-based PROTACs, selectivity is a dual consideration: discrimination between the target protein and other cellular proteins, and the inherent propensity of the Lenalidomide moiety to induce the degradation of endogenous "neosubstrates" of CRBN, such as IKZF1 and IKZF3.[1][2]
Performance Comparison: Degradation Potency and Selectivity
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables present a comparative summary of the performance of various PROTACs, highlighting the nuances of Lenalidomide-based degraders.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Off-Target Neosubstrate Degradation | Reference |
| Hypothetical-1 | Lenalidomide-acetylene-C3-MsO | BRD4 | <10 | >90 | Minimal | [3] |
| dBET1 | Pomalidomide | BRD4 | 8 | >95 | Significant IKZF1/3 degradation | [3] |
| ARV-825 | Pomalidomide | BRD4 | <1 | >95 | Significant IKZF1/3 degradation | [3] |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 | Data not specified | [4] |
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Comparison to Alternative E3 Ligase | Reference |
| Thalidomide-based | Thalidomide | SHP2 | 6.02 | >90 | VHL-based PROTACs show comparable or higher potency for some targets. | [5] |
| Thalidomide-based | Thalidomide | EGFR | 11 - 25 | Not Specified | VHL-based PROTACs for EGFR have shown DC50 values of 3.3 - 5.0 nM. | [5] |
| MZ1 | VHL Ligand | BRD4 | 25 | >80 | Offers a different off-target profile compared to CRBN-based PROTACs. | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved in assessing PROTAC selectivity, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating a new PROTAC.
Detailed Experimental Protocols
Accurate and reproducible data are fundamental to the assessment of PROTAC selectivity. The following are detailed methodologies for key experiments.
Quantitative Western Blotting for On-Target Degradation
This method is used to determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading the target protein.[3]
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry, normalize the target protein signal to the loading control, and calculate the percentage of degradation relative to the vehicle control. Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[3][7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the Protein of Interest (POI)-PROTAC-E3 ligase ternary complex in vitro.[8]
Protocol:
-
Reagent Preparation: Use purified recombinant POI and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag). Prepare serial dilutions of the PROTAC.[8]
-
Assay Setup: In a microplate, combine the labeled POI, labeled CRBN-DDB1, and the PROTAC dilutions in an appropriate assay buffer.[8]
-
Incubation: Incubate the plate to allow for ternary complex formation.[8]
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at the acceptor and donor wavelengths.[8]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A characteristic bell-shaped curve is expected, from which the potency of ternary complex formation can be determined.[9]
Global Proteomics using Mass Spectrometry for Off-Target Analysis
This unbiased approach identifies and quantifies proteins that are degraded upon PROTAC treatment, revealing the off-target profile.[3]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control. Lyse the cells, and digest the proteins into peptides.[10]
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) or similar reagents for multiplexed quantitative analysis.[11]
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Determine proteins that are significantly downregulated in the PROTAC-treated samples compared to the control to identify on- and off-target effects.[11]
Conclusion
The assessment of selectivity is a cornerstone of Lenalidomide-based PROTAC development. A multi-faceted approach, combining quantitative biochemical and cell-based assays, is crucial for a comprehensive understanding of a PROTAC's performance. While Lenalidomide-based PROTACs can achieve high potency, careful consideration of their inherent neosubstrate degradation profile is essential. Through rigorous experimental validation and thoughtful design, the selectivity of these powerful molecules can be optimized to unlock their full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Click Chemistry Reagents: A Guide for Researchers
For professionals in chemical biology, drug discovery, and bioconjugation, selecting the right click chemistry reagent is a critical decision that influences experimental success, from reaction efficiency to biocompatibility.[1] This guide provides an objective comparison of the primary click chemistry platforms, supported by quantitative performance data and detailed experimental protocols, to empower informed reagent selection. The two most prominent classes of azide-alkyne cycloaddition, the Copper(I)-Catalyzed (CuAAC) and the strain-promoted (SPAAC) variants, are analyzed alongside the increasingly popular inverse-electron-demand Diels-Alder (iEDDA) ligation.[1][2]
At a Glance: CuAAC vs. Copper-Free Click Chemistry
The fundamental difference between these powerful techniques lies in the use of a copper catalyst. CuAAC is renowned for its rapid kinetics but the cytotoxicity of copper can be a significant hurdle in biological studies.[1][2] In contrast, copper-free methods like SPAAC and iEDDA offer superior biocompatibility for live-cell and in vivo applications, though their characteristics vary.[3][4]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2] | Inverse-electron-demand [4+2] cycloaddition between a tetrazine and a strained alkene (e.g., TCO).[4] |
| Catalyst | Copper(I) is required.[1] | None (metal-free).[1] | None (metal-free).[4] |
| Biocompatibility | Lower, due to copper cytotoxicity, though mitigating ligands exist.[1][5] | Excellent, ideal for live systems as it is metal-free.[1][5] | Excellent (copper-free).[4] |
| **Typical Kinetics (k₂) ** | Fast (1 to 100 M⁻¹s⁻¹).[1][2] | Moderate to Fast (10⁻³ to 1 M⁻¹s⁻¹), dependent on cyclooctyne strain.[4][6] | Exceptionally Fast (up to 10⁶ M⁻¹s⁻¹).[3][4] |
| Primary Byproduct | None.[5] | None.[4] | Nitrogen gas (N₂).[4] |
| Reactants | Terminal alkynes and azides.[1] | Strained cyclooctynes and azides.[1] | Tetrazines and strained alkenes/alkynes.[4] |
Performance Comparison of Click Chemistry Reagents
The efficiency of a click reaction is quantified by its second-order rate constant (k₂), where a higher value signifies a faster reaction.[1] This is particularly crucial for applications involving low reactant concentrations or the need to capture dynamic biological events.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
The reactivity in SPAAC is dictated by the ring strain of the cyclooctyne derivative.[3] More strained structures exhibit faster kinetics.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0[3] | High reactivity, widely used for a broad range of applications.[3][7] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[3] | Robust reactivity. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[3] | Smaller size, lower lipophilicity, and can also participate in iEDDA reactions.[3][7] |
| Difluorinated cyclooctyne | DIFO | 7.6 x 10⁻²[3] | Electron-withdrawing fluorine atoms enhance reactivity. |
| Biarylazacyclooctynone | BARAC | 6.3 x 10⁻²[3] | Highly reactive due to significant ring distortion. |
| Monofluorinated cyclooctyne | MOFO | 4.3 x 10⁻³[3] | Moderate reactivity. |
| Cyclooctyne | OCT | 2.4 x 10⁻³[3] | First-generation SPAAC reagent with lower reactivity. |
Inverse-Electron-Demand Diels-Alder (iEDDA) Reagents
iEDDA reactions currently offer some of the fastest bioorthogonal kinetics available.[3][8] The reaction involves an electron-poor tetrazine and a strained, electron-rich dienophile.[3]
| Dienophile | Abbreviation | Second-Order Rate Constant (k₂) with Tetrazines [M⁻¹s⁻¹] | Key Features |
| trans-Cyclooctene | TCO | 1 - 10⁶[3][4] | Exceptionally fast kinetics, ideal for rapid labeling and low concentrations.[8] |
| Norbornene | - | ~1 - 10³[9] | Stable and accessible alternative with fast, catalyst-free kinetics.[9] |
| Bicyclo[6.1.0]nonyne | BCN | Variable[3] | Exhibits dual reactivity, capable of participating in both SPAAC and iEDDA reactions.[3] |
Visualizing Click Chemistry Mechanisms and Workflows
To better understand the fundamental differences and applications of these reagents, the following diagrams illustrate their reaction pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating Bioorthogonality: A Comparative Guide to Azide-Alkyne Cycloaddition in Cellular Environments
For researchers, scientists, and drug development professionals, the precise and non-perturbative labeling of biomolecules within living cells is paramount. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition reaction, offers a powerful toolkit for this purpose. This guide provides an objective comparison of the two primary modalities of this reaction—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—to inform the selection of the most appropriate method for validating bioorthogonality in cellular studies.
The central principle of a bioorthogonal reaction is its ability to proceed within a complex biological system without interfering with native biochemical processes. The azide and alkyne functional groups are ideal candidates as they are largely absent from biological systems, ensuring minimal off-target reactions. While both CuAAC and SPAAC result in the formation of a stable triazole linkage, their mechanisms, kinetics, and biocompatibility differ significantly, presenting a critical choice for experimental design.
Performance Comparison: A Quantitative Look
The decision between CuAAC and SPAAC often involves a trade-off between reaction speed and the potential for cellular perturbation. The following tables summarize key quantitative data to facilitate a direct comparison of these two powerful bioorthogonal reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide, driven by the release of ring strain. |
| Catalyst Requirement | Requires a Copper(I) catalyst. | None. |
| Biocompatibility | Lower, due to the inherent cytotoxicity of copper ions. This can be mitigated with the use of chelating ligands. | High, making it well-suited for in vivo and live-cell applications. |
| Reaction Kinetics | Generally very fast. | Slower than CuAAC, with rates highly dependent on the specific cyclooctyne used. |
Table 1: General Comparison of CuAAC and SPAAC
Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. Higher values indicate a faster reaction, which is often desirable for capturing dynamic cellular processes.
| Reaction | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| CuAAC | Terminal Alkyne | Benzyl Azide | 10 - 10⁴[1] | Rate is dependent on the copper ligand used. |
| SPAAC | endo-BCN | Benzyl Azide | ~0.29[1] | Good reactivity and high stability.[1] |
| SPAAC | exo-BCN | Benzyl Azide | ~0.19[1] | Slightly less reactive than the endo isomer.[1] |
| SPAAC | DBCO | Benzyl Azide | ~0.6 - 1.0[1] | Generally exhibits higher reaction rates than BCN.[1] |
| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7[1] | Robust reactivity, comparable to DBCO.[1] |
| SPAAC | DIBAC | Aryl Azides | 2.0 - 2.9[2] | Demonstrates significant acceleration with electron-deficient aryl azides.[2] |
Table 2: Comparison of Second-Order Rate Constants
Cytotoxicity
A key aspect of bioorthogonality is the minimal perturbation of the biological system. The cytotoxicity of the reaction components is therefore a crucial consideration.
| Reaction Component | Cell Line | IC₅₀ Value | Exposure Time |
| Copper Sulfate (CuSO₄) | HepG2 | 220.5 ± 23.8 µg/mL | 48 hours[3] |
| Copper Sulfate (CuSO₄) | HeLa | 225 µM | 16 hours[4] |
| Copper Sulfate (CuSO₄) | HeLa | 300 µM | 8 hours[4] |
| Copper Sulfate (CuSO₄) | Human Diploid Fibroblasts | > 250 µM, < 500 µM | 24 hours[5] |
Table 3: Cytotoxicity of Copper Sulfate in Various Cell Lines
Specificity in Proteomic Applications
The specificity of a bioorthogonal reaction refers to its ability to label only the intended target biomolecules. Off-target labeling can lead to misleading results, particularly in proteomics studies.
| Method | Probe | Number of Putative O-GlcNAc Modified Proteins Identified | Number of Overlapping Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229[6][7] | 114[7] |
| SPAAC | Biotin-DIBO-Alkyne | 188[6][7] | 114[7] |
Table 4: Comparison of Protein Identification in O-GlcNAc Proteomics in A549 cells
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding and implementing these techniques.
Caption: A generalized experimental workflow for cellular labeling using azide-alkyne cycloaddition.
Caption: Metabolic labeling of cell-surface glycans with an azido-sugar for subsequent SPAAC ligation.
Caption: Logical workflow for validating the bioorthogonality of a chemical reaction in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of bioorthogonality. Below are protocols for key experiments.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for assessing the impact of bioorthogonal reaction components on cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds (e.g., copper sulfate, ligands, cyclooctynes) in complete medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: In-Cell Labeling and Fluorescence Microscopy Validation
This protocol describes the labeling of metabolically incorporated azides with a fluorescent alkyne probe via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa) in glass-bottom dishes
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (10 mM in DMSO)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in complete medium containing 25-50 µM Ac₄ManNAz for 24-48 hours to allow for incorporation into cellular glycans. Include a no-azide sugar control.
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.
-
SPAAC Reaction: Prepare a 10-25 µM solution of the DBCO-fluorophore in complete medium. Add this solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's instructions to stain the nuclei.
-
Imaging: Replace the wash buffer with fresh PBS or imaging medium. Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Proteomic Analysis of Off-Target Labeling
This protocol outlines a general workflow to identify off-target protein labeling using click chemistry and quantitative mass spectrometry.
Materials:
-
Cells cultured with and without the bioorthogonal handle (e.g., azido-sugar)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin or azide-biotin probe
-
For CuAAC: Copper(II) sulfate, a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: DBCO-biotin or other strained cyclooctyne-biotin
-
Streptavidin-agarose beads
-
Wash buffers (containing detergents like SDS)
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cells and lyse them in lysis buffer. Quantify the protein concentration of the lysates.
-
Click Chemistry Reaction:
-
CuAAC: To the cell lysate, add the alkyne-biotin probe, copper(II) sulfate, ligand, and freshly prepared sodium ascorbate. Incubate at room temperature.
-
SPAAC: To the cell lysate, add the DBCO-biotin probe and incubate at room temperature.
-
-
Protein Precipitation and Redissolving: Precipitate the proteins to remove excess reagents. Redissolve the protein pellet in a buffer containing SDS.
-
Enrichment of Labeled Proteins: Incubate the redissolved protein solution with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the captured proteins with trypsin overnight.
-
Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in both the experimental (with bioorthogonal handle) and control (without bioorthogonal handle) samples. Proteins enriched in the experimental sample are considered potential targets, while those appearing in the control sample may represent off-target binding.
By carefully considering the quantitative data and employing rigorous experimental validation, researchers can confidently select and apply the most suitable azide-alkyne cycloaddition method to probe complex biological systems with high precision and minimal perturbation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Insights: A Comparative Guide to the Cross-Validation of Proteomics Data with Genetic Methods
For researchers, scientists, and drug development professionals, the integration of proteomics and genetics offers a powerful paradigm for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of key methodologies and platforms used in the cross-validation of proteomics data with genetic information, supported by experimental data and detailed protocols.
The convergence of high-throughput proteomics and genomics, particularly through the analysis of protein quantitative trait loci (pQTLs), is revolutionizing our understanding of how genetic variation influences protein expression and, consequently, complex traits and diseases.[1][2] This integrated approach provides a crucial layer of evidence for target validation in drug development by establishing a causal link between genes, proteins, and clinical outcomes.[3][4]
Comparing High-Throughput Proteomics Platforms for pQTL Discovery
The choice of proteomics platform is a critical first step in any proteogenomic study. Two of the most widely adopted platforms for large-scale protein quantification are Olink and SomaScan. While both enable the measurement of thousands of proteins, they are based on different technologies, which can influence the outcome of a study.
| Feature | Olink (Proximity Extension Assay - PEA) | SomaScan (Slow Off-rate Modified Aptamer - SOMAmer) |
| Technology | Dual recognition by antibody pairs with DNA tags | DNA aptamers with modified nucleotides |
| Proteome Coverage | Up to 3072 proteins (Explore 3072) | Up to 7000 proteins (SomaScan 7k) |
| Specificity | Generally higher due to dual antibody recognition | May be more susceptible to non-specific binding |
| Sample Volume | Smaller sample volumes typically required | Larger sample volumes may be needed |
| Throughput | High | High |
| Data Concordance | Modest correlation with SomaScan (median Spearman's ρ ~0.46)[1] | Modest correlation with Olink[1] |
| pQTL Discovery | High number of cis-pQTLs detected[5] | High number of cis-pQTLs detected[5] |
Performance of pQTL Mapping Software
Once proteomics and genotyping data are generated, specialized software is required to perform the pQTL analysis. A comparative study assessed the performance of three commonly used tools: BOLT, PLINK, and REGENIE.
| Software | Performance Metric | Finding |
| BOLT | Number of pQTLs found | Found an almost strict subset of the associations that PLINK identified.[3] |
| PLINK | Number of pQTLs found | Identified the highest number of pQTL associations in the comparative analysis.[3] |
| REGENIE | Performance and Speed | Virtually identical in association effect sizes and p-values to BOLT, but slower.[3] |
Cross-Validation Strategies in Proteogenomic Models
Cross-validation is a crucial statistical method to assess the performance and generalizability of a predictive model built from integrated proteomic and genetic data.[6] It helps to prevent overfitting and provides a more realistic estimate of how the model will perform on new, unseen data.
Two common cross-validation techniques are k-fold cross-validation and leave-one-out cross-validation (LOOCV).
| Cross-Validation Method | Description | Pros | Cons |
| k-Fold Cross-Validation | The dataset is randomly partitioned into 'k' equal-sized folds. The model is trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold used as the test set once.[7] | - Robust estimate of model performance.- Computationally less expensive than LOOCV. | - Performance can be sensitive to the choice of 'k'.- The variance of the performance estimate can be high if 'k' is small. |
| Leave-One-Out Cross-Validation (LOOCV) | A special case of k-fold cross-validation where k equals the number of samples. The model is trained on all samples except one, which is used for testing. This is repeated for each sample.[2] | - Nearly unbiased estimate of model performance.- Maximizes the use of training data. | - Computationally very expensive for large datasets.- High variance in the performance estimate. |
A study comparing four machine learning models for predicting protein abundance from mRNA levels using 10-fold cross-validation reported median ground truth-predicted correlation values between 0.2 and 0.5.[1] Another study evaluating a proteogenomics-based predictive model for chemo-refractory high-grade serous ovarian cancer using 3-fold cross-validation achieved an AUC of 0.76.[8]
Experimental Protocols
Protocol 1: General Workflow for pQTL Analysis
This protocol outlines the key steps for conducting a protein quantitative trait locus (pQTL) analysis to identify genetic variants associated with protein level variations.
1. Cohort Selection and Sample Collection:
-
Select a well-phenotyped cohort with available genetic data (e.g., from SNP arrays or whole-genome sequencing).
-
Collect biological samples (e.g., plasma, serum, CSF) following standardized procedures to minimize pre-analytical variability.
2. Proteomic Profiling:
-
Perform high-throughput protein quantification using a platform such as Olink or SomaScan.
-
Follow the manufacturer's protocols for sample preparation, protein measurement, and initial data quality control.
3. Genotyping and Quality Control:
-
Process the genetic data, including quality control steps such as removing low-quality SNPs and samples.
-
Impute the genotypes to a reference panel to increase the number of tested variants.
4. pQTL Mapping:
-
Use a statistical software package (e.g., PLINK, BOLT) to perform an association analysis between each genetic variant and the abundance of each protein.
-
Typically, a linear regression model is used, adjusting for covariates such as age, sex, and genetic principal components.
-
Distinguish between cis-pQTLs (variants located near the gene encoding the protein) and trans-pQTLs (variants located far from the encoding gene).[9]
5. Statistical Analysis and Interpretation:
-
Apply a stringent significance threshold to correct for multiple testing (e.g., Bonferroni correction).
-
Visualize the results using Manhattan plots and LocusZoom plots.
-
Integrate pQTL results with other omics data (e.g., eQTLs, GWAS) to infer causality and understand disease mechanisms.
Protocol 2: Mendelian Randomization for Causal Inference
Mendelian Randomization (MR) is a powerful method that uses genetic variants as instrumental variables to infer the causal effect of an exposure (e.g., a protein) on an outcome (e.g., a disease).[10]
1. Instrumental Variable (IV) Selection:
-
Identify robust cis-pQTLs from a large-scale pQTL study to serve as instrumental variables for the protein of interest. Cis-pQTLs are preferred as they are less likely to be affected by pleiotropy (where one gene influences multiple traits).[9]
2. Obtain Genetic Association with the Outcome:
-
Acquire summary statistics from a large-scale Genome-Wide Association Study (GWAS) for the outcome of interest. These statistics should include the effect size and standard error of the association between the selected IVs and the outcome.
3. Two-Sample Mendelian Randomization:
-
Perform a two-sample MR analysis using the summary statistics for the IV-protein and IV-outcome associations.
-
Several MR methods can be used, such as the inverse-variance weighted (IVW) method, MR-Egger, and weighted median.
4. Sensitivity Analyses:
-
Conduct sensitivity analyses to assess the robustness of the MR results and to test for violations of the MR assumptions (e.g., pleiotropy).
-
Methods include Cochran's Q test for heterogeneity, MR-Egger intercept test for directional pleiotropy, and leave-one-out analysis.
5. Interpretation:
-
A significant causal estimate from the MR analysis provides strong evidence for a causal role of the protein in the disease, thereby validating it as a potential drug target.
Visualizing Workflows and Pathways
Caption: A generalized workflow for cross-validating proteomics data with genetic methods.
References
- 1. Challenges in proteogenomics: a comparison of analysis methods with the case study of the DREAM proteogenomics sub-challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient strategies for leave-one-out cross validation for genomic best linear unbiased prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Statistical Methods for Proteomic Biomarker Discovery based on Feature Extraction or Functional Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pro.mage.ai [pro.mage.ai]
- 6. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 7. analyticsvidhya.com [analyticsvidhya.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating Proteomics Imputation Methods with Improved Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Lenalidomide 4'-alkyl-C3-azide: A Guide for Laboratory Professionals
The proper disposal of Lenalidomide 4'-alkyl-C3-azide is a critical safety concern for researchers and drug development professionals. This compound combines the cytotoxic properties of lenalidomide with the reactive and potentially explosive nature of an organic azide. Therefore, stringent disposal protocols must be followed to ensure personnel safety and prevent environmental contamination. All waste containing this compound must be treated as both cytotoxic and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated containment area, such as a chemical fume hood.[1][2] Lenalidomide is known to be harmful to an unborn child and may impair fertility.[3][4][5] Organic azides are toxic and can be shock-sensitive, forming explosive compounds, especially with metals or acids.[6][7]
Key Handling Guidelines:
-
Work Area: All manipulations should be performed in a properly functioning chemical fume hood.[1][2]
-
Utensils: Use only plastic or ceramic spatulas to handle the solid compound, as metal spatulas can form shock-sensitive metal azides.[2][7]
-
Incompatible Materials: Avoid all contact with heavy metals (including copper and lead pipes), acids, halogenated solvents (like dichloromethane or chloroform), and strong oxidizing agents.[6][7][8] Contact with acids can generate highly toxic and explosive hydrazoic acid.[7]
-
Storage: If temporary storage is necessary, keep the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[6]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to minimize exposure risks. The following table summarizes the required equipment based on general guidelines for handling cytotoxic and azide compounds.[9]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[6][9] | Prevents skin contact with the cytotoxic and toxic compound. |
| Gown | Disposable, impermeable, long-sleeved gown with back closure.[9] | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield.[4][9] | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher).[4][9] | Required when handling powders or if there is a risk of aerosol generation. |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound waste in a typical laboratory setting is direct disposal as segregated hazardous waste. Chemical deactivation is a potential alternative but is not recommended without specific, validated protocols and risk assessment for this particular molecule.
Protocol for Direct Disposal:
-
Waste Segregation: At the point of generation, immediately segregate all materials contaminated with this compound. This includes:
-
Solid Waste: Unused or expired compound, contaminated gloves, gowns, bench paper, pipette tips, and vials.
-
Liquid Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware.
-
-
Container Selection:
-
Waste Collection:
-
Place all contaminated solid waste directly into a designated, puncture-resistant solid waste container.
-
Collect all contaminated liquid waste in a separate, compatible liquid waste container.
-
Do NOT dispose of any azide-containing waste down the sink. [6][11] This can lead to the formation of highly explosive metal azides in the plumbing.[10]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Cytotoxic Waste," and "Contains this compound."[10]
-
List all chemical constituents and their approximate concentrations on the label.
-
-
Storage and Pickup:
Spill Cleanup Procedure
In the event of a minor spill, follow this protocol immediately:
-
Alert and Restrict: Alert personnel in the immediate area and restrict access to the spill site.[9]
-
Don PPE: Wear all PPE as detailed in the table above.
-
Containment: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[9]
-
Collection: Carefully collect all contaminated absorbent materials and any broken glass using non-metal tools and place them into the designated hazardous waste container.[2][9]
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a high-pH buffer solution with a pH > 9 can help decontaminate surfaces from azides), followed by a clean, wet cloth, and finally a dry cloth.[2][9]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[9]
-
Report: Document and report the spill to your laboratory supervisor and EHS department according to institutional procedures.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
References
- 1. drexel.edu [drexel.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ubpbio.com [ubpbio.com]
- 6. uvic.ca [uvic.ca]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
